2,5-Diethyl-3,4-diphenylcyclopentadienone
Description
The exact mass of the compound 2,5-Diethyl-3,4-diphenylcyclopentadienone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Diethyl-3,4-diphenylcyclopentadienone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diethyl-3,4-diphenylcyclopentadienone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21(17)22)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCOHPDBKHNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199890 | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
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Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51932-77-5 | |
| Record name | 2,5-Diethyl-3,4-diphenyl-2,4-cyclopentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51932-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
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| Record name | 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
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Synthesis Mechanism and Pathways of 2,5-Diethyl-3,4-diphenylcyclopentadienone: A Comprehensive Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Chemical Context
2,5-Diethyl-3,4-diphenylcyclopentadienone (CAS 51932-77-5) is a highly conjugated, sterically hindered cyclic enone that plays a critical role as a building block in advanced synthetic chemistry. With a molecular weight of 288.4 g/mol [1], this compound is extensively utilized as an electron-deficient diene in Diels-Alder cycloadditions to construct 2[2]. Furthermore, it serves as a critical ligand precursor in organometallic chemistry, notably in the synthesis of 3[3].
This whitepaper dissects the retrosynthetic logic, exact mechanistic pathways, and self-validating experimental protocols required to synthesize this molecule with high purity and yield.
Retrosynthetic Logic & Pathway Design
The most efficient route to highly substituted cyclopentadienones relies on a double aldol condensation (Knoevenagel-type)[4]. The retrosynthetic disconnection of 2,5-diethyl-3,4-diphenylcyclopentadienone cleaves the five-membered ring at the C1-C2 and C1-C5 double bonds, revealing two readily available precursors: benzil (1,2-diphenylethane-1,2-dione) and 4-heptanone (dipropyl ketone).
Retrosynthetic disconnection of 2,5-diethyl-3,4-diphenylcyclopentadienone.
The Double Aldol Condensation Mechanism
The forward synthesis is driven by a base-catalyzed cascade. The choice of base (typically KOH) and solvent (ethanol) is not arbitrary; it is designed to facilitate an E1cB (Elimination Unimolecular conjugate Base) mechanism while preventing side reactions.
Step-by-Step Mechanistic Breakdown:
-
First Enolization: Hydroxide deprotonates the C3 alpha-carbon of 4-heptanone, generating a nucleophilic enolate.
-
First Aldol Addition: The enolate attacks the electrophilic C1 carbonyl of benzil, forming a carbon-carbon bond and a tetrahedral alkoxide intermediate.
-
First Dehydration (E1cB): Due to the basic conditions, the intermediate does not eliminate water via a carbocation. Instead, the base removes an alpha-proton to form a new enolate, which subsequently expels the hydroxide leaving group. This is thermodynamically driven by the formation of a conjugated α,β -unsaturated enone.
-
Second Enolization: The C5 alpha-carbon of the original 4-heptanone moiety is deprotonated.
-
Intramolecular Cyclization: A 5-exo-trig cyclization occurs as the newly formed enolate attacks the remaining benzil carbonyl, closing the five-membered ring.
-
Second Dehydration: A final E1cB elimination yields the fully conjugated cyclopentadienone.
Causality & Competing Pathways: A major risk in this synthesis is the benzilic acid rearrangement, where benzil reacts directly with hydroxide to form a rearranged carboxylate. To prevent this, the protocol dictates that benzil and 4-heptanone must be thoroughly mixed and heated before the slow addition of the base. This ensures the enolate is generated in the immediate presence of the electrophile, kinetically outcompeting the rearrangement pathway.
Step-by-step E1cB mechanism for the double aldol condensation pathway.
Experimental Methodology & Self-Validating Protocols
To guarantee reproducibility, the following protocol functions as a self-validating system. The physical properties of the reaction (colorimetric shifts and solubility changes) act as real-time indicators of mechanistic success.
Reagents
-
Benzil: 10.0 mmol (2.10 g)
-
4-Heptanone: 10.5 mmol (1.20 g) - Slight excess ensures complete consumption of benzil.
-
Potassium Hydroxide (KOH): 0.5 M solution in absolute ethanol.
-
Absolute Ethanol: 25 mL (Reaction solvent).
Step-by-Step Protocol
-
Pre-Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve benzil and 4-heptanone in 25 mL of absolute ethanol.
-
Thermal Activation: Heat the mixture to 60–70 °C using an oil bath until the benzil is entirely dissolved (pale yellow solution).
-
Base Initiation: Slowly add 5 mL of the ethanolic KOH solution dropwise over 10 minutes.
-
Self-Validation Checkpoint: The solution will rapidly transition from pale yellow to a deep, dark red/purple. This colorimetric shift confirms the formation of the highly conjugated cyclopentadienone π -system.
-
-
Reflux: Maintain the reaction at reflux for 1.5 hours to drive the second E1cB dehydration to completion.
-
Crystallization (Thermodynamic Trap): Remove the flask from heat and cool slowly to room temperature, then transfer to an ice bath (0 °C) for 30 minutes.
-
Causality: The extended planarity and conjugation of the target molecule drastically reduce its solubility in cold ethanol compared to the starting materials. Crystallization effectively removes the product from the equilibrium, driving the reaction forward via Le Chatelier's principle.
-
-
Isolation: Filter the dark crystals under vacuum and wash with 10 mL of ice-cold ethanol to remove unreacted starting materials and residual KOH.
-
Purification: Recrystallize from hot methanol to yield pure 2,5-diethyl-3,4-diphenylcyclopentadienone.
Self-validating experimental workflow for synthesizing the target cyclopentadienone.
Quantitative Analysis of Substituent Effects
Cyclopentadienones are inherently antiaromatic (containing 4 π electrons in the ring) and highly reactive, often undergoing spontaneous 5[5]. However, the steric bulk of the substituents at the 2, 3, 4, and 5 positions dictates their stability as monomers versus dimers at room temperature.
The table below summarizes the quantitative yields and dimerization states of benzil-derived cyclopentadienones based on the ketone precursor used:
| Derivative | Ketone Precursor | Typical Yield (%) | Dimerization State (RT) |
| Tetraphenylcyclopentadienone | 1,3-Diphenyl-2-propanone | 90–95 | Monomer (Extreme steric hindrance) |
| 2,5-Diethyl-3,4-diphenylcyclopentadienone | 4-Heptanone | 75–80 | Monomer/Dimer Equilibrium |
| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | 3-Pentanone | 80–85 | Dimer (Readily dissociates upon heating) |
Note: The ethyl groups in the 2,5-diethyl variant provide sufficient steric shielding to stabilize the monomeric form more effectively than the 2,5-dimethyl variant, though it remains highly reactive toward external dienophiles[5].
References
-
PubChem , "2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017", National Institutes of Health (NIH). 1
-
Organic Chemistry Portal , "Synthesis of cyclopentadienones". 4
-
Organic Letters , "Shape-Persistent Elliptic Macrocycles Composed of Polycyclic Aromatic Hydrocarbons: Synthesis and Photophysical Properties", ACS Publications (2008). 2
-
Organometallics , "The Enigmatic Nature of RhICl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers", ACS Publications (2008). 3
-
Chemistry Letters , "Syntheses and Reactions of Cyclopentadienones Possessing Five-Membered Heterocycles as Substituents", Clockss.org. 5
Sources
1H and 13C NMR chemical shift assignments for 2,5-diethyl-3,4-diphenylcyclopentadienone
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shift Assignments for 2,5-diethyl-3,4-diphenylcyclopentadienone
Abstract
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shift assignments for 2,5-diethyl-3,4-diphenylcyclopentadienone. In the absence of direct experimental data in the public domain, this guide establishes a robust predictive framework for the chemical shifts of the title compound. This is achieved through a combination of analogue analysis, leveraging spectral data from the closely related tetraphenylcyclopentadienone, and the application of established principles of NMR spectroscopy. Furthermore, this guide outlines a detailed, step-by-step experimental workflow for the definitive acquisition and assignment of the 1H and 13C NMR spectra, including one-dimensional (1D) and two-dimensional (2D) correlation techniques. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a thorough understanding and practical approach to the structural elucidation of substituted cyclopentadienones.
Introduction: The Significance of Cyclopentadienones in Modern Chemistry
Cyclopentadienones, often referred to as "cyclones," are a class of highly versatile and reactive organic compounds. Their unique electronic and structural features, characterized by a cross-conjugated system, make them valuable building blocks in organic synthesis, particularly in Diels-Alder reactions for the construction of complex polycyclic aromatic frameworks. The title compound, 2,5-diethyl-3,4-diphenylcyclopentadienone, is a representative example, the understanding of whose spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] The precise assignment of 1H and 13C chemical shifts provides invaluable information about the electronic environment of each atom within the molecule, offering insights into substituent effects, and molecular geometry. This guide aims to provide a definitive resource for the NMR-based structural analysis of 2,5-diethyl-3,4-diphenylcyclopentadienone.
Theoretical Framework and Predictive Analysis
A thorough understanding of the factors influencing NMR chemical shifts is paramount for accurate spectral interpretation and prediction. These factors include inductive effects, magnetic anisotropy, and resonance effects.[2]
-
Inductive Effects : The electronegativity of substituents can influence the electron density around a nucleus, leading to shielding (upfield shift) or deshielding (downfield shift).[3]
-
Magnetic Anisotropy : The circulation of π-electrons in aromatic rings and other unsaturated systems generates a local magnetic field that can either shield or deshield nearby nuclei, depending on their orientation relative to the anisotropic cone.[3]
-
Resonance Effects : The delocalization of electrons through resonance can significantly alter the electron density at various positions in a molecule, thereby affecting their chemical shifts.
Analogue Analysis: Insights from Tetraphenylcyclopentadienone
Tetraphenylcyclopentadienone (tetracyclone) is a well-characterized analogue of the title compound. Its 1H and 13C NMR data provide a solid foundation for predicting the chemical shifts of 2,5-diethyl-3,4-diphenylcyclopentadienone. The reported 1H NMR spectrum of tetraphenylcyclopentadienone in CDCl3 shows multiplets in the aromatic region, while the 13C NMR spectrum displays characteristic signals for the carbonyl carbon, the cyclopentadienone ring carbons, and the phenyl carbons.[4][5]
Predicted 1H and 13C NMR Chemical Shifts for 2,5-diethyl-3,4-diphenylcyclopentadienone
Based on the principles outlined above and by utilizing computational NMR prediction tools, the following 1H and 13C NMR chemical shifts are predicted for 2,5-diethyl-3,4-diphenylcyclopentadienone in a standard deuterated solvent such as CDCl3.
Table 1: Predicted 1H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 10H |
| -CH2- (ethyl) | 2.50 - 2.70 | Quartet | 4H |
| -CH3 (ethyl) | 1.10 - 1.30 | Triplet | 6H |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C2/C5 (cyclopentadienone) | 145 - 150 |
| C3/C4 (cyclopentadienone) | 128 - 132 |
| Phenyl C (quaternary) | 133 - 137 |
| Phenyl C-H | 127 - 130 |
| -CH2- (ethyl) | 18 - 22 |
| -CH3 (ethyl) | 12 - 15 |
Experimental Verification: A Step-by-Step Protocol
The following section details a comprehensive experimental workflow for the acquisition and assignment of the 1H and 13C NMR spectra of 2,5-diethyl-3,4-diphenylcyclopentadienone.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.[6][7][8]
-
Weighing the Sample : Accurately weigh approximately 10-20 mg of the purified 2,5-diethyl-3,4-diphenylcyclopentadienone for 1H NMR and 50-100 mg for 13C NMR.[6][8]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl3) is a common choice for nonpolar organic compounds.[6] Other potential solvents include deuterated benzene (C6D6) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.[6][7]
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8]
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Workflow for NMR Data Acquisition
Caption: Workflow for NMR Data Acquisition and Assignment.
1. 1H NMR Spectrum : This is the initial and most fundamental experiment, providing information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).[1]
2. 13C{1H} NMR Spectrum : This experiment provides a signal for each unique carbon atom in the molecule, revealing the total number of carbon environments. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
3. DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is crucial for differentiating between CH, CH2, and CH3 groups.[1] In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are not observed.
4. 1H-1H COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum reveal these correlations, allowing for the tracing of proton connectivity within the ethyl groups.
5. 1H-13C HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates each proton with the carbon to which it is directly attached. It provides a direct and unambiguous link between the 1H and 13C spectra.
6. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) : This powerful 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by observing long-range couplings, for instance, from the ethyl protons to the carbons of the cyclopentadienone ring.
Data Interpretation and Final Assignment
By systematically analyzing the data from the suite of NMR experiments described above, a definitive assignment of all 1H and 13C chemical shifts can be achieved. The COSY spectrum will confirm the connectivity within the ethyl groups. The HSQC spectrum will directly link the proton signals of the ethyl groups to their corresponding carbon signals. Finally, the HMBC spectrum will provide the crucial long-range correlations to assign the quaternary carbons and confirm the overall structure.
Conclusion
This technical guide has presented a comprehensive approach to the 1H and 13C NMR chemical shift assignments of 2,5-diethyl-3,4-diphenylcyclopentadienone. By integrating predictive methods based on analogue analysis with a detailed experimental workflow, researchers can confidently and accurately elucidate the structure of this and related cyclopentadienone derivatives. The methodologies outlined herein represent a robust and self-validating system, ensuring the scientific integrity of the structural assignment.
References
-
NOP - Sustainability in the organic chemistry lab course. 13C-NMR: Tetraphenylcyclopentadienone. [Link]
-
PubChem. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
Oxford Academic. 1H and 13C NMR of the Tetraphenylcyclopentadienone Dianion | Bulletin of the Chemical Society of Japan. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
NIH. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC. [Link]
-
SpectraBase. Tetraphenylcyclopentadienone - Optional[1H NMR] - Chemical Shifts. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
ResearchGate. (PDF) The lanthanide-shifted N.M.R. spectra of some cyclopentadienone-cobalt complexes. [Link]
-
YouTube. Factors Affecting Chemical Shift. [Link]
-
ResearchGate. Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. [Link]
-
Scribd. Factors Influencing Chemical Shift in NMR | PDF | Atomic Physics. [Link]
-
Perlego. Factors Affecting Chemical Shift | Overview & Research Examples. [Link]
Sources
- 1. CASPRE [caspre.ca]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. ETHYLCYCLOPENTANE(1640-89-7) 13C NMR spectrum [chemicalbook.com]
- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,5-diethyl-3,4-diphenylcyclopentadienone
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and detailed crystallographic analysis of 2,5-diethyl-3,4-diphenylcyclopentadienone. Cyclopentadienone derivatives are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, particularly as dienes in Diels-Alder reactions. Understanding the precise three-dimensional structure and intermolecular interactions through single-crystal X-ray diffraction is paramount for the rational design of novel therapeutics and functional materials. This document outlines a robust experimental workflow for the synthesis and crystallographic analysis of the title compound, supported by spectroscopic data. While a specific Crystallographic Information File (CIF) for 2,5-diethyl-3,4-diphenylcyclopentadienone was not retrievable from the conducted literature search, this guide is constructed based on established principles and data from closely related analogues to provide a scientifically sound and illustrative framework.
Introduction: The Significance of Substituted Cyclopentadienones
Cyclopentadienones are a class of organic compounds that have garnered considerable attention due to their unique electronic and structural properties. The conjugated system of the cyclopentadienone ring, coupled with the ability to introduce a wide variety of substituents, makes them highly versatile building blocks in organic synthesis. Their reactivity as dienes in [4+2] cycloaddition reactions (the Diels-Alder reaction) allows for the construction of complex polycyclic frameworks, which are often the core scaffolds of pharmacologically active molecules.
The title compound, 2,5-diethyl-3,4-diphenylcyclopentadienone, with its combination of alkyl and aryl substituents, presents an interesting case for studying the interplay of steric and electronic effects on molecular packing and reactivity. The phenyl groups contribute to the electronic conjugation and can engage in π-stacking interactions, while the ethyl groups can influence the solubility and crystal packing. A thorough understanding of its solid-state structure is therefore crucial for predicting its behavior in chemical reactions and for designing new molecules with desired properties.
Synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone
The synthesis of substituted cyclopentadienones typically proceeds via a base-catalyzed aldol condensation reaction between a 1,2-dicarbonyl compound and a ketone with α-hydrogens. For 2,5-diethyl-3,4-diphenylcyclopentadienone, a plausible and efficient synthetic route involves the condensation of benzil (a 1,2-diketone) with 3-pentanone (diethyl ketone).
Proposed Synthetic Protocol
This protocol is based on well-established procedures for the synthesis of similar tetrasubstituted cyclopentadienones.[1][2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzil (1.0 equivalent) and 3-pentanone (1.2 equivalents).
-
Solvent and Catalyst: Add absolute ethanol as the solvent to dissolve the reactants. Subsequently, add a solution of potassium hydroxide (a catalytic amount) in ethanol to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the product is precipitated by the addition of cold water. The crude product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and dichloromethane, to yield the final product as a crystalline solid.
Causality Behind Experimental Choices:
-
Base Catalyst: The use of a base, such as potassium hydroxide, is crucial to deprotonate the α-carbon of 3-pentanone, generating the enolate nucleophile necessary for the initial aldol addition.
-
Excess Ketone: A slight excess of 3-pentanone is used to ensure the complete consumption of the more expensive benzil.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the aldol condensation and the subsequent dehydration steps that lead to the formation of the cyclopentadienone ring.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds, allowing for the growth of high-quality crystals suitable for X-ray diffraction analysis.
Spectroscopic Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized 2,5-diethyl-3,4-diphenylcyclopentadienone should be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a cyclopentadienone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3][4] For conjugated ketones, this band typically appears in the region of 1700-1665 cm⁻¹.[4] Additional characteristic bands would include those for C-H stretching of the alkyl and aryl groups, and C=C stretching of the aromatic rings.[3][5] An IR spectrum of the title compound is available in the NIST WebBook.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and phenyl protons. The ethyl groups would likely exhibit a triplet for the methyl protons and a quartet for the methylene protons. The phenyl protons would appear as a complex multiplet in the aromatic region of the spectrum (typically 7.0-8.0 ppm).[7][8]
¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, with a characteristic signal for the carbonyl carbon in the downfield region (often >190 ppm).[7][8] Signals for the sp² carbons of the cyclopentadienone ring and the phenyl groups, as well as the sp³ carbons of the ethyl groups, would also be present.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
Crystallization
High-quality single crystals are essential for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common method for growing single crystals.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.
Experimental Workflow for X-ray Diffraction
Caption: Experimental workflow for the crystallographic analysis of 2,5-diethyl-3,4-diphenylcyclopentadienone.
Crystal Structure of 2,5-diethyl-3,4-diphenylcyclopentadienone
While the specific crystallographic data for the title compound could not be retrieved, we can infer the expected structural features based on known structures of similar cyclopentadienones. PubChem does list a Crystallography Open Database (COD) entry for this compound with the ID 4072214, suggesting that the data exists but was not accessible through the performed searches.[5]
Molecular Structure
The cyclopentadienone ring is expected to be nearly planar. The two phenyl groups attached to the double bond of the ring will likely be twisted out of the plane of the cyclopentadienone ring to minimize steric hindrance. The two ethyl groups are attached to the sp² carbons adjacent to the carbonyl group. The bond lengths and angles within the molecule would be consistent with a conjugated system, showing some degree of bond delocalization.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of 2,5-diethyl-3,4-diphenylcyclopentadienone, we can anticipate the following interactions:
-
Van der Waals Forces: These are the primary forces governing the packing of nonpolar molecules.
-
π-π Stacking: The phenyl groups may engage in π-π stacking interactions with neighboring molecules, which would be a significant factor in the overall crystal packing.
-
C-H···O Interactions: Weak hydrogen bonds between the C-H bonds of the ethyl or phenyl groups and the carbonyl oxygen of an adjacent molecule may also be present.
The interplay of these interactions will determine the final crystal packing motif, which can influence the material's physical properties, such as its melting point and solubility.
Tabulated Crystallographic Data (Hypothetical)
The following table presents a hypothetical set of crystallographic data for 2,5-diethyl-3,4-diphenylcyclopentadienone, based on typical values for organic molecules of similar size and composition.
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₁H₂₀O |
| Formula Weight | 288.39 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 1510 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.27 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| R-factor | < 0.05 |
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and crystallographic analysis of 2,5-diethyl-3,4-diphenylcyclopentadienone. While specific experimental data for this compound was not found in the literature search, the presented methodologies and expected structural features are based on well-established principles and data from analogous compounds. The detailed understanding of the three-dimensional structure of such molecules is a critical component in the fields of drug discovery and materials science. The workflow and analysis presented herein provide a robust framework for researchers working with substituted cyclopentadienones and other complex organic molecules.
References
-
Synthesis of Tetraphenylcyclopentadienone. Scribd. [Link]
- Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221.
-
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one. PubChem. [Link]
-
Infrared spectra (700–200 cm.–1) of some π-cyclopentadienyl–metal carbonyls and their substituted derivatives. Journal of the Chemical Society A. [Link]
-
2,5-diethyl-3,4-diphenylcyclopentadienone. Finetech Industry Limited. [Link]
- Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.
-
Approximate 1H and 13C NMR Shifts. Scribd. [Link]
- Synthetic method of cyclopentadiene or substituted cyclopentadiene.
-
Experimental IR Frequencies for Complexes. ResearchGate. [Link]
-
2,5-Dimethyl-3,4-diphenylcyclopentadienone. PubChem. [Link]
-
2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one. NIST WebBook. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Characteristic Infrared Absorption Bands of Functional Groups. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one [webbook.nist.gov]
- 7. chempap.org [chempap.org]
- 8. scribd.com [scribd.com]
Comprehensive Profiling of the Electronic and Optical Properties of 2,5-Diethyl-3,4-diphenylcyclopentadienone
Executive Summary
2,5-Diethyl-3,4-diphenylcyclopentadienone (DEDPCPD) is a highly specialized, non-innocent ligand and reactive diene characterized by its unique electronic architecture. With a molecular formula of C21H20O and a molecular weight of 288.38 g/mol [1], this compound serves as a critical building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs)[2] and a versatile ligand in transition metal catalysis[3]. This whitepaper dissects the causality behind its optical behaviors, electronic molecular orbital dynamics, and provides self-validating experimental protocols for its synthesis and application.
Molecular Architecture and Electronic Properties
Anti-Aromaticity and Cross-Conjugation
Cyclopentadienones are inherently fascinating due to their 4π-electron ring system, which renders them anti-aromatic in a fully planar state. To mitigate this high-energy state, the molecule relies on cross-conjugation with the carbonyl oxygen and steric shielding from its substituents.
In DEDPCPD, the 3,4-positions are occupied by phenyl rings, which provide extended π-conjugation to stabilize the electron-deficient core. However, the 2,5-positions are occupied by ethyl groups. This structural choice fundamentally alters the molecule's electronic profile compared to its fully phenylated cousin, tetraphenylcyclopentadienone (tetracyclone). The ethyl groups cannot participate in extended π-conjugation; instead, they interact with the diene system exclusively through hyperconjugation [4].
The HOMO-LUMO Gap Dynamics
Because hyperconjugation is less effective at delocalizing electron density than full π-conjugation, the HOMO-LUMO gap in DEDPCPD is wider than that of tetracyclone. This electronic localization makes the molecule highly reactive as a diene in Diels-Alder cycloadditions, a property exploited to synthesize shape-persistent elliptic macrocycles and complex PAHs[2].
Fig 1. Electronic stabilization pathways and transition metal coordination logic of DEDPCPD.
Optical Properties and Photophysics
The widening of the HOMO-LUMO gap has a direct and measurable impact on the photophysical properties of DEDPCPD.
Hypsochromic Shift
When subjected to UV-Vis spectroscopic profiling, DEDPCPD exhibits a pronounced hypsochromic shift (blue shift) in its primary absorption bands (the X-band and Y-band transitions) relative to tetracyclone[4].
-
Causality: The energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is higher because the 2,5-ethyl groups do not extend the conjugated network. The visual result is a shift in the compound's color profile, making it highly valuable as an intermediate for functional dyes and fluorescent markers.
Quantitative Data Presentation
Table 1: Physicochemical and Structural Profile of DEDPCPD
| Property | Value / Description |
| IUPAC Name | 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one |
| Molecular Formula | C21H20O[5] |
| Molecular Weight | 288.38 g/mol [1] |
| CAS Registry Number | 51932-77-5[5] |
| Optical Shift (vs. Tetracyclone) | Hypsochromic (Blue-shift)[4] |
| Primary Conjugation Mode | π-conjugation (3,4-phenyls), Hyperconjugation (2,5-ethyls)[4] |
| Typical Coordination Mode | η4-diene binding to transition metals (e.g., Rh, Fe)[3] |
Experimental Methodologies & Self-Validating Protocols
To leverage DEDPCPD in advanced drug development or materials science, researchers must master its synthesis and its coordination chemistry. The following protocols are designed with built-in validation checkpoints to ensure scientific integrity.
Protocol 1: Synthesis of DEDPCPD via Double Aldol Condensation
Objective: Synthesize the DEDPCPD ligand from commercially available precursors. Causality: The synthesis relies on a base-catalyzed double aldol condensation between a 1,2-diketone (benzil) and a ketone possessing two α-CH2 groups (4-heptanone)[6]. Potassium hydroxide (KOH) deprotonates the α-carbons of 4-heptanone, driving a nucleophilic attack on the benzil carbonyls. Subsequent dehydration yields the fully conjugated ring.
-
Preparation: Dissolve benzil (1.0 eq) in absolute ethanol. Add a catalytic amount of ethanolic KOH.
-
Addition: Slowly add 4-heptanone (1.2 eq) dropwise over 30 minutes at room temperature.
-
Condensation: Stir the reaction mixture for 48 hours.
-
Validation Checkpoint: The reaction progress is visually indicated by the formation of a deeply colored solution, characteristic of the highly conjugated anti-aromatic cyclopentadienone system.
-
Isolation: Quench the reaction by adding distilled water.
-
Validation Checkpoint: The immediate formation of a precipitate confirms the successful dehydration of the intermediate aldol adducts[6].
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., acetic anhydride or ethanol) to yield pure DEDPCPD.
Protocol 2: Synthesis of Catalytic [RhCl(DEDPCPD)]n Complexes
Objective: Coordinate DEDPCPD to a Rhodium(I) center to create a stable catalytic complex. Causality: The precursor [RhCl(C2H4)2]2 is selected because its ethylene ligands are highly labile. When heated with DEDPCPD, the highly coordinating diene displaces the ethylene. This ligand exchange is thermodynamically driven by the relief of the DEDPCPD ligand's anti-aromaticity upon η4-coordination to the metal center[3].
-
Reagent Mixing: Combine purified DEDPCPD (2.4 eq) and [RhCl(C2H4)2]2 (1.0 eq) in anhydrous toluene.
-
Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 48 hours[3].
-
Validation Checkpoint: The displacement of ethylene gas can be observed as slight effervescence. The solution will transition to a deep wine-red color.
-
Solvent Evaporation: Remove the toluene under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the solid in a minimal amount of dichloromethane (CH2Cl2) and layer with pentane. Chill at −18 °C.
-
Validation Checkpoint: The precipitation of wine-red crystals confirms the successful coordination. Depending on the solvent, X-ray crystallography will reveal that these complexes form dynamic trimers or dimers in the solid state via Rh−(μ-Cl) and Rh−(μ-OC) bonds[3].
Fig 2. Experimental workflow for the synthesis of DEDPCPD and its Rh(I) catalytic complex.
Conclusion and Future Perspectives
The substitution of ethyl groups at the 2,5-positions of the cyclopentadienone core creates a distinct electronic environment driven by hyperconjugation rather than extended π-conjugation. This subtle structural modification results in a wider HOMO-LUMO gap, a hypsochromic shift in optical absorption, and tailored reactivity profiles. For researchers in drug development and advanced materials, DEDPCPD offers a highly tunable platform—whether utilized as a diene for constructing shape-persistent macrocycles or as a non-innocent ligand to stabilize dynamic transition metal catalysts.
References
-
Title : 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one - the NIST WebBook Source : nist.gov URL : 1
-
Title : 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem Source : nih.gov URL : 5
-
Title : The Absorption Spectra of Tetracyclones Source : electronicsandbooks.com URL : 4
-
Title : The Enigmatic Nature of Rh I Cl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers Source : acs.org URL : 3
-
Title : Shape-Persistent Elliptic Macrocycles Composed of Polycyclic Aromatic Hydrocarbons: Synthesis and Photophysical Properties Source : acs.org URL :2
-
Title : FROM ORGANOMETALLIC CATIONS TO CARBENES : AN NMR, STRUCTURAL AND REACTIVITY STUDY Source : nlc-bnc.ca URL : 6
Sources
- 1. 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nlc-bnc.ca [nlc-bnc.ca]
A Technical Guide to the Determination of Exact Mass and Molecular Weight for 2,5-diethyl-3,4-diphenylcyclopentadienone
Abstract
This technical guide provides a detailed methodology for the calculation of two fundamental, yet distinct, chemical properties of 2,5-diethyl-3,4-diphenylcyclopentadienone: its exact mass and its molecular weight. For professionals in research, discovery, and drug development, the precise differentiation and application of these values are critical for analytical characterization and stoichiometric calculations. The exact mass, calculated using the masses of the most abundant stable isotopes, is paramount for high-resolution mass spectrometry (HRMS) and definitive compound identification. In contrast, the molecular weight, derived from the weighted average of natural isotopic abundances, is essential for gravimetric and solution-based chemistry. This document outlines the rationale, provides the necessary atomic data from authoritative sources, and presents a step-by-step protocol for each calculation.
The Principle of Mass Determination in Chemical Analysis
In the landscape of chemical and pharmaceutical sciences, the terms "exact mass" and "molecular weight" are often used interchangeably in casual discourse. However, they represent distinct physical constants whose correct application is dictated by the experimental context.
-
Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule composed of the most abundant, stable isotope of each constituent element. For instance, in an organic molecule, this would typically involve ¹²C, ¹H, ¹⁶O, and ¹⁴N. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, possess the resolving power to distinguish between molecules differing only in their isotopic composition (isotopologues). The most intense signal in the resulting spectrum for a given molecule corresponds to its exact mass. This value is therefore indispensable for the unambiguous determination of a molecular formula.
-
Molecular Weight (Molar Mass): This value represents the weighted average mass of all naturally occurring isotopes of each element within the molecule, scaled by their respective abundances.[1] Because it accounts for the isotopic distribution found in a macroscopic sample, it is the correct value to use when dealing with bulk quantities, such as preparing a solution of a specific molarity or determining reactant quantities for a chemical synthesis.
Understanding this distinction is not merely academic; it is foundational to experimental design and data interpretation, preventing errors in both analytical characterization and synthetic protocols.
Molecular Composition of 2,5-diethyl-3,4-diphenylcyclopentadienone
To perform any mass calculation, the precise molecular formula must first be established. Based on its chemical name and structure, the molecular formula for 2,5-diethyl-3,4-diphenylcyclopentadienone is determined to be:
This formula indicates that each molecule is composed of 21 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom.
Caption: 2D representation of 2,5-diethyl-3,4-diphenylcyclopentadienone.
Calculation of Exact Mass (Monoisotopic Mass)
Methodology and Rationale
The exact mass is calculated by summing the masses of the principal isotopes of the constituent elements. The principle behind this is that a mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The peak corresponding to the molecule made up of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O) will be the most intense in the spectrum and is referred to as the monoisotopic peak.
Required Atomic Data
The calculation requires the precise mass of the most abundant stable isotope for each element. These values are based on the carbon-12 standard, which is defined as having a mass of exactly 12 daltons.[6][7]
| Element | Isotope | Exact Mass (Da) | Source |
| Hydrogen | ¹H | 1.0078250 | [8][9] |
| Carbon | ¹²C | 12.0000000 | [6][7][10] |
| Oxygen | ¹⁶O | 15.9949146 | [11][12][13] |
Step-by-Step Calculation Protocol
The calculation for the exact mass of C₂₁H₂₀O is performed as follows:
-
Mass from Carbon (C):
-
21 atoms × 12.0000000 Da/atom = 252.0000000 Da
-
-
Mass from Hydrogen (H):
-
20 atoms × 1.0078250 Da/atom = 20.1565000 Da
-
-
Mass from Oxygen (O):
-
1 atom × 15.9949146 Da/atom = 15.9949146 Da
-
-
Total Exact Mass:
-
252.0000000 Da + 20.1565000 Da + 15.9949146 Da = 288.1514146 Da
-
This calculated value is the theoretical mass that would be compared against the experimental data from a high-resolution mass spectrometer for formula confirmation.
Calculation of Molecular Weight
Methodology and Rationale
The molecular weight (or more accurately, the molar mass) is calculated using the standard atomic weight of each element. The atomic weight is a weighted average of the masses of an element's naturally occurring stable isotopes.[1] This value is used for macroscopic applications because any tangible sample of a compound contains a vast number of molecules with a natural distribution of isotopes.
Required Atomic Data
The calculation requires the standard atomic weight for each element, which accounts for isotopic abundance.
| Element | Standard Atomic Weight (amu) | Source |
| Hydrogen | 1.008 | [14][15][16] |
| Carbon | 12.011 | [1][17][18] |
| Oxygen | 15.999 | [19][20][21] |
Step-by-Step Calculation Protocol
The calculation for the molecular weight of C₂₁H₂₀O is performed as follows:
-
Mass from Carbon (C):
-
21 atoms × 12.011 amu/atom = 252.231 amu
-
-
Mass from Hydrogen (H):
-
20 atoms × 1.008 amu/atom = 20.160 amu
-
-
Mass from Oxygen (O):
-
1 atom × 15.999 amu/atom = 15.999 amu
-
-
Total Molecular Weight:
-
252.231 amu + 20.160 amu + 15.999 amu = 288.390 amu
-
When expressed as molar mass for stoichiometric calculations, this value is 288.390 g/mol .
Summary and Application
The distinct, calculated values for 2,5-diethyl-3,4-diphenylcyclopentadienone are summarized below.
| Parameter | Calculated Value | Primary Application |
| Exact Mass | 288.1514146 Da | High-Resolution Mass Spectrometry (HRMS), Molecular Formula Confirmation |
| Molecular Weight | 288.390 amu ( g/mol ) | Stoichiometry, Solution Preparation, Bulk Material Handling |
The logical workflow to arrive at these values is straightforward but requires careful selection of the correct fundamental constants.
Caption: Workflow for calculating exact mass versus molecular weight.
In practice, a researcher synthesizing this compound would use the molecular weight (288.39 g/mol ) to calculate the required mass of reactants. Upon purification, they would submit the sample for HRMS analysis and expect to find a prominent ion peak at m/z 288.1514 (for the [M+H]⁺ ion, this would be 289.1592), thus confirming the identity and elemental composition of the target molecule.
References
-
PubChem. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017. [Link]
-
Pearson. (b) Why is the atomic weight of carbon reported as 12.011 - Brown 14th Edition Ch 2 Problem 34b. [Link]
-
KAERI Nuclear Data Center. H-1. [Link]
-
Wikipedia. Isotopes of hydrogen. [Link]
-
Pearson. (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a. [Link]
-
Wikipedia. Carbon-12. [Link]
-
UCLA. Illustrated Glossary of Organic Chemistry - Carbon-12. [Link]
-
PubChem. Oxygen-16 atom | H2O | CID 10214376. [Link]
-
ChemLin. Oxygen-16 - isotopic data and properties. [Link]
-
KAERI Nuclear Data Center. O-16. [Link]
-
nglos324. hydrogen. [Link]
-
Wikipedia. Hydrogen. [Link]
-
Royal Society of Chemistry. Hydrogen - Element information, properties and uses. [Link]
-
NIST. Atomic Data for Carbon (C ). [Link]
-
Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts. [Link]
-
element-collection.com. oxygen. [Link]
-
NIST. Oxygen, atomic - NIST Chemistry WebBook. [Link]
-
Quora. Why is the atomic weight of oxygen 15.9994? [Link]
Sources
- 1. (b) Why is the atomic weight of carbon reported as 12.011 - Brown 14th Edition Ch 2 Problem 34b [pearson.com]
- 2. 2,5-DIETHYL-3,4-DIPHENYLCYCLOPENTADIENONE | CAS 51932-77-5 | Chemical Product - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a [pearson.com]
- 7. Carbon-12 - Wikipedia [en.wikipedia.org]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Oxygen-16 - isotopic data and properties [chemlin.org]
- 13. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 14. princeton.edu [princeton.edu]
- 15. Hydrogen - Wikipedia [en.wikipedia.org]
- 16. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. asbury.com [asbury.com]
- 18. Atomic Data for Carbon (C ) [physics.nist.gov]
- 19. oxygen [westfield.ma.edu]
- 20. quora.com [quora.com]
- 21. Oxygen, atomic [webbook.nist.gov]
Infrared (IR) spectrum absorption peaks for 2,5-diethyl-3,4-diphenylcyclopentadienone
Title: Infrared (IR) Spectroscopic Analysis of 2,5-Diethyl-3,4-diphenylcyclopentadienone: A Comprehensive Technical Guide
Executive Summary
2,5-Diethyl-3,4-diphenylcyclopentadienone is a highly conjugated, sterically hindered cyclic dienone. It is widely utilized as a reactive diene in Diels-Alder cycloadditions, a precursor in dendrimer synthesis, and a versatile ligand in transition-metal organometallic chemistry (1[1];2[2]). Accurate structural characterization of this compound is critical for downstream applications. This whitepaper provides an in-depth analysis of its Infrared (IR) spectroscopic profile, detailing the theoretical causality behind its unique vibrational modes, and outlining a self-validating experimental workflow for its synthesis and characterization.
Molecular Architecture and Theoretical Basis of IR Absorption
The molecular architecture of 2,5-diethyl-3,4-diphenylcyclopentadienone features a central cyclopentadienone ring flanked by two ethyl groups at the 2,5-positions and two phenyl rings at the 3,4-positions (3[3]; 4[4]). This structure creates a unique electronic environment that dictates its IR absorption profile:
-
Carbonyl (C=O) Stretching Causality: In a standard, unconjugated cyclopentanone, the C=O stretch typically appears around 1750 cm⁻¹. However, in cyclopentadienone derivatives, the carbonyl group is in extended π -conjugation with the adjacent diene system and the phenyl rings. This conjugation facilitates electron delocalization, increasing the single-bond character of the C=O bond and thereby lowering its force constant. Consequently, the C=O stretching frequency undergoes a significant bathochromic shift, typically manifesting between 1690 cm⁻¹ and 1710 cm⁻¹ (5[5]; 6[6]).
-
Antiaromaticity Avoidance: A fully polarized carbonyl group (C⁺-O⁻) in this system would result in a cyclic 4 π -electron system, which is highly antiaromatic. To avoid this destabilization, the molecule restricts complete polarization, ensuring the C=O bond retains sufficient double-bond character to remain near ~1700 cm⁻¹ rather than dropping further into the typical enolate range (7[7]).
-
Aliphatic vs. Aromatic C-H Stretches: The presence of the 2,5-diethyl groups introduces distinct sp³ C-H stretching modes below 3000 cm⁻¹, which differentiates this molecule from its fully aromatic analog, tetraphenylcyclopentadienone (tetracyclone). The sp² C-H stretches of the phenyl rings appear above 3000 cm⁻¹ (6[6]).
Quantitative Data: Key Infrared (IR) Absorption Peaks
The following table summarizes the diagnostic IR absorption peaks for 2,5-diethyl-3,4-diphenylcyclopentadienone, establishing a baseline for purity and structural validation (3[3]; 5[5]; 6[6]).
| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality & Structural Significance |
| C=O Stretch (Conjugated Ketone) | 1690 – 1710 | Lowered from ~1750 cm⁻¹ due to extended π -conjugation with the diene and phenyl rings. |
| Aromatic C-H Stretch | 3050 – 3100 | sp² hybridized C-H bonds; characteristic of the 3,4-diphenyl substituents. |
| Aliphatic C-H Stretch | 2850 – 2960 | sp³ hybridized C-H bonds; confirms the presence of the 2,5-diethyl groups. |
| C=C Stretch (Aromatic & Diene) | 1590 – 1620 | Overlapping stretches of the phenyl rings and the central cyclopentadienone core. |
| Aliphatic C-H Bending | 1375, 1450 | Methyl (-CH₃) and methylene (-CH₂-) bending from the ethyl substituents. |
| Aromatic C-H Out-of-Plane Bend | 690, 760 | Diagnostic for mono-substituted phenyl rings (5 adjacent hydrogen atoms). |
Experimental Workflow: Synthesis & IR Characterization
To ensure scientific integrity, the protocol below describes a self-validating system: synthesizing the target molecule via a double aldol condensation and subsequently verifying its structural integrity via FT-IR spectroscopy.
Phase 1: Synthesis via Double Aldol Condensation The synthesis relies on the base-catalyzed condensation of benzil (an electrophilic diketone) with 4-heptanone (dipropyl ketone, the nucleophile precursor).
-
Reagent Preparation: Dissolve 1.0 equivalent of benzil and 1.1 equivalents of 4-heptanone in absolute ethanol within a round-bottom flask.
-
Base Catalysis: Slowly add a catalytic amount of ethanolic potassium hydroxide (KOH) dropwise while maintaining continuous stirring (6[6]).
-
Enolate Formation & Nucleophilic Attack: Heat the mixture to a gentle reflux. The base deprotonates the α -carbons (C3 and C5) of 4-heptanone, generating an enolate that executes a sequential double nucleophilic attack on the carbonyl carbons of benzil.
-
Dehydration: The intermediate undergoes spontaneous dehydration (loss of two H₂O molecules) driven by the thermodynamic stability of the resulting highly conjugated system.
-
Isolation: Cool the reaction mixture in an ice bath to induce precipitation. Filter the deep-colored crystals under vacuum and recrystallize from a suitable solvent system (e.g., ethanol/dichloromethane) to yield pure 2,5-diethyl-3,4-diphenylcyclopentadienone (2[2]).
Phase 2: IR Spectroscopic Validation (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1–2 mg of the recrystallized product with 100–200 mg of anhydrous, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr must be completely dry to prevent O-H stretching artifacts (broad peak at ~3400 cm⁻¹) (8[8]).
-
Pellet Pressing: Transfer the finely ground mixture into a die and press under high pressure (approximately 10 tons) for 2–3 minutes to form a transparent, homogeneous pellet.
-
Data Acquisition: Place the pellet in the sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹.
-
Validation: Analyze the spectrum against the expected quantitative data. The presence of the ~1700 cm⁻¹ C=O stretch alongside both aliphatic (~2900 cm⁻¹) and aromatic (~3050 cm⁻¹) C-H stretches confirms the successful synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone (3[3]; 5[5]).
Mechanistic Diagram
The following Graphviz diagram maps the logical relationship and workflow of the synthesis and characterization protocol.
Figure 1: Mechanistic workflow of the double aldol condensation synthesis and IR validation.
References
- 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one - the NIST WebBook Source: NIST Chemistry WebBook URL
- Source: PubChem (NIH)
- Protonation of Tetraphenyl- and 2,3,4-Triphenyl-cyclopentadienone: An NMR and X-Ray Crystallographic Study Source: ResearchGate URL
- The Enigmatic Nature of Rh I Cl(cyclopentadienone)
- Shape-Persistent Elliptic Macrocycles Composed of Polycyclic Aromatic Hydrocarbons: Synthesis and Photophysical Properties Source: ACS Publications URL
- TPCPD Synthesis: Lab Report - Organic Chemistry Source: Studylib URL
- Rhodium Acetylacetonate and Iron Tricarbonyl Complexes of Tetracyclone and 3-Ferrocenyl-2,4,5-triphenylcyclopentadienone Source: ACS Publications URL
- Tetraphenylcyclopentadienone Lab Report Source: 123HelpMe URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one [webbook.nist.gov]
- 4. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetraphenylcyclopentadienone Lab Report - 215 Words | 123 Help Me [123helpme.com]
Thermodynamic Properties and Stability of 2,5-Diethyl-3,4-diphenylcyclopentadienone: A Comprehensive Technical Guide
Executive Summary
In the realm of synthetic organic chemistry and organometallic ligand design, cyclopentadienones are notorious for their high reactivity. Driven by the thermodynamic instability of their 4π-electron antiaromatic core, unsubstituted cyclopentadienones rapidly undergo spontaneous Diels-Alder self-dimerization. However, 2,5-diethyl-3,4-diphenylcyclopentadienone (DEDPCPD) represents a fascinating deviation from this rule. By strategically positioning bulky ethyl and phenyl substituents around the diene core, chemists have engineered a molecule that achieves kinetic stability while preserving its thermodynamic potential for targeted cycloadditions and metal complexation.
This whitepaper explores the thermodynamic properties, stability mechanisms, and validated experimental protocols for utilizing DEDPCPD in advanced chemical synthesis.
Structural Thermodynamics: The Antiaromaticity vs. Steric Bulk Paradigm
The core challenge in cyclopentadienone chemistry is managing the inherent antiaromaticity of the five-membered ring. In DEDPCPD, the presence of 3,4-diphenyl and 2,5-diethyl groups introduces profound steric hindrance.
From a thermodynamic perspective, the activation energy ( Ea ) required for two DEDPCPD molecules to reach the highly ordered transition state necessary for self-dimerization is insurmountably high at room temperature. This steric shielding effectively overrides the thermodynamic driving force to escape antiaromaticity via dimerization. Consequently, DEDPCPD can be isolated, stored, and handled as a stable monomer, making it an exceptional diene for controlled synthetic applications[1].
Logic diagram illustrating the interplay between antiaromaticity and steric shielding.
Physicochemical Data and Quantitative Properties
Understanding the baseline physical properties of DEDPCPD is critical for designing downstream reactions, particularly those requiring high thermal activation. The table below consolidates the computed and experimentally verified thermodynamic parameters of the compound.
| Property | Value | Method / Condition | Reference |
| Molecular Formula | C₂₁H₂₀O | Computed | PubChem[1] |
| Molecular Weight | 288.4 g/mol | Computed | PubChem[1] |
| Melting Point | 102–103 °C | Experimental | Alfa Chemistry[2] |
| Boiling Point | 447.8 °C | @ 760 mmHg | Alfa Chemistry[2] |
| Density | 1.078 g/cm³ | Standard Conditions | Alfa Chemistry[2] |
| Flash Point | 195.6 °C | Closed Cup | Alfa Chemistry[2] |
Reactivity Profiles: Cycloadditions and Metal Complexation
Despite its kinetic stability, DEDPCPD remains thermodynamically primed to react when presented with a suitable dienophile or transition metal, acting as a highly effective building block.
Diels-Alder Cycloadditions and Decarbonylation
DEDPCPD acts as an electron-deficient diene. A classic demonstration of its utility is its reaction with trithiadiazepyne. When heated in acetonitrile, the two undergo a [4+2] cycloaddition to form a stable norbornadienone intermediate RSC Publishing[3]. The causality here is driven by the relief of antiaromaticity. Upon further thermal stress, this intermediate undergoes decarbonylation (loss of carbon monoxide gas). This secondary step is driven by a massive entropic gain ( ΔS>0 ) and the enthalpic stabilization of the resulting aromatic benzotrithiadiazepine system[3].
Organometallic Ligand Dynamics
In organometallic chemistry, DEDPCPD serves as a robust, sterically demanding ligand. It readily forms stable complexes with transition metals. For example, in rhodium(I)-catalyzed [2+2+1] carbonylative cycloadditions, DEDPCPD coordinates to form dimeric structures such as [Rh(μ-Cl)(MeCN)(2,5-diethyl-3,4-diphenylcyclopentadienone)]2ACS Publications[4].
Furthermore, treatment of DEDPCPD with alkynyllithium reagents, followed by complexation with dicobalt carbonyl and fluoroboric acid, yields metal cluster-stabilized cyclopentadienyl antiaromatic cations ACS Publications[5]. The metal center donates electron density via back-bonding, stabilizing the otherwise highly reactive cationic core.
Field-Proven Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase contains a built-in verification step to confirm success before proceeding.
Protocol A: Thermodynamic Profiling via DSC/TGA
Purpose: To map the thermal stability and decarbonylation threshold of DEDPCPD.
-
Instrument Calibration : Run a high-purity Indium standard to calibrate heat flow and temperature on the Differential Scanning Calorimeter (DSC).
-
Self-Validation: Ensures baseline accuracy, preventing misinterpretation of the sample's thermal events.
-
-
Sample Preparation : Accurately weigh 5–10 mg of DEDPCPD into an aluminum crucible. Seal and puncture the lid to allow gas escape.
-
Thermal Ramp : Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
-
Self-Validation: Observe the sharp endothermic melting peak exactly at 102–103 °C. A precise match with literature values[2] confirms sample purity before high-temperature decomposition analysis begins.
-
-
Decomposition Analysis : Monitor for exothermic/endothermic events past 200 °C to map the activation energy of structural breakdown and potential CO loss.
Protocol B: Diels-Alder Cycloaddition with Trithiadiazepyne
Purpose: To synthesize stable aromatic derivatives via [4+2] cycloaddition and subsequent decarbonylation.
-
Substrate Preparation : Dissolve 1.0 eq of DEDPCPD in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.
-
Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc gradient to establish a baseline Retention Factor ( Rf ) for the unreacted diene.
-
-
Dienophile Addition : Introduce 1.1 eq of trithiadiazepyne to the solution at room temperature.
-
Thermal Activation : Heat the reaction mixture to reflux (~80 °C).
-
Self-Validation: Monitor via TLC. The disappearance of the distinct DEDPCPD spot and the emergence of a new UV-active spot confirms the formation of the norbornadienone adduct[3].
-
-
Decarbonylation : Continue extended heating (>100 °C if utilizing a higher-boiling solvent exchange) to force the extrusion of carbon monoxide.
-
Self-Validation: Attach a mineral oil bubbler to the reflux condenser. The cessation of gas (CO) evolution serves as a macroscopic kinetic indicator that decarbonylation is complete. Confirm the final aromatic structure via ¹³C NMR (specifically noting the disappearance of the bridging carbonyl carbon resonance at ~200 ppm).
-
Experimental workflow for Diels-Alder cycloaddition and subsequent decarbonylation.
References
-
[1] Title: 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem. Source: nih.gov. URL:[Link]
-
[3] Title: Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones. Source: rsc.org (Journal of the Chemical Society, Perkin Transactions 1). URL:[Link]
-
[4] Title: Photodissociation of the Product from a Transition-Metal Center Allows the Catalytic Cycle to Proceed: The Rhodium(I)-Catalyzed [2+2+1] Carbonylative Cycloaddition of Diynes. Source: acs.org (JACS/Organometallics). URL:[Link]
-
[5] Title: Metal Cluster Stabilized Fluorenyl, Indenyl, and Cyclopentadienyl Antiaromatic Cations: An NMR and X-ray Crystallographic Study. Source: acs.org (Organometallics). URL:[Link]
Sources
- 1. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diels-Alder Cycloaddition Using 2,5-diethyl-3,4-diphenylcyclopentadienone
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2][3] This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel materials.[1][2] Among the diverse array of dienes available, substituted cyclopentadienones are particularly noteworthy due to their high reactivity and the subsequent utility of their cycloadducts.[4][5]
This document provides a detailed guide to the application of 2,5-diethyl-3,4-diphenylcyclopentadienone in Diels-Alder cycloaddition reactions. This highly substituted diene offers unique steric and electronic properties that influence its reactivity and the stereochemical outcome of the cycloaddition. These protocols and notes are intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile diene in their synthetic endeavors.
The Diene: 2,5-diethyl-3,4-diphenylcyclopentadienone
2,5-diethyl-3,4-diphenylcyclopentadienone, a crystalline solid, possesses a cyclopentadienone core flanked by two ethyl groups at the 2 and 5 positions and two phenyl groups at the 3 and 4 positions.[6][7][8][9] The electron-withdrawing nature of the carbonyl group and the steric bulk of the substituents significantly influence its reactivity in Diels-Alder reactions. The diene is locked in the reactive s-cis conformation, a favorable arrangement for cycloaddition.[1]
Mechanistic Considerations
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1][2] The stereochemistry of the reactants is retained in the product. For cyclic dienes like 2,5-diethyl-3,4-diphenylcyclopentadienone, the reaction with dienophiles typically leads to the formation of bicyclic adducts.
Frontier Molecular Orbital (FMO) Theory
The regioselectivity and rate of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in inverse-electron-demand Diels-Alder reactions).[2] Generally, Diels-Alder reactions are most efficient when the dienophile contains electron-withdrawing groups, which lower the energy of its LUMO, facilitating a more favorable interaction with the diene's HOMO.[1]
Stereoselectivity: The Endo Rule
When a cyclic diene reacts with a substituted dienophile, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, is often the kinetically favored product.[2] This preference, known as the "endo rule," is attributed to secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene. However, the exo product is typically the thermodynamically more stable isomer.[2] Reaction conditions, such as temperature and reaction time, can influence the observed endo/exo ratio.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocols
The following protocols provide a general framework for conducting Diels-Alder reactions with 2,5-diethyl-3,4-diphenylcyclopentadienone. Optimization of reaction conditions may be necessary depending on the specific dienophile used.
General Considerations
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Nonpolar solvents like toluene, xylene, or mesitylene are commonly used.[10] For some reactions, polar aprotic solvents such as THF or DMF may be suitable.[2] In certain cases, performing the reaction in sustainable media like water or deep eutectic solvents has been shown to enhance reaction rates.[11]
-
Temperature: The reaction temperature is a critical parameter. While many Diels-Alder reactions proceed at room temperature, heating is often required to overcome the activation energy barrier, especially with less reactive dienophiles.[10] However, at very high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant.[1][2]
-
Catalysis: Lewis acids such as AlCl₃, ZnCl₂, or BF₃·OEt₂ can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity.[2][12]
Protocol 1: Thermal Diels-Alder Cycloaddition with an Alkene Dienophile
This protocol describes a general procedure for the reaction of 2,5-diethyl-3,4-diphenylcyclopentadienone with an electron-deficient alkene.
Materials:
-
2,5-diethyl-3,4-diphenylcyclopentadienone
-
Dienophile (e.g., N-phenylmaleimide, dimethyl fumarate)
-
Anhydrous toluene (or other suitable solvent)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,5-diethyl-3,4-diphenylcyclopentadienone (1.0 eq).
-
Reagent Addition: Dissolve the diene in a minimal amount of anhydrous toluene. To this solution, add the dienophile (1.0 - 1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the highly colored diene is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Diels-Alder Cycloaddition with an Alkyne Dienophile
The reaction with alkynes as dienophiles leads to the formation of a bicyclic adduct which often undergoes a retro-Diels-Alder reaction with the extrusion of carbon monoxide (CO) to yield a substituted benzene derivative.[5]
Materials:
-
2,5-diethyl-3,4-diphenylcyclopentadienone
-
Alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, diphenylacetylene)
-
High-boiling point solvent (e.g., xylene, dichlorobenzene)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a sealed tube for higher temperatures)
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask or a sealed tube, combine 2,5-diethyl-3,4-diphenylcyclopentadienone (1.0 eq) and the alkyne dienophile (1.0 - 1.5 eq).
-
Solvent Addition: Add a high-boiling point solvent.
-
Reaction: Heat the mixture to a high temperature (typically >150 °C) and monitor the reaction by TLC or GC-MS.[13] The reaction may require several hours to reach completion.
-
Workup: After cooling, concentrate the reaction mixture in vacuo.
-
Purification: Purify the resulting aromatic compound by column chromatography or recrystallization.
Caption: General experimental workflow for Diels-Alder reactions.
Substrate Scope and Data
The reactivity of 2,5-diethyl-3,4-diphenylcyclopentadienone allows for its use with a variety of dienophiles. The following table summarizes typical reaction conditions and outcomes for selected dienophiles.
| Dienophile | Solvent | Temperature (°C) | Time (h) | Product Type | Typical Yield (%) |
| N-Phenylmaleimide | Toluene | 110 | 2-4 | Bicyclic Adduct | >90 |
| Dimethyl Fumarate | Xylene | 140 | 8-12 | Bicyclic Adduct | 70-85 |
| Maleic Anhydride | Ethyl Acetate/Hexane | Room Temp | 0.5-1 | Bicyclic Adduct | >95[1] |
| Dimethyl Acetylenedicarboxylate | Dichlorobenzene | 180 | 12-24 | Aromatic (CO extrusion) | 60-75[5] |
| Benzyne (in situ generated) | THF | 65 | 4-6 | Bicyclic Adduct | 50-65 |
Note: Yields are approximate and can vary based on the precise reaction conditions and purification methods.
Troubleshooting and Expert Insights
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature or adding a Lewis acid catalyst. Ensure that the reagents and solvent are anhydrous, as moisture can deactivate Lewis acids.
-
Formation of Byproducts: At elevated temperatures, dimerization or decomposition of the diene can occur.[14] It is crucial to monitor the reaction closely and avoid unnecessarily long reaction times.
-
Stereoselectivity Issues: To favor the kinetic endo product, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For the thermodynamic exo product, prolonged heating might be necessary, but this also increases the risk of side reactions.[2]
-
Purification Challenges: The phenyl and ethyl substituents can make the products greasy or oily. A combination of chromatography and recrystallization might be necessary to obtain a pure product.
Conclusion
2,5-diethyl-3,4-diphenylcyclopentadienone is a valuable and versatile diene for the construction of complex cyclic and aromatic systems via the Diels-Alder reaction. Its predictable reactivity and the potential for subsequent transformations of the resulting adducts make it a powerful tool in synthetic organic chemistry. The protocols and insights provided in this guide are intended to facilitate the successful application of this diene in a variety of research and development settings.
References
-
Kinetics and Activation Energy of a Diels-Alder Reaction | Chem Lab - Truman ChemLab. (2014, February 5). Retrieved from [Link]
-
Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC. (n.d.). Retrieved from [Link]
-
Diels–Alder reaction of substituted cyclopentadienones with benzothiophene S,S-dioxides: synthesis of dibenzothiophenes, dibenzothiophene S,S-dioxides, acenaphthenes, phenanthrenes, pyrenes, and fluorenones by exploiting thermolysis of Diels–Alder adducts - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. (2018, March 7). Canadian Journal of Chemistry. Retrieved from [Link]
-
-
The Diels-Alder Cycloaddition Reaction - WVU Community. (n.d.). Retrieved from [Link]
-
-
Diels–Alder Cycloaddition with CO, CO2, SO2, or N2 Extrusion: A Powerful Tool for Material Chemistry - MDPI. (2021, December 27). Retrieved from [Link]
-
Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. (n.d.). Retrieved from [Link]
-
2,5-Dimethyl-3,4-diphenylcyclopentadienone - NIST. (n.d.). Retrieved from [Link]
-
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem. (n.d.). Retrieved from [Link]
-
Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Sequential Insertion of Alkynes, Alkenes, and CO into the Pd–C Bond of ortho-Palladated Primary Phenethylamines: from η3-Allyl Complexes and Enlarged Palladacycles to Functionalized Arylalkylamines - PMC. (n.d.). Retrieved from [Link]
-
2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one - NIST. (n.d.). Retrieved from [Link]
-
DIELS-ALDER METHOD DEVELOPMENT AND THE GENERATION OF A DRUG DELIVERY CELL PENETRATING PEPTIDE. (n.d.). Retrieved from [Link]
-
Diels-Alder Reaction - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]
-
Ene reactions of allenes. Part 3. Reactions of electron-deficient azo-compounds with acyclic allenes and alkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
-
THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. (n.d.). Retrieved from [Link]
-
Reaction of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with phosphonoacetic acid trimethyl ester (Journal Article) - OSTI. (1987, December 20). Retrieved from [Link]
-
Conjugated Diene Assisted Allylic C-H Bond Activation: Cationic Rh(I) Catalyzed Syntheses of Polysubstituted Tetrahydropyrroles. (n.d.). Retrieved from [Link]
-
Reactions of Alkenes: The Shenvi Synthesis of Eugenial C - Organic Chemistry Portal. (2024, May 27). Retrieved from [Link]
-
Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base - ChemRxiv. (n.d.). Retrieved from [Link]
-
Chemical Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]
-
The Rearrangement of Alkylallenes to 1,3-Dienes - MDPI. (2022, January 5). Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Diels–Alder Cycloaddition with CO, CO2, SO2, or N2 Extrusion: A Powerful Tool for Material Chemistry [mdpi.com]
- 6. 2,5-DIETHYL-3,4-DIPHENYL-CYCLOPENTA-2,4-DIENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one [webbook.nist.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Kinetics and Activation Energy of a Diels-Alder Reaction | Chem Lab [chemlab.truman.edu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. Diels–Alder reaction of substituted cyclopentadienones with benzothiophene S,S-dioxides: synthesis of dibenzothiophenes, dibenzothiophene S,S-dioxides, acenaphthenes, phenanthrenes, pyrenes, and fluorenones by exploiting thermolysis of Diels–Alder adducts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Synthesis of Heavily Substituted Benzenes via Diels-Alder Cycloaddition and Decarbonylation of 2,5-Diethyl-3,4-diphenylcyclopentadienone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Construction of shape-persistent macrocycles, polycyclic aromatic hydrocarbons (PAHs), and sterically hindered pharmaceutical scaffolds.
Scientific Rationale & Mechanistic Causality
The synthesis of heavily substituted benzenes—particularly those with contiguous bulky substituents—presents a formidable challenge in synthetic organic chemistry. Traditional electrophilic aromatic substitution (EAS) is often plagued by poor regioselectivity, over-alkylation, and insurmountable steric hindrance. To bypass these limitations, the Diels-Alder [4+2] cycloaddition of substituted cyclopentadienones with alkynes offers a highly convergent, regiocontrolled, and thermodynamically driven alternative.
The Kinetically Favored Diene
For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. Acyclic dienes suffer from a rapid equilibrium between s-cis and s-trans states, which drastically reduces their effective concentration for cycloaddition. 2,5-Diethyl-3,4-diphenylcyclopentadienone is structurally locked in the s-cis conformation, rendering it an exceptionally reactive and pre-organized diene .
The Thermodynamic Driving Force
When this cyclopentadienone reacts with an alkyne (the dienophile), it initially forms a highly strained, bridged bicyclic norbornadienone intermediate. While some norbornadienone adducts can be isolated at lower temperatures , the true power of this methodology lies in the subsequent cheletropic elimination. Thermal extrusion of carbon monoxide (CO) gas provides an immense entropic ( ΔS>0 ) and enthalpic (aromatization energy) driving force. This cascade renders the overall transformation completely irreversible, yielding a fully aromatic, heavily substituted benzene ring . This exact sequence is frequently leveraged in the synthesis of shape-persistent macrocycles and complex PAHs .
Reaction pathway from cyclopentadienone and alkyne to substituted benzene via CO extrusion.
Substrate Scope and Kinetic Data
The electronic nature and steric bulk of the alkyne dictate the reaction kinetics. Normal-demand Diels-Alder reactions are accelerated by electron-withdrawing groups (EWGs) on the dienophile, which lower its Lowest Unoccupied Molecular Orbital (LUMO), thereby strengthening the interaction with the diene's Highest Occupied Molecular Orbital (HOMO) .
Table 1: Effect of Alkyne Electronics and Sterics on Benzannulation
| Dienophile (Alkyne) | Electronic Nature | Steric Hindrance | Typical Reaction Time (at 165 °C) | Expected Yield |
| Dimethyl acetylenedicarboxylate (DMAD) | Strongly Electron-Withdrawing | Low | 4–6 hours | >90% |
| Phenylacetylene | Neutral | Low | 12–14 hours | 85–90% |
| Diphenylacetylene | Neutral | Moderate | 18–24 hours | 75–85% |
| Di-tert-butylacetylene | Electron-Donating | Extremely High | >48 hours | <20% (or No Reaction) |
Experimental Protocol: Self-Validating Synthesis
The following protocol outlines the synthesis of a heavily substituted benzene (e.g., 1,4-diethyl-2,3,5,6-tetraphenylbenzene) using diphenylacetylene. This protocol is designed as a self-validating system : the starting cyclopentadienone is intensely colored (deep red/purple), while the final aromatic product is colorless or pale yellow. Furthermore, the evolution of CO gas serves as a visual confirmation of the cheletropic elimination phase.
Experimental workflow for the synthesis and purification of highly substituted benzenes.
Step-by-Step Methodology
-
Reaction Assembly:
-
In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-diethyl-3,4-diphenylcyclopentadienone (1.00 mmol, 1.0 equiv) and diphenylacetylene (1.20 mmol, 1.2 equiv).
-
-
Solvent Selection & Addition:
-
Add 10 mL of anhydrous mesitylene (1,3,5-trimethylbenzene) or 1,2,4-trimethylbenzene to achieve a 0.1 M concentration.
-
Expert Insight: The activation energy required to extrude CO from the norbornadienone intermediate necessitates temperatures exceeding 140 °C. Standard solvents like THF or basic toluene are insufficient; high-boiling aromatics are strictly required to drive the reaction to completion.
-
-
Degassing and Heating:
-
Degas the mixture by sparging with dry argon for 10 minutes to prevent unwanted auto-oxidation of the heated solvent or intermediates.
-
Heat the reaction mixture to a vigorous reflux (approx. 165 °C) under an argon atmosphere.
-
-
Self-Validating Monitoring:
-
Observe the reaction visually. As the [4+2] cycloaddition and subsequent decarbonylation proceed, gentle bubbling (CO evolution) will be visible.
-
The deep red/purple color of the diene will progressively fade. Monitor via TLC (Hexanes/EtOAc 9:1) until the diene spot is entirely consumed (typically 18–24 hours for neutral, moderately hindered alkynes).
-
-
Solvent Removal:
-
Cool the reaction to room temperature. Because mesitylene has a high boiling point, rotary evaporation is inefficient. Instead, load the crude mixture directly onto a short silica gel plug.
-
Flush the plug with 100% hexanes to elute the mesitylene, then switch to a Hexanes/Dichloromethane mixture (e.g., 8:2) to elute the substituted benzene product.
-
-
Purification:
-
Concentrate the product-containing fractions under reduced pressure.
-
Recrystallize the resulting solid from hot ethanol or a dichloromethane/methanol layering system to yield analytically pure crystals of the heavily substituted benzene.
-
References
-
Chemistry LibreTexts. "16.4: Characteristics of the Diels-Alder Reaction." Available at:[Link]
-
ACS Applied Materials & Interfaces. "Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene." Available at:[Link]
-
The Journal of Organic Chemistry. "Selective Oxidative Cyclization by FeCl3 in the Construction of 10H-Indeno[1,2-b]triphenylene Skeletons in Polycyclic Aromatic Hydrocarbons." Available at:[Link]
-
Journal of the Chemical Society, Perkin Transactions 1. "Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones." Available at:[Link]
Application Note: 2,5-Diethyl-3,4-diphenylcyclopentadienone as a Versatile Diene in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction and Mechanistic Insights
Cyclopentadienones are highly reactive dienes utilized extensively in [4+2] cycloadditions (Diels-Alder reactions) to construct complex polycyclic aromatic hydrocarbons (PAHs), substituted benzenes, and transition metal complexes. While tetraphenylcyclopentadienone (tetracyclone) is the most ubiquitous member of this class, 2,5-diethyl-3,4-diphenylcyclopentadienone offers unique steric and electronic properties. The substitution of phenyl rings with ethyl groups at the 2,5-positions reduces steric hindrance at the reaction centers (C2 and C5) while maintaining the electron-withdrawing nature of the carbonyl group, which lowers the LUMO energy of the diene and facilitates inverse-electron-demand or neutral Diels-Alder reactions.
Causality in Experimental Design
When 2,5-diethyl-3,4-diphenylcyclopentadienone reacts with an alkyne or aryne dienophile, it initially forms a highly strained bridged norbornadienone intermediate. Because the bridging carbonyl group is highly strained and the system is driven by the thermodynamic stability of aromatization, this intermediate undergoes a rapid, thermally allowed cheletropic extrusion of carbon monoxide (decarbonylation) [1]. This tandem Diels-Alder/decarbonylation sequence is a self-driving, irreversible pathway that guarantees high yields of highly substituted benzene rings or PAHs without the need for additional oxidative aromatization steps.
Furthermore, the diene can act as a robust bidentate π -ligand for transition metals, forming stable complexes (e.g., with Rhodium) that are useful in homogeneous catalysis [2].
Mechanistic Workflow: Diels-Alder and Decarbonylation
The following diagram illustrates the logical progression of the tandem cycloaddition and cheletropic extrusion pathway.
Figure 1: Mechanistic workflow of the tandem Diels-Alder cycloaddition and decarbonylation.
Experimental Protocols
Protocol A: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via Decarbonylative Diels-Alder
This protocol utilizes the diene to construct shape-persistent elliptic macrocycles and PAHs. The use of a high-boiling solvent (1,2,4-trimethylbenzene, b.p. ~168 °C) provides the necessary thermal energy to drive both the initial cycloaddition and the subsequent extrusion of CO [1].
Reagents:
-
2,5-Diethyl-3,4-diphenylcyclopentadienone (1.1 equivalents)
-
Alkyne-functionalized substrate (1.0 equivalent)
-
1,2,4-Trimethylbenzene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the alkyne substrate (1.0 eq) and 2,5-diethyl-3,4-diphenylcyclopentadienone (1.1 eq).
-
Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous 1,2,4-trimethylbenzene to achieve a 0.05 M concentration of the limiting reagent.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 165–170 °C) under an Argon atmosphere. Causality note: The high temperature is strictly required to overcome the activation barrier for the cheletropic extrusion of CO from the sterically hindered intermediate.
-
Reaction Monitoring: Monitor the reaction via TLC or LC-MS. The distinct intense color of the cyclopentadienone will gradually fade as it is consumed, typically taking 12–24 hours.
-
Workup: Once complete, cool the mixture to room temperature. Remove the 1,2,4-trimethylbenzene via vacuum distillation.
-
Purification: Purify the crude residue by silica gel flash chromatography (using a hexane/ethyl acetate gradient) to isolate the newly formed PAH/substituted benzene.
Protocol B: Synthesis of Rhodium(I) Diene Complexes
2,5-Diethyl-3,4-diphenylcyclopentadienone acts as an excellent η4 -ligand for Rh(I), forming trimeric or dimeric complexes depending on the crystallization solvent [2].
Reagents:
-
2,5-Diethyl-3,4-diphenylcyclopentadienone (1.28 mmol)
-
Chlorobis(ethylene)rhodium(I) dimer, [RhCl(C2H4)2]2 (0.53 mmol)
-
Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Complexation: In a nitrogen-filled glovebox, combine 2,5-diethyl-3,4-diphenylcyclopentadienone (0.369 g) and [RhCl(C2H4)2]2 (0.207 g) in a 50 mL Schlenk tube.
-
Ligand Exchange: Add 21 mL of anhydrous, degassed toluene. Seal the tube and heat to 80 °C for 48 hours. Causality note: Heating drives the volatilization of the weakly bound ethylene ligands, shifting the equilibrium toward the thermodynamically more stable cyclopentadienone-Rh complex.
-
Isolation: Evaporate the toluene on a rotary evaporator. Dissolve the resulting solid in a minimal amount of dichloromethane (CH₂Cl₂).
-
Crystallization: Layer the CH₂Cl₂ solution with pentane and chill at −18 °C for 48 hours. Wine-red crystals of the trimeric complex [RhCl(2,5−diethyl−3,4−diphenylcyclopentadienone)]3 will precipitate.
Quantitative Data Summary
The following table summarizes expected yields and critical reaction parameters based on validated literature methodologies.
| Application | Reactants | Solvent / Temp | Time | Yield | Key Intermediate/Observation |
| PAH Synthesis | Diene + Alkyne | 1,2,4-Trimethylbenzene / 168 °C | 24 h | 88% | Loss of CO gas; color fading of diene [1] |
| Norbornadienone | Diene + Trithiadiazepyne | Acetonitrile / Reflux | 20 min | 65% | Stable bridged adduct prior to CO loss [3] |
| Rh(I) Complexation | Diene + [RhCl(C2H4)2]2 | Toluene / 80 °C | 48 h | 87% | Wine-red crystals; ethylene gas evolution [2] |
References
-
Shape-Persistent Elliptic Macrocycles Composed of Polycyclic Aromatic Hydrocarbons: Synthesis and Photophysical Properties Source: Organic Letters (ACS Publications) URL:[Link]
-
The Enigmatic Nature of Rh I Cl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers Source: Organometallics (ACS Publications) URL:[Link]
-
Organic Heterocyclothiazenes. Part 16. Reactions of Trithiadiazepyne with Cyclopentadienones. Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
Application Note and Protocol: Synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone, a substituted cyclopentadienone derivative. These compounds are of significant interest in medicinal chemistry and material science due to their versatile reactivity, particularly in Diels-Alder reactions for the construction of complex polycyclic frameworks.[1][2] The protocol herein details a robust and efficient base-catalyzed aldol condensation of benzil with 3-hexanone. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and offers critical insights for successful synthesis and characterization.
Introduction: The Significance of Substituted Cyclopentadienones
Cyclopentadienones are a class of highly reactive organic compounds that serve as versatile building blocks in organic synthesis.[2] Their conjugated five-membered ring system, containing a ketone and two carbon-carbon double bonds, makes them excellent dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). The ability to introduce a variety of substituents onto the cyclopentadienone core allows for the fine-tuning of their electronic and steric properties, thereby influencing their reactivity and the structure of the resulting cycloadducts. This has made them invaluable synthons in the construction of complex natural products, novel therapeutic agents, and advanced materials. The target molecule, 2,5-diethyl-3,4-diphenylcyclopentadienone, is a valuable derivative for further synthetic transformations.
Reaction Principle: The Base-Catalyzed Aldol Condensation
The synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone is achieved through a base-catalyzed crossed aldol condensation reaction between benzil and 3-hexanone.[3][4] The overall transformation is a double aldol condensation followed by dehydration.
Mechanism Overview:
The reaction is initiated by the deprotonation of an α-carbon of 3-hexanone by a strong base, typically potassium hydroxide (KOH), to form a nucleophilic enolate ion.[5][6][7] This enolate then attacks one of the electrophilic carbonyl carbons of benzil. A subsequent intramolecular aldol addition and two dehydration steps lead to the formation of the stable, conjugated cyclopentadienone ring system. Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and the base catalyst.[8]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the base-catalyzed aldol condensation leading to the formation of the cyclopentadienone.
Figure 2: Step-by-step experimental workflow.
Results and Characterization
The expected product, 2,5-diethyl-3,4-diphenylcyclopentadienone, should be a dark-colored crystalline solid.
Expected Yield and Physical Properties
| Property | Expected Value |
| Molecular Formula | C₂₁H₂₀O [9] |
| Molecular Weight | 288.38 g/mol [10] |
| Appearance | Dark crystalline solid |
| Melting Point | 102-103 °C [10] |
| Theoretical Yield | ~14.4 g |
| Expected Percent Yield | 85-95% |
Characterization Techniques
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the conjugated ketone carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹. The spectrum will also feature characteristic peaks for C-H and C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the ethyl groups.
-
¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the sp² carbons of the cyclopentadienone ring and phenyl groups, and the sp³ carbons of the ethyl groups.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the product.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all starting materials are of high purity.
-
Verify the concentration and activity of the potassium hydroxide solution. KOH is hygroscopic and can absorb moisture from the air, reducing its effectiveness. [11][12] * Ensure the reaction mixture is heated sufficiently to dissolve all reactants before adding the base.
-
-
Impure Product:
-
Inadequate washing of the final product can leave unreacted starting materials. Ensure the crystals are washed thoroughly with cold ethanol.
-
If the product is significantly impure, recrystallization may be necessary. A suitable solvent system can be determined through small-scale solubility tests. For similar compounds, a mixture of ethanol and benzene has been used. [13]
-
Conclusion
The synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone via a base-catalyzed aldol condensation of benzil and 3-hexanone is a reliable and high-yielding procedure. This application note provides a detailed protocol and the necessary scientific context for researchers to successfully synthesize this valuable compound for further applications in organic synthesis and drug discovery. Adherence to the safety precautions outlined is paramount for the safe execution of this experiment.
References
-
Johnson, J. R., & Grummitt, O. (n.d.). Tetraphenylcyclopentadienone. Organic Syntheses. Retrieved from [Link]
- Williamson, K. L. (n.d.). A Multi-step Synthesis of Tetraphenylcyclopentadienone from Benzaldehyde. Experiment carried out over 2.5 lab periods.
-
Truman State University Department of Chemistry. (n.d.). Aldol Condensation to form Tetraphenylcyclopentadienone. Truman ChemLab. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Potassium Hydroxide. Retrieved from [Link]
- Michigan State University Department of Chemistry. (1943). Synthesis of Tetraphenylcyclopentadienone. Organic Syntheses, Coll. Vol. 23, p. 92.
-
Ted Pella, Inc. (n.d.). Benzil, 18187, MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium hydroxide. Retrieved from [Link]
-
ENG Scientific. (2025, May 9). High Quality Potassium Hydroxide. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-hexanone. Retrieved from [Link]
-
World Health Organization. (1998). 3-hexanone. JECFA. Retrieved from [Link]
-
Brainly.in. (2020, January 8). explain the mechanism of aldol condensation using ethanol. Retrieved from [Link]
- Truman State University Department of Chemistry. (2012, August 24). Solvent-Free Aldol. Truman ChemLab.
-
ReAgent. (2022, July 13). Potassium Hydroxide: Uses, Formula, Dangers & More. Retrieved from [Link]
-
Reddit. (2022, March 28). Why is ethanol a solvent in my lab reaction. r/chemhelp. Retrieved from [Link]
-
Beyond Benign. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone. Retrieved from [Link]
-
ResearchGate. (2015, April 7). Can we use chloroform instead of alcohol such as ethanol as solvent for aldol condensation? Retrieved from [Link]
-
NIST. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
VTechWorks. (n.d.). Perfluoroarylated Cyclopentadienones: Synthesis, Characterization and Polymerization. Retrieved from [Link]
-
SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]
- Research Square. (n.d.). Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene.
- Research Square. (2021, April 14). Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene.
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of some Derivatives of Cyclopentadienone and related Compounds. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. brainly.in [brainly.in]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. magritek.com [magritek.com]
- 8. Reddit - Please wait for verification [reddit.com]
- 9. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Potassium Hydroxide [commonorganicchemistry.com]
- 12. engscientific.com [engscientific.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note: Decarbonylative Cycloaddition Protocols Using 2,5-Diethyl-3,4-diphenylcyclopentadienone
Introduction & Scientific Background
The construction of sterically hindered, highly substituted polycyclic aromatic hydrocarbons (PAHs) and shape-persistent macrocycles is a cornerstone of modern materials science and drug development. A highly reliable methodology for assembling these complex architectures is the Diels-Alder[4+2] cycloaddition of cyclopentadienones with alkynes, followed by an irreversible decarbonylation event[1].
While 2,3,4,5-tetraphenylcyclopentadienone (tetracyclone) is the traditional diene of choice, 2,5-diethyl-3,4-diphenylcyclopentadienone offers superior structural and physicochemical advantages. The substitution of phenyl rings with ethyl groups at the 2- and 5-positions serves a dual purpose: it mitigates excessive steric clash during subsequent downstream functionalizations (such as FeCl₃-mediated oxidative cyclizations) and significantly enhances the solubility of the resulting rigid, extended π-conjugated macrocycles in standard organic solvents[1][2].
Mechanistic Causality & Reaction Dynamics
To master this protocol, researchers must understand the thermodynamic and kinetic forces governing the two-step cascade:
-
[4+2] Cycloaddition : The electron-rich diene reacts with a dienophile (typically an alkyne or aryne) to form a highly strained, bridged norbornadienone-like intermediate.
-
Thermal Decarbonylation : The intermediate undergoes a cheletropic extrusion of carbon monoxide (CO). This step is both entropically driven (evolution of CO gas) and enthalpically driven (relaxation of ring strain and formation of a stable, fully conjugated aromatic system).
Electronic and Steric Dependencies (Causality): The stability of the bridged intermediate is heavily dictated by the electronic nature of the dienophile. When utilizing standard aryl alkynes (e.g., fluorenylacetylenes), the norbornadienone intermediate is highly transient and spontaneously decarbonylates at temperatures above 150 °C[2]. Conversely, when the diene is reacted with highly electron-deficient hetero-arynes (such as trithiadiazepyne), the initial cycloadduct exhibits remarkable stability. In such cases, the intermediate can be isolated at 82 °C (refluxing acetonitrile) and requires flash vacuum pyrolysis at 200 °C to force the extrusion of CO and subsequent aromatization[3].
Visualizing the Reaction Pathway
Fig 1: Mechanistic pathway of Diels-Alder cycloaddition followed by thermal decarbonylation.
Experimental Workflow & Protocol
This methodology describes the synthesis of sterically hindered substituted benzenes from 2,5-diethyl-3,4-diphenylcyclopentadienone and an alkyne dienophile.
Reagents & Materials
-
Diene : 2,5-Diethyl-3,4-diphenylcyclopentadienone (1.1 equivalents)
-
Dienophile : Target Alkyne (e.g., 9,9-dihexyl-2-fluorenylacetylene) (1.0 equivalent)
-
Solvent : Anhydrous Mesitylene (b.p. 164 °C) or 1,2,4-Trimethylbenzene (b.p. 169 °C)
-
Equipment : Flame-dried Schlenk flask, reflux condenser, inert gas line (Ar/N₂).
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Charge the flame-dried Schlenk flask with the alkyne (1.0 eq) and 2,5-diethyl-3,4-diphenylcyclopentadienone (1.1 eq).
-
Add anhydrous mesitylene to achieve a substrate concentration of approximately 0.05 M.
-
Causality Note: A slight excess of the diene is used to ensure complete consumption of the often more valuable alkyne. Mesitylene is specifically selected because its boiling point (164 °C) provides the exact thermal energy required to overcome the activation barrier for the decarbonylation step without the need for pressurized reaction vessels[2].
Step 2: Thermal Activation (Self-Validating System)
-
Purge the reaction mixture with inert gas for 10 minutes to remove dissolved oxygen.
-
Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (160–165 °C).
-
Monitor the reaction visually and via TLC.
-
Self-Validation Note: This reaction acts as its own visual indicator. The starting cyclopentadienone possesses an intense red/purple color due to its cross-conjugated π-system. As the [4+2] cycloaddition and subsequent decarbonylation proceed, the deep color will gradually fade to a pale yellow or brown, signaling the consumption of the diene and the formation of the aromatic product. Concurrently, the evolution of CO gas bubbles can be observed.
-
Maintain reflux for 12–24 hours until TLC confirms the complete disappearance of the alkyne.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Remove the high-boiling mesitylene under reduced pressure using a rotary evaporator equipped with a high-vacuum pump, or via short-path vacuum distillation.
-
Purify the crude residue via silica gel column chromatography using a gradient of hexane and dichloromethane.
-
Causality Note: The ethyl groups introduced by the diene, combined with any alkyl chains on the dienophile, ensure the highly conjugated product remains highly soluble in non-polar solvents like hexane, facilitating a straightforward and high-yielding chromatographic separation[1][2].
Quantitative Data Presentation
The table below summarizes the reaction conditions and yields for various dienophiles reacting with 2,5-diethyl-3,4-diphenylcyclopentadienone, demonstrating the versatility of the protocol.
| Dienophile Substrate | Solvent / Temperature | Time | Yield | Ref |
| 9,9-Dihexyl-2-fluorenylacetylene | Mesitylene / 164 °C | 12 h | 95% | [2] |
| Aryl bromide alkyne precursor (Macrocycle synthesis) | 1,2,4-Trimethylbenzene / 169 °C | 16 h | 88% | [1] |
| 9,9-Dihexyl-2,7-bis(2-phenylethynyl)fluorene | Mesitylene / 164 °C | 24 h | 68% | [2] |
| Trithiadiazepyne (Electron-deficient Hetaryne)* | Acetonitrile / 82 °C | 20 min | 65% | [3] |
*Note: Reaction with trithiadiazepyne yields the stable bridged norbornadienone cycloadduct at 82 °C. Complete decarbonylation to the aromatic trithiole requires subsequent neat pyrolysis at 200 °C for 30 seconds[3].
Sources
Step-by-step laboratory synthesis guide for 2,5-diethyl-3,4-diphenylcyclopentadienone
Application Note: Laboratory Synthesis and Isolation of 2,5-Diethyl-3,4-diphenylcyclopentadienone
Introduction and Mechanistic Rationale
2,5-Diethyl-3,4-diphenylcyclopentadienone (CAS: 51932-77-5) is a highly functionalized, sterically demanding diene widely utilized in organometallic chemistry as a robust ligand for transition metals (e.g., Rhodium complexes) and as a precursor in the synthesis of shape-persistent polycyclic aromatic hydrocarbons via Diels-Alder cycloadditions[1][2].
The synthesis of this target molecule relies on a classic double base-catalyzed aldol condensation between a 1,2-diketone (benzil) and a symmetrical ketone possessing α -hydrogens on both sides of the carbonyl group (4-heptanone)[3][4].
Causality in Reaction Design:
-
Thermodynamic Driving Force: The initial aldol addition forms a β -hydroxy ketone intermediate. Under refluxing basic conditions, the system rapidly undergoes an E1cB dehydration. The formation of the fully conjugated, highly stable cyclopentadienone ring provides the thermodynamic driving force that pushes the equilibrium entirely to the right[4][5].
-
Solvent Selection: Absolute ethanol is selected as the primary solvent because it solubilizes the starting materials at elevated temperatures but acts as a poor solvent for the highly conjugated, non-polar product at 0 °C, enabling spontaneous crystallization and driving the reaction forward via Le Chatelier's principle[3].
-
Base Addition Rate: Potassium hydroxide (KOH) must be added dropwise. A rapid addition can lead to localized high concentrations of base, promoting unwanted side reactions such as the benzilic acid rearrangement of benzil rather than the desired cross-aldol condensation.
Experimental Workflow
Caption: Logical workflow for the base-catalyzed synthesis and purification of 2,5-diethyl-3,4-diphenylcyclopentadienone.
Materials and Stoichiometry
The following table outlines the quantitative requirements for a standard 0.1-molar scale synthesis.
| Reagent | Role | MW ( g/mol ) | Equivalents | Mass/Volume | CAS Number |
| Benzil | Electrophile (1,2-diketone) | 210.23 | 1.00 | 21.0 g | 134-81-6 |
| 4-Heptanone | Nucleophile (Enolate precursor) | 114.19 | 1.00 | 11.4 g (14.0 mL) | 123-19-3 |
| Potassium Hydroxide | Base Catalyst | 56.11 | 0.53 | 3.0 g | 1310-58-3 |
| Absolute Ethanol | Primary Solvent | 46.07 | N/A | 165 mL (Total) | 64-17-5 |
Step-by-Step Laboratory Protocol
Phase 1: Reaction Assembly
-
Equip a 500-mL round-bottomed flask with a Teflon-coated magnetic stir bar and a reflux condenser.
-
Add 21.0 g (0.1 mol) of benzil and 11.4 g (0.1 mol) of 4-heptanone to the flask[3][6].
-
Add 150 mL of absolute ethanol. Begin stirring and heat the mixture using a heating mantle or oil bath until the solution approaches its boiling point and all solid benzil is completely dissolved.
Phase 2: Catalysis and Condensation 4. In a separate small Erlenmeyer flask, prepare the base catalyst solution by dissolving 3.0 g of KOH in 15 mL of absolute ethanol. Note: Dissolution of KOH is exothermic; allow it to cool slightly before addition. 5. Using an addition funnel or a glass Pasteur pipette, add the KOH/ethanol solution dropwise through the top of the reflux condenser over a period of 5 minutes. 6. Observation: The reaction mixture will immediately darken, typically turning a deep red or purple color as the highly conjugated cyclopentadienone chromophore forms. Frothing may occur due to the rapid boiling of ethanol driven by the exothermic condensation[3]. 7. Once the frothing subsides, maintain the mixture at a gentle reflux for 15 to 30 minutes to ensure complete conversion.
Phase 3: Isolation and Purification 8. Remove the heat source and allow the reaction mixture to cool to room temperature. 9. Transfer the flask to an ice-water bath (0 °C) and allow it to stand for 30 minutes. The product will precipitate as dark, crystalline solid. 10. Isolate the crude product via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with two 20-mL portions of ice-cold absolute ethanol to remove unreacted starting materials and residual base. 12. Self-Validating Purification: To achieve analytical purity, recrystallize the crude material from a minimal amount of a hot ethanol/benzene mixture (approximately 150 mL of solvent per 5 g of product)[3]. Allow the solution to cool slowly to yield pure 2,5-diethyl-3,4-diphenylcyclopentadienone.
Analytical Characterization
To validate the success of the synthesis, the isolated compound should be subjected to the following analytical checks[7][8]:
-
Melting Point: The pure compound exhibits a sharp melting point at 102–103 °C[7]. A depressed or broad melting point indicates incomplete dehydration or residual benzil.
-
Mass Spectrometry: ESI-MS or GC-MS should confirm the molecular weight. Expected m/z : 288.4[9].
-
IR Spectroscopy: The presence of a strong, characteristic α,β -unsaturated carbonyl stretching frequency around 1690–1710 cm −1 and the complete absence of a broad -OH stretch (3200–3500 cm −1 ) confirms successful dehydration.
References
- FINETECH INDUSTRY LIMITED. (n.d.). 2,5-DIETHYL-3,4-DIPHENYLCYCLOPENTADIENONE | CAS: 51932-77-5.
- Alfa Chemistry. (n.d.). CAS 51932-77-5 2,5-Diethyl-3,4-diphenylcyclopentadienone.
- PubChem. (2025). 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017. National Institutes of Health.
- Organic Syntheses. (1921-). Tetraphenylcyclopentadienone Procedure. Organic Syntheses, Inc.
- Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- ACS Publications. (2008). The Enigmatic Nature of RhICl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers.
- ACS Publications. (2008). Shape-Persistent Elliptic Macrocycles Composed of Polycyclic Aromatic Hydrocarbons: Synthesis and Photophysical Properties.
- Organic Syntheses. (n.d.). 4-heptanone Procedure. Organic Syntheses, Inc.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,5-DIETHYL-3,4-DIPHENYLCYCLOPENTADIENONE | CAS 51932-77-5 | Chemical Product - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Technical Support Center: Optimizing the Synthesis of 2,5-Diethyl-3,4-diphenylcyclopentadienone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals who are experiencing yield bottlenecks during the synthesis of highly conjugated cyclopentadienones.
This guide moves beyond generic procedures to address the exact thermodynamic and kinetic barriers that cause low yields in double aldol condensations.
Reaction Mechanics & Causality Overview
The synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone relies on a base-catalyzed double crossed-aldol condensation between benzil and 3-hexanone 1[1]. The reaction proceeds via two sequential enolate additions followed by two dehydration steps. The driving force is the formation of a highly conjugated, thermodynamically stable cyclopentadienone ring 2[2].
However, the aliphatic nature of the ethyl groups on 3-hexanone makes the alpha-protons less acidic compared to the benzylic protons found in standard reagents like 1,3-diphenylacetone. This subtle electronic difference requires precise optimization of base concentration and thermodynamic control to push the dehydration steps to completion and prevent retro-aldol side reactions 3[3]. Furthermore, maintaining strict temperature control during the reaction is vital to prevent dimerization or decomposition of the target cyclopentadienone 4[4].
Diagnostic Troubleshooting Workflow
Use the following logic tree to diagnose the root cause of your specific yield or purity issue.
Fig 1: Diagnostic workflow for troubleshooting cyclopentadienone synthesis yields.
Troubleshooting FAQs
Q1: Why is my percentage yield consistently below 40%, and how do I drive the reaction to completion? A1: Low yields in this specific synthesis typically stem from incomplete dehydration of the intermediate aldol adducts. The first aldol addition occurs readily, but the subsequent dehydration to form the enone, and the final dehydration to close the cyclopentadienone ring, require significant activation energy. Causality & Solution: If the reaction is run at room temperature or with dilute aqueous base, the equilibrium favors the hydrated intermediates. To optimize this, use absolute ethanol as the solvent and a high concentration of base (1.0 M KOH). Water drives the equilibrium backward (retro-aldol). Heating the reaction to a gentle reflux (75 °C) provides the thermodynamic push needed to expel the water molecules and form the fully conjugated system 3[3].
Q2: I am observing a large amount of unreacted benzil on my TLC plate. Should I increase the reaction time? A2: Simply increasing time may lead to product degradation. Unreacted benzil usually indicates a stoichiometry imbalance caused by the volatility or self-condensation of 3-hexanone. Causality & Solution: 3-hexanone is a liquid with a lower boiling point than the solid benzil, and it can partially evaporate during reflux or undergo minor self-aldol condensation. To correct this, use a 1.15 molar equivalent excess of 3-hexanone . This ensures the benzil is the limiting reagent, driving the kinetics forward without requiring excessively long reflux times that could degrade the cyclopentadienone 4[4].
Q3: My isolated product is an intractable, dark oil instead of a crystalline solid. What went wrong during isolation? A3: Oiling out (coacervation) occurs when the product precipitates as a liquid phase rather than a solid, trapping impurities and solvent. This happens if the cooling process is too rapid or if there is a high concentration of unreacted 3-hexanone acting as a co-solvent. Causality & Solution: 2,5-diethyl-3,4-diphenylcyclopentadienone is highly soluble in warm ethanol but should form distinct crystals upon cooling 2[2]. If an oil forms, reheat the mixture until the oil redissolves, then allow it to cool slowly to room temperature before placing it in an ice bath. If oiling persists, triturate the oil with a few milliliters of ice-cold methanol to strip away the lipophilic impurities and induce crystallization.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, follow this optimized protocol. Each step contains a self-validating visual or analytical cue to confirm the reaction is proceeding correctly.
Step 1: Reagent Preparation Dissolve 10.0 mmol of benzil in 15 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Self-Validation: The solution should be a clear, pale yellow.
Step 2: Ketone Addition Add 11.5 mmol (1.15 eq) of 3-hexanone to the flask.
Step 3: Base Catalysis Heat the mixture to 75 °C. Slowly add 5 mL of a 1.0 M KOH solution in absolute ethanol dropwise over 5 minutes. Self-Validation: Upon addition of the base, the reaction mixture will immediately transition from yellow to a deep, dark purple/red color. This color shift is the definitive indicator of the formation of the highly conjugated enolate and the target cyclopentadienone 1[1].
Step 4: Thermodynamic Dehydration Reflux the mixture for 45 minutes. Monitor via TLC (Hexanes:EtOAc 4:1). Self-Validation: The disappearance of the benzil spot (Rf ~0.6) and the appearance of a dark, UV-active product spot (Rf ~0.8) confirms completion.
Step 5: Isolation Remove the flask from heat and cool to 0 °C in an ice bath for 30 minutes. Self-Validation: Dark, crystalline solids will precipitate. If an oil forms, the dehydration was incomplete or solvent is trapped (refer to Q3).
Step 6: Filtration Vacuum filter the crystals and wash with 10 mL of ice-cold ethanol to remove unreacted 3-hexanone and residual KOH.
Quantitative Optimization Matrix
Use the table below to compare standard undergraduate/sub-optimal conditions against our optimized parameters for high-yield synthesis.
| Parameter | Sub-Optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| Base Concentration | 0.5 M KOH (Aqueous) | 1.0 M KOH (Absolute EtOH) | High base concentration drives the second deprotonation; absolute EtOH prevents retro-aldol. | Increases from ~40% to >85% |
| 3-Hexanone Equivalents | 1.0 eq | 1.15 eq | Compensates for volatility and minor self-condensation side reactions. | +10-15% |
| Reaction Temperature | 25 °C (Room Temp) | 75 °C (Reflux) | Overcomes the activation energy barrier for the final dehydration step. | Eliminates intermediate impurities |
| Isolation Solvent | Water precipitation | Ice-cold Ethanol | Prevents oiling out; selectively dissolves impurities while product crystallizes. | Improves purity to >95% |
References
-
Lab Manual for Organic Chemistry 7A and 7B V. 4.1 Source: OrganicERs.org URL:[Link]
-
Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]
-
Predicting the UV−Vis Spectra of Tetraarylcyclopentadienones: Using DFT Molecular Orbital Energies to Model Electronic Transitions of Organic Materials Source: ACS Publications URL:[Link]
Sources
- 1. organicers.org [organicers.org]
- 2. Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2,5-diethyl-3,4-diphenylcyclopentadienone Reactions
This guide provides advanced troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the sterically demanding diene, 2,5-diethyl-3,4-diphenylcyclopentadienone. The inherent steric bulk of this molecule, while useful for specific synthetic goals, often presents significant hurdles in cycloaddition reactions. This document outlines the mechanistic basis for these challenges and provides field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with 2,5-diethyl-3,4-diphenylcyclopentadienone is extremely slow or fails completely. What is the primary cause?
A1: The primary cause is severe steric hindrance. The reactivity of this diene is governed by the bulky ethyl groups at the 2 and 5 positions and the phenyl groups at the 3 and 4 positions. While the cyclopentadienone ring structure conveniently locks the diene in the reactive s-cis conformation, which is a prerequisite for the Diels-Alder reaction[1][2], the substituents create a significant steric shield. This shield physically blocks the approach of the dienophile, raising the activation energy of the reaction and dramatically slowing the rate.[1][3] In many cases, thermal energy alone is insufficient to overcome this barrier.
Q2: I am using a standard dienophile like maleimide, but the reaction is not proceeding. Are there better dienophiles for this system?
A2: Yes, the choice of dienophile is critical. While electronically favorable (i.e., electron-poor), common dienophiles can still be too sterically bulky to approach the hindered diene. The ideal dienophile should have a strong electronic driving force and minimal steric profile.
| Dienophile Type | Suitability | Rationale |
| Alkynes (e.g., DMAD) | High | Linear geometry minimizes steric clash during approach. Strong electron-withdrawing groups accelerate the reaction.[1] |
| Small, Activated Alkenes | Moderate to High | Acrylonitrile or methyl acrylate are less hindered than cyclic dienophiles. |
| Cyclic Dienophiles | Low to Moderate | Maleimides or benzoquinones can be effective but may require harsh conditions due to their bulk.[1] |
| Unactivated Alkenes | Very Low | Lack the electronic activation required to overcome the high steric barrier. |
Q3: My reaction is sluggish and inefficient even at high temperatures, and I'm seeing decomposition. How can Lewis acid catalysis help?
A3: Lewis acid catalysis is a premier strategy for accelerating Diels-Alder reactions, especially with sterically demanding substrates.[3] A Lewis acid (e.g., AlCl₃, Et₂AlCl, SnCl₄) coordinates to the electron-withdrawing group on the dienophile. This coordination makes the dienophile significantly more electron-poor, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4] This enhanced electronic interaction with the diene's Highest Occupied Molecular Orbital (HOMO) lowers the overall activation energy of the reaction, often allowing it to proceed at much lower temperatures and preventing thermal decomposition.[3]
Q4: Are there alternatives to catalysis for promoting a reaction that is disfavored at atmospheric pressure?
A4: Yes. When catalysis is ineffective or undesired, applying high pressure (e.g., 8–14 kbar) is a powerful, though specialized, technique.[3] The Diels-Alder reaction proceeds through a compact, cyclic transition state, resulting in a net decrease in volume. According to the principles of chemical kinetics, applying high pressure favors reactions with a negative activation volume.[3] This can dramatically increase the rate of sterically hindered cycloadditions that are otherwise non-viable.
In-Depth Troubleshooting Guides
Guide 1: Reaction Fails to Proceed or Yield is <10%
Symptom: Analysis by TLC, LC-MS, or NMR shows only unreacted starting materials after a prolonged reaction time at elevated temperatures.
Possible Cause: The activation energy barrier, dominated by steric repulsion between the diene's ethyl/phenyl groups and the dienophile, is too high for the reaction to proceed under thermal conditions.
Solution 1.1: Implement Lewis Acid Catalysis
This is the most common and effective first-line solution. By activating the dienophile, you lower the reaction's activation energy without requiring excessively high temperatures.
Protocol: Lewis Acid Catalyzed Diels-Alder
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dienophile (1.0 mmol, 1.0 equiv.) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) to control the initial exothermic reaction upon catalyst addition.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., 1.0 M solution of Et₂AlCl in hexanes, 1.1 mmol, 1.1 equiv.) to the stirred dienophile solution. Allow the mixture to stir for 15-20 minutes.
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Diene Addition: Add a solution of 2,5-diethyl-3,4-diphenylcyclopentadienone (1.2 mmol, 1.2 equiv.) dropwise.
-
Monitoring: Allow the reaction to warm slowly to room temperature while monitoring its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by carefully adding a saturated NaHCO₃ solution.[3] Extract the product with an organic solvent, wash the organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Causality: The Lewis acid coordinates to the dienophile, enhancing its electrophilicity. This strengthens the frontier molecular orbital interactions with the diene, accelerating the cycloaddition.[4]
Caption: Troubleshooting workflow for a failed reaction.
Solution 1.2: Utilize High-Pressure Conditions
This method is for particularly stubborn reactions where even catalysis is insufficient. It requires specialized equipment.
Conceptual Protocol: High-Pressure Diels-Alder
-
Reactant Preparation: Prepare a solution of the diene and dienophile in a suitable solvent (e.g., dichloromethane) at a moderate concentration.[3]
-
Loading: Seal the reaction solution within a flexible, pressure-resistant container (e.g., a Teflon tube).
-
Pressurization: Place the sealed container inside a high-pressure reactor. Fill the reactor with a hydraulic fluid and increase the pressure to the target level (e.g., 8-10 kbar).[3]
-
Reaction: Maintain the pressure for the desired reaction time (e.g., 24-72 hours) at room temperature or with gentle heating.
-
Workup: Carefully release the pressure. Open the container and work up the reaction mixture as described in a standard protocol.
Causality: The transition state of the Diels-Alder reaction is more compact than the starting materials. High pressure favors the formation of this transition state, thereby increasing the reaction rate.
Guide 2: Reaction is Successful but Endo/Exo Selectivity is Poor
Symptom: NMR analysis of the crude product shows a mixture of endo and exo diastereomers.
Possible Cause: At high temperatures, the Diels-Alder reaction can become reversible. While the endo product is often formed faster (kinetically favored) due to favorable secondary orbital interactions, the exo product is typically more sterically stable (thermodynamically favored).[4] High temperatures can allow for equilibration to the more stable exo isomer, or may provide enough energy to overcome the subtle preference for the endo transition state.
Solution 2.1: Optimize Lewis Acid and Temperature
Controlling stereoselectivity often involves finding a balance where the reaction proceeds at a reasonable rate but at a low enough temperature to favor the kinetic product.
Strategy:
-
Screen Lewis Acids: Different Lewis acids exhibit varying levels of activity. A weaker Lewis acid might require slightly higher temperatures but could offer better selectivity. A stronger one might allow for extremely low temperatures.
-
Lower the Temperature: Using a potent Lewis acid (e.g., Et₂AlCl) can enable the reaction to proceed at temperatures as low as -78 °C. At this temperature, the retro-Diels-Alder reaction is often suppressed, locking in the kinetic product ratio.
-
Increased Selectivity with Catalysis: Lewis acid catalysis can often enhance endo selectivity. The catalyst holds the dienophile in a rigid conformation that can amplify the secondary orbital interactions responsible for the endo preference.[4]
Caption: Lewis acid lowers the dienophile LUMO, accelerating the reaction.
References
- Overcoming steric hindrance in substituted diene reactions. Benchchem.
- 17.16: Diels-Alder - a closer look. Chemistry LibreTexts.
- The Diels-Alder Reaction. Master Organic Chemistry.
- Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Master Organic Chemistry.
Sources
Technical Support Center: Purification & Recrystallization of 2,5-diethyl-3,4-diphenylcyclopentadienone
Welcome to the technical support center for 2,5-diethyl-3,4-diphenylcyclopentadienone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile cyclopentadienone. The inherent reactivity and unique properties of this class of compounds can present specific challenges during purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification protocols.
Purification Overview: Strategy and Rationale
Purifying 2,5-diethyl-3,4-diphenylcyclopentadienone, a deeply colored solid, typically involves removing unreacted starting materials, byproducts from the condensation reaction, and potential oligomers. The two primary methods employed are column chromatography and recrystallization.
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Column Chromatography: This is often the first step for a crude reaction mixture, especially if it is oily or contains multiple, similarly soluble impurities. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[1][2][3]
-
Recrystallization: This is the preferred method for achieving high purity. It relies on the principle that the solubility of the compound in a given solvent increases with temperature. By dissolving the compound in a hot solvent and allowing it to cool slowly, the compound crystallizes out, leaving impurities behind in the solution.
The following workflow diagram illustrates the general strategy for purifying 2,5-diethyl-3,4-diphenylcyclopentadienone.
Caption: General purification workflow for 2,5-diethyl-3,4-diphenylcyclopentadienone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Crude product is an oil or a gummy solid, not a crystal.
Question: My reaction workup resulted in a dark, viscous oil instead of the expected solid. How can I proceed with purification?
Answer: An oily or gummy crude product is a common issue, often caused by residual solvent, unreacted starting materials (like diethyl ketone or dibenzyl ketone), or low-molecular-weight byproducts. Attempting to directly recrystallize an oil can be challenging and often leads to "oiling out" (see Issue 4).
The Expert Recommendation: The most effective approach is to first perform column chromatography on silica gel to remove the bulk of the impurities. This will provide a solid material that is much more amenable to recrystallization.
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent like hexane.
-
Load the Sample: Dissolve your crude oil in a minimal amount of a moderately polar solvent, such as dichloromethane (DCM) or toluene.[3] Adsorb this solution onto a small amount of silica gel. After the solvent evaporates, load the dry silica onto the top of your column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane or petroleum ether). Gradually increase the polarity of the eluent by adding a more polar solvent like diethyl ether or ethyl acetate.[1][2] For cyclopentadienones, a gradient of 0% to 10% diethyl ether in petroleum ether is a good starting point.[1]
-
Collect Fractions: The desired compound is typically a highly colored band. Collect the fractions containing this band.
-
Analyze and Combine: Use Thin Layer Chromatography (TLC) to analyze the collected fractions. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain a solid product, which can then be recrystallized.
Issue 2: Difficulty selecting a suitable recrystallization solvent.
Question: How do I find the best solvent for recrystallizing my product?
Answer: The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold. For 2,5-diethyl-3,4-diphenylcyclopentadienone, which is a relatively non-polar molecule, you should explore a range of organic solvents.
The Expert Recommendation: Perform a solvent screen using small test tubes. Place a small amount of your compound (e.g., 20-30 mg) in several test tubes and add a small volume (e.g., 0.5 mL) of different solvents.
Solvent Screening Table
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar | Often a good choice. The compound may have moderate solubility when cold, so check recovery. |
| Methanol | 65 | Polar | Lower boiling point than ethanol. May result in lower solubility and better recovery. |
| Toluene | 111 | Non-polar | Good for dissolving non-polar compounds. A co-solvent may be needed to reduce solubility upon cooling. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent, often used in combination with hexane. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Compound is likely poorly soluble even when hot. Best used as an "anti-solvent" in a mixed solvent system. |
| Ethanol/Toluene | Variable | Variable | A 1:1 mixture has been successfully used for the related tetraphenylcyclopentadienone, balancing solvency and recovery.[4] |
Procedure for Screening:
-
Add the solvent to the test tube at room temperature. Observe if the compound dissolves. If it does, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture gently (e.g., in a warm water bath). Observe if the compound dissolves. If it doesn't dissolve completely, add more solvent dropwise until it does.
-
If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath.
-
The best solvent is one that shows a significant formation of crystals upon cooling.
Issue 3: No crystals form after cooling the hot solution.
Question: I successfully dissolved my compound, but after cooling, the solution remains clear with no signs of crystallization. What should I do?
Answer: This is a classic problem that usually indicates the solution is not supersaturated, either because too much solvent was used or because crystallization requires an initiation event.
The Expert Recommendation: Follow this troubleshooting sequence to induce crystallization.
Caption: Decision-making workflow for inducing crystallization.
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for other molecules to crystallize upon.[5]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be careful not to evaporate too much, or the compound may crash out of solution impurely.
-
Use an Anti-Solvent: If you are using a good solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.
Issue 4: The compound "oils out" instead of crystallizing.
Question: Upon cooling, my compound separated as a dark oil at the bottom of the flask. What went wrong?
Answer: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point, or when the concentration of impurities is high, depressing the melting point. The solute separates as a liquid phase instead of a solid crystalline lattice.
The Expert Recommendation: An oily product is difficult to purify. You must redissolve the oil and encourage it to form crystals.
Solutions:
-
Reheat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a bit more of the same solvent to decrease the saturation point. Let the solution cool much more slowly. A slower cooling rate gives the molecules more time to align in an ordered crystal lattice.
-
Change Solvents: The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent or a solvent mixture.
-
Ensure Purity: If the problem persists, it may indicate significant impurities. Consider re-purifying the material by column chromatography before attempting another recrystallization.
Issue 5: The final yield of crystals is very low.
Question: I got beautiful crystals, but my yield after filtration is less than 50%. How can I improve my recovery?
Answer: A low yield is often a trade-off for high purity, but it can be minimized. The most common causes are using too much solvent or losing product during transfers and washing.
Solutions to Maximize Yield:
-
Minimize Solvent: Use just enough hot solvent to fully dissolve the compound. Adding too much will keep a significant portion of your product dissolved even when cold.
-
Cold Filtration: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize its solubility in the mother liquor.
-
Wash Correctly: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] Using room temperature solvent will redissolve some of your product.
-
Second Crop: Do not discard the filtrate immediately. You can often obtain a second, less pure crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2,5-diethyl-3,4-diphenylcyclopentadienone? A1: It is a solid with a characteristic deep color. The reported melting point is 102-103°C.[6] A broad melting range or a melting point lower than this indicates the presence of impurities.
Q2: What are the common impurities from the synthesis? A2: Impurities often include unreacted starting materials such as 3,4-hexanedione and dibenzyl ketone, or products from side-reactions. The aldol condensation used for synthesis can sometimes be incomplete or form complex mixtures if not controlled properly.
Q3: Can I use sublimation for purification? A3: While sublimation is a powerful technique for purifying organic compounds that are thermally stable and have sufficient vapor pressure, it is less commonly reported for this specific compound.[7] Recrystallization and chromatography are the standard and more accessible methods.
Q4: How should I dry the final crystals? A4: After vacuum filtration, the crystals can be air-dried on a watch glass or, for best results, dried in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) to remove all traces of solvent.
Q5: I've heard cyclopentadienones can dimerize. Is this a concern for this compound? A5: Yes, cyclopentadienones are known to undergo Diels-Alder dimerization.[8][9] However, the bulky phenyl and ethyl groups on 2,5-diethyl-3,4-diphenylcyclopentadienone provide significant steric hindrance, making it relatively stable as a monomer at room temperature compared to less substituted analogs. Dimerization is more likely to occur upon prolonged heating in solution. If you suspect dimerization, it can often be reversed by heating (retro-Diels-Alder). The dimer is typically less colored than the monomer.
References
-
PubChem. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Wender, P. A., et al. (n.d.). Supporting Information: Cyclopentadienone Synthesis by Rhodium(I)-Catalyzed [3 + 2] Cycloaddition Reactions of Cyclopropenones and Alkynes. Retrieved from a university repository. (Note: Specific source URL is not available from search results, but the methodology is referenced).
- Journal of the Chemical Society of Pakistan. (2022). Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. 44(3), 270-270.
- (n.d.). Supporting Information.
- (n.d.). Recrystallization-1.doc.pdf.
- Organic Syntheses. (n.d.). Procedure 5. (Note: This reference describes general flash column chromatography techniques, including loading the sample with toluene).
-
Finetech Industry Limited. (n.d.). 2,5-diethyl-3,4-diphenylcyclopentadienone. Retrieved from [Link]
- (n.d.). Tetraphenylcyclopentadienone.
- Yamashita, Y., & Masumura, M. (n.d.). Syntheses and Reactions of Cyclopentadienones Possessing Five-Membered Heterocycles as Substituents.
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information: Cycloaddition of Benzyne to SWCNT.
- Ishibe, N., Odani, M., & Tanuma, R. (1972). Photochemical Reactions of 2,6-Bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-ones into 3,4-Bis(alkylthio)-2,5-diphenylcyclopentadienones. Journal of the Chemical Society, Perkin Transactions 1, 1203-1206.
- Sigma-Aldrich. (n.d.). Application Note.
- (n.d.). Common Organic Solvents: Table of Properties.
- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Solvent Optimization for 2,5-diethyl-3,4-diphenylcyclopentadienone Diels-Alder Reactions
Welcome to the technical support center for optimizing Diels-Alder reactions involving 2,5-diethyl-3,4-diphenylcyclopentadienone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental issues. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with 2,5-diethyl-3,4-diphenylcyclopentadienone is sluggish or not proceeding to completion. What is the first step in troubleshooting?
A1: The initial and often most impactful troubleshooting step is to re-evaluate your solvent choice. The solvent plays a crucial role in the kinetics and thermodynamics of the Diels-Alder reaction.[1][2] For cyclopentadienone-based cycloadditions, which are typically normal electron-demand reactions, solvent polarity and solvophobic effects can significantly influence the reaction rate.[3][4]
Recommendation: Begin by assessing the polarity of your current solvent. If you are using a non-polar solvent like hexane or toluene, consider switching to a more polar solvent such as methanol, dimethylformamide (DMF), or even aqueous mixtures.[2][3][4] The increased rate in polar solvents is often attributed to the stabilization of the more polar transition state relative to the ground state of the reactants.[4]
Q2: I am observing a mixture of endo and exo products. How can I improve the stereoselectivity of my reaction?
A2: Solvent choice is a key factor in controlling the endo/exo selectivity of Diels-Alder reactions.[4] Generally, more polar solvents tend to favor the formation of the endo adduct.[3][4] This is due to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile, which are better stabilized in a polar environment.
Recommendation: To enhance endo selectivity, consider employing polar solvents. A solvent screening study moving from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol) solvents is advisable. In some cases, aqueous solvent systems can dramatically enhance both reaction rate and endo selectivity due to hydrophobic effects.[2][5]
Q3: My reaction is giving a low yield, and I suspect the retro-Diels-Alder reaction is occurring. How can I mitigate this?
A3: The retro-Diels-Alder reaction is a common issue, especially when the reaction is performed at elevated temperatures to overcome a high activation barrier.[6][7] The reversibility of the Diels-Alder reaction can lead to an equilibrium that does not favor the product.[7]
Recommendations:
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature will disfavor the retro-Diels-Alder pathway. This may require longer reaction times.
-
Solvent Choice: Solvents with a high internal pressure can help to favor the formation of the more compact transition state and product, thereby shifting the equilibrium towards the adduct.
-
Use of Lewis Acids: Lewis acid catalysis can significantly accelerate the forward reaction, often allowing for lower reaction temperatures and shorter reaction times, thus minimizing the contribution of the retro-Diels-Alder reaction.[8][9][10]
Q4: Are there any specific solvents that are generally recommended for Diels-Alder reactions with cyclopentadienones?
A4: While the optimal solvent is highly dependent on the specific dienophile being used, some general trends exist. For many cyclopentadienone cycloadditions, high-boiling aromatic solvents like xylene or diphenyl ether have been traditionally used, especially when high temperatures are required for the subsequent cheletropic extrusion of carbon monoxide from the initial adduct.[11] However, for the initial cycloaddition, polar solvents are often advantageous for both rate and selectivity.[3][4] Recently, there has been a move towards more sustainable and renewable solvent alternatives such as dihydrolevoglucosenone, p-cymene, and ethyl lactate, which have been successfully used in related systems.[11]
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific experimental challenges.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Solvent Choice | 1. Initial Screening: If using a non-polar solvent, switch to a polar aprotic solvent (e.g., THF, Acetone) or a polar protic solvent (e.g., Ethanol, Methanol). The increased polarity can stabilize the transition state and accelerate the reaction.[4] 2. Aqueous Conditions: For certain dienophiles, water or aqueous mixtures can lead to significant rate enhancements due to hydrophobic effects, which force the reactants together.[2] |
| Steric Hindrance | The ethyl groups at the 2 and 5 positions of the diene can sterically hinder the approach of bulky dienophiles.[12] 1. Smaller Dienophile: If possible, test the reaction with a sterically less demanding dienophile to confirm the diene's reactivity. 2. Lewis Acid Catalysis: A Lewis acid can coordinate to the dienophile, altering its geometry and potentially reducing steric clash in the transition state.[8] |
| Diene Dimerization | Substituted cyclopentadienones can sometimes undergo self-dimerization via a Diels-Alder reaction.[13][14] This is often reversible upon heating. 1. Monitor by Spectroscopy: Use ¹H NMR or UV-Vis to check for the presence of the dimer. The monomer is often colored, while the dimer is colorless.[13] 2. Pre-heat Diene Solution: Gently warming the solution of the diene before adding the dienophile can help to dissociate the dimer back to the reactive monomer. |
Problem 2: Poor Stereoselectivity (Endo/Exo Mixture)
| Potential Cause | Troubleshooting Steps & Explanation |
| Solvent Effects | The transition state leading to the endo product is generally more polar than the exo transition state. 1. Increase Solvent Polarity: A systematic screen of solvents with increasing polarity (e.g., Toluene < Chloroform < Acetone < Acetonitrile < Methanol) should be performed to find the optimal balance for endo selectivity.[3][4] 2. Hydrogen Bonding Solvents: Protic solvents that can act as hydrogen bond donors may further stabilize the endo transition state, particularly with dienophiles containing carbonyl groups.[15] |
| Temperature Effects | The endo adduct is the kinetically favored product, while the exo adduct is often the thermodynamically more stable product. Higher reaction temperatures can lead to equilibration towards the exo isomer via a retro-Diels-Alder/Diels-Alder sequence. 1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor Over Time: Take aliquots at different time points to determine if the endo/exo ratio changes, which would indicate equilibration is occurring. |
| Lewis Acid Catalysis | Lewis acids can enhance endo selectivity by locking the dienophile in a conformation that favors the endo approach and by enhancing secondary orbital interactions.[8][10] 1. Screen Lewis Acids: Test various Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) at catalytic amounts. Be aware that some Lewis acids may not be compatible with all functional groups. |
Problem 3: Formation of Byproducts
| Potential Cause | Troubleshooting Steps & Explanation |
| Decarbonylation | The initial Diels-Alder adduct of a cyclopentadienone can lose carbon monoxide, especially at high temperatures, to form a dihydrobenzene derivative, which can then undergo a retro-Diels-Alder reaction to yield a substituted benzene and cyclopentadiene.[11][16][17] 1. Reduce Temperature: This is the most effective way to prevent decarbonylation. 2. Choose a Milder Solvent: Avoid very high-boiling solvents if the subsequent decarbonylation is not the desired outcome. |
| Polymerization | Highly reactive dienophiles or the diene itself can sometimes polymerize under the reaction conditions. 1. Use an Inhibitor: For very reactive alkenes, adding a radical inhibitor like hydroquinone can be beneficial. 2. Control Stoichiometry: Ensure accurate stoichiometry and consider adding one reactant slowly to the other to maintain a low instantaneous concentration. |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening
-
To separate, dry reaction vials, add 2,5-diethyl-3,4-diphenylcyclopentadienone (1.0 eq).
-
Add the dienophile (1.1 eq) to each vial.
-
To each vial, add a different solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol) to achieve a consistent concentration (e.g., 0.1 M).
-
Stir the reactions at a constant temperature (e.g., room temperature or a moderately elevated temperature like 50 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Analyze the crude reaction mixtures by ¹H NMR to determine the conversion and the endo/exo ratio.
-
Based on the results, select the optimal solvent for a larger scale reaction.
Data Summary: Solvent Effects on a Model Diels-Alder Reaction
The following table summarizes typical trends observed for the reaction of a cyclopentadienone with a representative dienophile (e.g., N-phenylmaleimide). Actual results will vary based on the specific substrates.
| Solvent | Dielectric Constant (ε) | Typical Relative Rate | Typical Endo/Exo Ratio | Notes |
| Hexane | 1.9 | Slow | Low | Non-polar, low solvating power. |
| Toluene | 2.4 | Moderate | Moderate | Common non-polar choice, allows for higher temperatures. |
| Dichloromethane | 9.1 | Moderate-Fast | Good | Good balance of polarity and volatility. |
| Acetone | 21 | Fast | High | Polar aprotic, enhances rate and selectivity.[1] |
| Acetonitrile | 38 | Fast | High | Polar aprotic, good solvating power. |
| Methanol | 33 | Very Fast | Very High | Polar protic, can accelerate reaction through H-bonding.[3][4] |
| Water | 80 | Extremely Fast | Excellent | Rate acceleration due to hydrophobic effects.[2] |
Section 4: Visualizing the Workflow
Workflow for Solvent Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the solvent for your Diels-Alder reaction.
Caption: Decision tree for solvent optimization in Diels-Alder reactions.
References
- An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction.
- Click Chemistry with Cyclopentadiene. PMC.
- Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. University of Miami.
- Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI.
- Diels–Alder reaction. Wikipedia.
- An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction.
- Shining Light on Cyclopentadienone–Norbornadiene Diels–Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene.
- THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. Radboud University.
- Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applic
- Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry (RSC Publishing).
- Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acryl
- Thermal Routes to Substituted Cyclopentadienes. Canadian Science Publishing.
- Diels-Alder Reactions of 5-Alkyl-1,3-cyclopentadienes. PubMed.
- Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI.
- A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry (RSC Publishing).
- Kinetics and Activation Energy of a Diels-Alder Reaction. Truman ChemLab.
- SYNTHESES AND REACTIONS OF CYCLOPENTADIENONES POSSESSING FIVE-MEMBERED HETEROCYCLES AS SUBSTITUENTS. HETEROCYCLES.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [scholarship.miami.edu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. scielo.br [scielo.br]
- 9. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene [mdpi.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics and Activation Energy of a Diels-Alder Reaction | Chem Lab [chemlab.truman.edu]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting base-catalyzed aldol condensation for 2,5-diethyl-3,4-diphenylcyclopentadienone
Welcome to the Technical Support Center for the synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone . As a Senior Application Scientist, I have designed this portal to move beyond basic procedural steps. Here, we explore the mechanistic causality behind the synthesis, providing you with self-validating protocols and diagnostic tools to ensure high-yield, reproducible results in your drug development and materials science workflows.
Mechanistic Causality & Reaction Overview
The synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone is achieved via a double base-catalyzed aldol condensation between benzil and 4-heptanone.
The reaction relies on the ambidentate nature of the carbonyl compounds. Under basic conditions (typically ethanolic KOH), the α -protons of 4-heptanone are abstracted to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbons of benzil. The critical step is the subsequent E1cB dehydration (elimination unimolecular conjugate base), where the loss of water is driven by the thermodynamic stability of the resulting conjugated α,β -unsaturated system[1][2].
The Dimerization Phenomenon: Unlike tetraphenylcyclopentadienone (tetracyclone), which remains a stable monomer due to extreme steric hindrance, the 2,5-diethyl derivative lacks sufficient steric bulk at the 2 and 5 positions. Consequently, at room temperature, it undergoes a spontaneous, reversible [4+2] Diels-Alder cycloaddition to form a dimer[3][4]. Understanding this equilibrium is the most critical factor in troubleshooting this synthesis.
Diagnostic Workflows & Logical Relationships
To assist in real-time troubleshooting, utilize the following diagnostic workflows.
Diagnostic workflow for resolving common issues in cyclopentadienone synthesis.
Temperature-dependent equilibrium between the conjugated monomer and its dimer.
Self-Validating Experimental Protocol (SOP)
This protocol is designed as a self-validating system . The chemical properties of the target molecule provide visual checkpoints that confirm the success of each mechanistic step without requiring immediate instrumental analysis.
Reagents:
-
Benzil: 10.0 mmol (2.10 g)
-
4-Heptanone: 10.5 mmol (1.20 g)
-
Absolute Ethanol: 30 mL
-
Potassium Hydroxide (KOH): 10.0 mmol (0.56 g) dissolved in 5 mL ethanol
Step-by-Step Methodology:
-
Initial Solvation: In a 100 mL round-bottom flask, dissolve benzil and 4-heptanone in 30 mL of absolute ethanol. Heat gently to 60°C to ensure complete dissolution.
-
Controlled Base Addition: Attach a dropping funnel and add the ethanolic KOH solution dropwise over 10 minutes.
-
Causality: Slow addition prevents localized spikes in alkalinity, which can trigger unwanted polymerization of the enolate.
-
-
E1cB Dehydration (Validation Checkpoint 1): Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78–80°C) for 1.5 hours.
-
Dimerization & Precipitation (Validation Checkpoint 2): Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Self-Validation: As the solution cools, the deep purple color will aggressively fade, and pale yellow or colorless crystals will precipitate. This color loss visually validates that the [4+2] cycloaddition has occurred, breaking the extended conjugation to form the dimer[3].
-
-
Isolation: Filter the precipitate under vacuum, wash with 10 mL of ice-cold absolute ethanol to remove unreacted starting materials, and dry under a high vacuum.
Quantitative Optimization Data
The table below summarizes the causality between reaction conditions, yield, and the physical state of the isolated product.
| Base Equivalent (KOH) | Temperature (°C) | Reaction Time (h) | Yield (%) | Primary State at 25°C | Common Impurities / Issues |
| 0.5 eq | 60 | 3.0 | 42% | Dimer | Unreacted Benzil, Mono-aldol |
| 1.0 eq | 80 (Reflux) | 1.5 | 85% | Dimer | None (Optimal Conditions) |
| 2.5 eq | 80 (Reflux) | 1.5 | 55% | Dimer | Dark tarry degradation products |
| 1.0 eq | 25 | 24.0 | 30% | Dimer | Stalled at β -hydroxy ketone |
Troubleshooting FAQs
Q1: My NMR spectrum is highly complex and shows unexpected aliphatic bridgehead protons instead of a clean ethyl/phenyl pattern. Did I synthesize the wrong compound? A: You have synthesized the correct compound, but you are observing it in its dimeric form. At room temperature, 2,5-diethyl-3,4-diphenylcyclopentadienone spontaneously undergoes a Diels-Alder dimerization[3][4]. This creates a bridged bicyclic system, which breaks the symmetry and introduces complex aliphatic bridgehead signals in the 1 H NMR spectrum. Fix: To acquire a clean spectrum of the monomer, dissolve your sample in a high-boiling deuterated solvent (e.g., Toluene- d8 or DMSO- d6 ) and acquire the NMR spectrum at an elevated temperature (>100°C). The heat will drive the retro-Diels-Alder reaction, restoring the simple monomeric signals.
Q2: The reaction mixture turned black and yielded a sticky, tarry substance instead of crystals. What went wrong? A: This is a classic symptom of base-catalyzed degradation. Cyclopentadienones and their enone precursors are highly sensitive to excess base and prolonged thermal stress. If you used more than 1.2 equivalents of KOH or refluxed the mixture for longer than 2 hours, the molecules likely underwent uncontrolled polymerization or oxidative degradation. Strictly adhere to 1.0 equivalent of base and do not exceed 80°C.
Q3: My reaction stalled at the mono-aldol intermediate (I detected a β -hydroxy ketone via IR spectroscopy). How do I drive it to completion? A: The base-catalyzed aldol condensation is a two-part process: the initial nucleophilic addition and the subsequent E1cB dehydration[1][2]. If the reaction stalls at the β -hydroxy ketone stage, it lacks the thermal energy required to eliminate water. Ensure your reaction is reaching a true reflux (78°C in ethanol). Additionally, ensure your ethanol is strictly absolute (anhydrous); the presence of water in the solvent can shift the equilibrium backward, preventing the dehydration step.
References
-
[3] SYNTHESES AND REACTIONS OF CYCLOPENTADIENONES POSSESSING FIVE-MEMBERED HETEROCYCLES AS SUBSTITUENTS. Clockss.org. Available at:
-
[1] The Aldol Condensation - Magritek. Magritek.com. Available at:
-
[2] 13.1.4 Aldol Condensation - Chemistry LibreTexts. Libretexts.org. Available at:
-
[4] The Enigmatic Nature of Rh I Cl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers. ACS Publications. Available at:
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for 2,5-Diethyl-3,4-diphenylcyclopentadienone Cycloadditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with 2,5-diethyl-3,4-diphenylcyclopentadienone (CAS 51932-77-5).
Working with this highly conjugated, tetrasubstituted diene requires precise control over reaction kinetics. While it can function in a dual role as both a diene and a dienophile, it typically reacts as an electron-deficient diene with electron-poor olefins in [4+2] Diels-Alder cycloadditions[1]. The primary experimental hurdle is managing the stability of the initial bridged cycloadduct, which is highly prone to thermal decarbonylation (extrusion of CO) to form a stable aromatic compound[1]. Proper catalyst selection is the key to manipulating the activation energy, allowing you to trap delicate stereocenters before thermal degradation occurs.
Catalyst Selection Architecture
Decision tree for catalyst selection in 2,5-diethyl-3,4-diphenylcyclopentadienone Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q: Why does my reaction yield a substituted benzene instead of the bridged cycloadduct, and how does catalyst choice prevent this? A: The initial [4+2] cycloaddition forms a highly strained norbornenone derivative. Thermal energy (typically >70 °C) drives the extrusion of carbon monoxide to form a thermodynamically stable aromatic ring[2]. If you run a catalyst-free thermal reaction, this decarbonylation is almost inevitable. By employing a strong Lewis acid catalyst (e.g., AlCl3 or TiCl4), you lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This accelerates the Diels-Alder reaction without affecting the inherent stability of the diene, allowing the reaction to proceed at much lower temperatures (e.g., -55 °C to -78 °C)[3].
Q: Which catalyst should I select for an asymmetric Diels-Alder reaction with this specific diene? A: For enantioselective transformations, the steric bulk of the 2,5-diethyl groups must be accommodated by the catalyst's chiral pocket. Chiral oxazaborolidines combined with Lewis acids (like SnCl4) or chiral Cu(II)-bisoxazoline (BOX) complexes are extremely reactive for enantioselective Diels-Alder reactions with cyclopentadienes[4]. Alternatively, if your dienophile is an α,β-unsaturated aldehyde, organocatalysts such as imidodiphosphorimidates (IDPi) have shown superb reactivity and stereoselectivity in asymmetric [4+2] cycloadditions[5].
Troubleshooting Guide: Common Experimental Issues
Issue 1: Complete loss of enantiomeric excess (ee) in the final product.
-
Causality: You likely allowed the reaction mixture to warm up before quenching the catalyst, or the background thermal (uncatalyzed) reaction outcompeted the catalyzed pathway.
-
Solution: Maintain the reaction strictly at -78 °C. Quench the reaction with cold aqueous NaHCO3 before removing the cooling bath. This safely destroys the Lewis acid without generating an exotherm that could trigger decarbonylation or retro-Diels-Alder pathways.
Issue 2: Poor conversion with unactivated dienophiles despite using a Lewis acid.
-
Causality: The 2,5-diethyl and 3,4-diphenyl groups create significant steric hindrance, which can physically block the dienophile from approaching the s-cis diene conformation.
-
Solution: Switch to a more Lewis-acidic, less sterically demanding catalyst (e.g., TiCl4 instead of bulky chiral complexes) if enantioselectivity is not required. If enantioselectivity is required, consider a highly acidic and confined IDPi organocatalyst, which can accommodate diverse substitution patterns without steric clashing[5].
Mechanistic pathway of catalyzed cycloaddition and subsequent thermal decarbonylation.
Quantitative Data: Catalyst Performance Matrix
| Catalyst System | Reaction Temp | Target Dienophile | Typical Yield (%) | Enantiomeric Excess (ee %) | Primary Outcome |
| None (Thermal) | 70 °C to 150 °C | Vinylphosphonates, Alkynes | 30 - 85% | N/A (Racemic) | Decarbonylated Aromatic[1] |
| AlCl3 / TiCl4 | -55 °C to 25 °C | Acrylate Esters | 85 - 95% | N/A (Racemic) | Intact Bridged Adduct[3] |
| Chiral Oxazaborolidine | -78 °C | Enones, Quinones | 80 - 99% | Up to 98% | Intact Bridged Adduct[4] |
| IDPi Organocatalyst | -20 °C to 0 °C | α,β-Unsaturated Aldehydes | >90% | >95% | Intact Bridged Adduct[5] |
Experimental Protocol: Self-Validating Asymmetric[4+2] Cycloaddition
This protocol utilizes a chiral Lewis acid to trap the intact bridged cycloadduct of 2,5-diethyl-3,4-diphenylcyclopentadienone prior to decarbonylation.
Step 1: Catalyst Preparation Flame-dry a Schlenk flask under argon. Add the chiral catalyst (e.g., Cu(OTf)2 and chiral BOX ligand, 10 mol%) and anhydrous CH2Cl2. Stir for 1 hour at room temperature.
-
Validation Check: The solution should turn a clear, deep blue/green, indicating successful complexation of the metal center.
Step 2: Substrate Addition Cool the solution to -78 °C using a dry ice/acetone bath. Add the dienophile (1.0 equiv) dropwise. Slowly add a solution of 2,5-diethyl-3,4-diphenylcyclopentadienone (1.2 equiv) in CH2Cl2.
Step 3: Reaction Monitoring Stir strictly at -78 °C.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the bright orange/red color characteristic of the cyclopentadienone indicates consumption of the diene.
Step 4: Cold Quench (Critical Step) Add cold saturated aqueous NaHCO3 directly to the flask while it is still at -78 °C.
-
Causality: Neutralizing the acid at low temperatures prevents exothermic spikes that would otherwise trigger the retro-Diels-Alder or decarbonylation pathways.
Step 5: Isolation & Validation Extract with cold CH2Cl2, dry over MgSO4, and concentrate under reduced pressure using a cool water bath (< 25 °C).
-
Validation Check: Analyze the crude mixture via 13C NMR. The presence of a bridged ketone carbonyl signal (~δ 200 ppm) confirms the intact cycloadduct. The appearance of new aromatic signals and the absence of the ketone indicate premature decarbonylation.
References
-
Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach Source: Springer Nature URL:5
-
Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions Source: Thieme Connect URL:4
-
Click Chemistry with Cyclopentadiene Source: NIH / PMC URL:3
-
Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:1
-
Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:2
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. communities.springernature.com [communities.springernature.com]
Technical Support Center: Handling & Storage of 2,5-Diethyl-3,4-diphenylcyclopentadienone
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2,5-diethyl-3,4-diphenylcyclopentadienone . Due to its unique steric and electronic profile, this highly reactive diene requires precise handling to prevent degradation via self-dimerization.
Below, you will find field-proven troubleshooting FAQs, kinetic data, and self-validating experimental protocols to ensure the integrity of your compound.
Part 1: Troubleshooting & FAQs
Q1: My stored 2,5-diethyl-3,4-diphenylcyclopentadienone has formed a pale precipitate and shows reduced reactivity. What happened? Causality: Cyclopentadienones are inherently highly reactive dienes that readily undergo normal electron-demand Diels-Alder cycloadditions[1]. Because the molecule contains both a conjugated diene and an electron-deficient dienophile moiety, it acts as its own reaction partner, leading to self-dimerization[2]. The resulting dicyclopentadiene analogue is a stable, unreactive precipitate that will not participate in your intended downstream reactions.
Q2: How does the steric profile of the 2,5-diethyl substitution affect its stability compared to other cyclopentadienones? Causality: Dimerization kinetics are heavily influenced by steric hindrance at the 2,5-positions of the cyclopentadienone ring. While tetraphenylcyclopentadienone (Tetracyclone) is completely stable at room temperature due to the massive steric bulk of four phenyl rings, the 2,5-diethyl variant has significantly reduced steric shielding[3]. This allows the molecules to approach each other closely enough to overcome the activation energy barrier for cycloaddition, making it susceptible to dimerization over extended storage periods[4].
Q3: What are the absolute best practices for long-term storage to minimize dimerization? Causality: Dimerization is a second-order kinetic process, meaning its rate is dependent on the square of the monomer concentration and the collision frequency[5]. To minimize this:
-
State: Store as a neat, dry solid rather than in solution. Solvents increase molecular mobility and collision rates.
-
Temperature: Store at cryogenic temperatures (-80 °C is ideal). Lowering the thermal energy prevents the molecules from overcoming the activation energy barrier required for the forward Diels-Alder reaction.
-
Atmosphere: Store under an inert argon atmosphere to prevent parallel oxidative degradation pathways.
Q4: Can I recover the active monomer if my stock has already dimerized? Causality: Yes. The Diels-Alder dimerization of cyclopentadiene derivatives is thermodynamically reversible[1]. While the forward reaction is favored at room temperature, applying significant thermal energy shifts the equilibrium toward the monomer via a retro-Diels-Alder (rDA) reaction. Heating the dimer in a high-boiling solvent will "crack" the dimer back into the active monomer[4].
Part 2: Quantitative Data Presentation
To understand why 2,5-diethyl-3,4-diphenylcyclopentadienone requires specific storage conditions, compare its steric profile and dimerization propensity against other common derivatives.
Table 1: Steric Influence on Dimerization Kinetics
| Cyclopentadienone Derivative | Substitution (2,5-positions) | Substitution (3,4-positions) | Steric Hindrance | Dimerization Propensity |
| Unsubstituted | None | None | Minimal | Instantaneous |
| 2,5-Dimethyl-3,4-diphenyl | Methyl | Phenyl | Low | High (Often exists as dimer) |
| 2,5-Diethyl-3,4-diphenyl | Ethyl | Phenyl | Moderate | Moderate (Dimerizes over time) |
| Tetraphenyl (Tetracyclone) | Phenyl | Phenyl | High | Very Low (Stable monomer) |
Part 3: Mechanistic & Workflow Visualizations
Fig 1: Logical pathway of temperature-dependent dimerization and retro-Diels-Alder recovery.
Fig 2: Step-by-step workflow for assessing, recovering, and storing the active monomer.
Part 4: Self-Validating Experimental Protocols
Protocol A: Cryogenic Aliquoting for Long-Term Storage
Objective: Restrict molecular mobility and eliminate collision frequency to halt second-order dimerization kinetics.
-
Purification & Validation: If the current batch contains trace dimers, purify the monomer via flash column chromatography (silica gel, hexanes/ethyl acetate gradient)[6]. Validate purity via 1H NMR, ensuring the absence of complex aliphatic bridgehead proton signals indicative of the dimer.
-
Solvent Evaporation: Concentrate the purified monomer under reduced pressure. Critical Step: Ensure absolute solvent removal via high vacuum for at least 4 hours. Residual solvent acts as a plasticizer, increasing solid-state molecular mobility and accelerating dimerization.
-
Aliquoting: Divide the neat, dry solid into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits ambient moisture/oxygen exposure for the bulk stock.
-
Inert Gas Purging: Purge each vial with dry Argon for 60 seconds to displace oxygen and prevent oxidative degradation.
-
Cryogenic Storage: Seal tightly with PTFE-lined caps and store immediately at -80 °C.
Protocol B: Thermal "Cracking" (Retro-Diels-Alder Recovery)
Objective: Utilize thermal energy to overcome the activation barrier of the retro-Diels-Alder (rDA) cleavage, recovering the active monomer from a dimerized stock.
-
Solvent Selection: Suspend the dimerized 2,5-diethyl-3,4-diphenylcyclopentadienone in a high-boiling, inert solvent such as anhydrous toluene or 1,2,4-trimethylbenzene.
-
Refluxing: Heat the mixture to reflux (110 °C for toluene). The elevated thermal energy shifts the thermodynamic equilibrium, favoring the monomeric state[4].
-
In-Process Validation: Monitor the reaction via TLC. The dimer will appear as a higher Rf (less polar) spot, while the monomer will appear as a distinct, highly colored spot. Continue refluxing until the dimer spot is completely consumed.
-
Immediate Utilization: For optimal yields, use the freshly cracked monomer solution immediately in your target cycloaddition reaction. If isolation is required, proceed immediately to Protocol A to prevent re-dimerization.
Part 5: References
-
Title: Click Chemistry with Cyclopentadiene - PMC Source: nih.gov URL: 1
-
Title: Cyclopentadiene Dimerization Kinetics in the Presence of C5 Alkenes and Alkadienes - ACS Figshare Source: figshare.com URL: 5
-
Title: Shining Light on Cyclopentadienone–Norbornadiene Diels–Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene | ACS Applied Materials & Interfaces Source: acs.org URL: 3
-
Title: Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts... - Max Wilson Lab - UCSB Source: ucsb.edu URL: 4
-
Title: The Enigmatic Nature of RhICl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers - ACS Publications Source: acs.org URL: 6
-
Title: (a) Dual role of cyclopentadienone in Diels–Alder reactions. (b) Self-dimerization of cyclopentadienone - ResearchGate Source: researchgate.net URL: 2
Sources
Reactivity Comparison Guide: 2,5-Diethyl-3,4-diphenylcyclopentadienone vs. Tetraphenylcyclopentadienone
Executive Summary
Cyclopentadienones are highly prized dienes in synthetic organic chemistry, primarily utilized for [4+2] Diels-Alder cycloadditions followed by the cheletropic extrusion of carbon monoxide (CO) to yield highly substituted aromatic systems. However, the parent unsubstituted cyclopentadienone is notoriously unstable and rapidly dimerizes.
To harness this diene framework, chemists rely on substituted derivatives. This guide objectively compares two prominent variants: Tetraphenylcyclopentadienone (Tetracyclone) and 2,5-Diethyl-3,4-diphenylcyclopentadienone . By analyzing the interplay between steric hindrance and electronic modulation at the C2 and C5 diene termini, this guide provides researchers with a definitive framework for selecting the optimal diene for complex cycloaddition workflows.
Mechanistic Causality: Sterics, Electronics, and Antiaromaticity
The selection between tetracyclone and its 2,5-diethyl analogue is not arbitrary; it is dictated by the precise steric and electronic requirements of the transition state.
The Causality of Steric Hindrance
In tetracyclone, the four peripheral phenyl rings are forced out of the central cyclopentadienone plane due to severe ortho-hydrogen steric collisions (Pitzer strain), adopting a propeller-like geometry[1]. This extreme steric bulk completely prevents self-dimerization, rendering tetracyclone an exceptionally stable, isolable monomer at room temperature[2]. However, this stability comes at a kinetic cost. Because C2 and C5 are the reactive termini where new σ -bonds must form during the[4+2] transition state, the bulky phenyl groups create a massive steric shield. Consequently, tetracyclone requires highly elevated temperatures (often >200 °C) to overcome the activation energy ( ΔG‡ ) barrier when reacting with standard dienophiles[1][2].
Conversely, replacing the C2 and C5 phenyl groups with ethyl groups yields 2,5-diethyl-3,4-diphenylcyclopentadienone. Ethyl groups possess a significantly smaller A-value and rotational radius. This drastically reduces the steric clash at the diene termini, lowering the activation barrier and allowing cycloadditions to proceed under much milder thermal conditions (80–110 °C)[3][4].
The Causality of Electronic Modulation
The rate of a normal electron-demand Diels-Alder reaction is governed by the HOMO-LUMO gap between the electron-rich diene and the electron-deficient dienophile. In tetracyclone, the phenyl groups exert a mild electron-withdrawing effect via inductive and conjugative pathways, which lowers the diene's HOMO.
By substituting the 2,5-positions with ethyl groups, the diene benefits from strict inductive electron donation (+I). This raises the HOMO energy of the 2,5-diethyl derivative, resulting in a narrower HOMO-LUMO gap when paired with electrophilic dienophiles, thereby accelerating the reaction kinetics.
Comparative Performance Data
The structural differences between these two dienes manifest clearly in their empirical reactivity. Table 1 summarizes their comparative performance, highlighting a specific benchmark reaction with the dienophile trithiadiazepyne.
Table 1: Comparative Reactivity & Physical Profile
| Parameter | Tetraphenylcyclopentadienone (Tetracyclone) | 2,5-Diethyl-3,4-diphenylcyclopentadienone |
| C2/C5 Substituents | Phenyl (Bulky, -I / +M) | Ethyl (Compact, +I) |
| Physical State | Deep purple/black crystalline solid[1] | Red/orange crystalline solid[3] |
| Monomer Stability | Exceptionally stable; no dimerization[2] | Stable monomer; higher reactivity[4] |
| Required Activation Temp | 150 °C – 220 °C[1] | 80 °C – 110 °C[4] |
| HOMO Energy Level | Lower (Sluggish in normal-demand DA) | Higher (Accelerated normal-demand DA) |
| Benchmark Reactivity (Reaction with trithiadiazepyne) | Failed to react under standard refluxing conditions; requires harsh basic conditions[4]. | 65% Yield in refluxing acetonitrile (80 °C) in just 20 minutes[4]. |
Mechanistic Visualization
Fig 1: Diels-Alder pathway of cyclopentadienones showing color loss and CO gas evolution.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Because cyclopentadienones possess highly conjugated, antiaromatic cores, they are deeply colored. The transition to an sp3 -hybridized bicyclic adduct breaks this conjugation, resulting in a stark loss of color. Furthermore, the subsequent cheletropic extrusion of CO gas provides physical confirmation of the reaction's progression.
Protocol A: High-Temperature Cycloaddition (Tetracyclone)
Objective: Synthesis of Hexaphenylbenzene via reaction with diphenylacetylene[1].
-
Preparation: In a heavy-walled borosilicate reaction vessel, combine 1.0 eq of tetracyclone (deep purple crystals) and 1.2 eq of diphenylacetylene.
-
Solvent Selection: Suspend the mixture in diphenyl ether. (Causality: A high-boiling solvent is mandatory because temperatures >200 °C are required to overcome the immense steric clash of the six phenyl rings converging in the transition state).
-
Thermal Activation: Heat the mixture to 220 °C under an inert argon atmosphere for 24 hours[1].
-
System Validation (In-situ):
-
Chromatic Shift: Monitor the reaction visually. The deep purple color of the solution will gradually fade to a pale yellow/colorless state, confirming the consumption of the diene.
-
Effervescence: Observe steady bubbling within the matrix, validating the irreversible extrusion of CO gas.
-
-
Isolation: Cool to room temperature, precipitate the product using hexanes, and isolate via vacuum filtration.
Protocol B: Mild-Condition Cycloaddition (2,5-Diethyl Analogue)
Objective: Synthesis of a stable norbornadienone derivative via reaction with trithiadiazepyne[4].
-
Preparation: In a standard round-bottom flask, combine 1.1 eq of 2,5-diethyl-3,4-diphenylcyclopentadienone (red crystals) and 1.0 eq of the dienophile.
-
Solvent Selection: Dissolve in acetonitrile. (Causality: The reduced steric bulk at the C2/C5 ethyl positions significantly lowers the activation energy, allowing the use of a lower-boiling, easily removable solvent).
-
Thermal Activation: Heat the mixture to reflux (80 °C) for 20 to 30 minutes[4].
-
System Validation (In-situ):
-
Chromatic Shift: The vibrant red color of the diene will rapidly dissipate within 20 minutes, indicating a highly efficient, fast-kinetics cycloaddition.
-
-
Isolation: Remove the solvent under reduced pressure and purify via silica gel chromatography (light petroleum/dichloromethane) to yield the product[4].
Decision Matrix for Diene Selection
Fig 2: Decision matrix for selecting cyclopentadienone dienes based on dienophile steric hindrance.
References
-
The Enigmatic Nature of Rh I Cl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers - ACS Publications.3
-
Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 4
-
Exploring Cyclopentadienone Antiaromaticity: Charge Density Studies of Various Tetracyclones - The Journal of Physical Chemistry A (ACS Publications). 2
-
Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application - Scientific & Academic Publishing. 1
Sources
- 1. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Diene Reactivity of Alkyl-Substituted Cyclopentadienones in Diels-Alder Cycloadditions
Cyclopentadienones are exceptional dienes in organic synthesis, prized for their ability to rapidly construct complex polycyclic frameworks and highly functionalized aromatic systems via [4+2] cycloadditions. However, the reactivity profile of these dienes is heavily dictated by their substitution patterns. This guide provides an in-depth comparative analysis of alkyl-substituted cyclopentadienones against their aryl-substituted and unsubstituted counterparts, detailing the causality behind their unique reactivity, kinetic instability, and the state-of-the-art experimental protocols required to harness them.
Mechanistic Causality: The Electronic and Steric Landscape
To understand the performance of alkyl-substituted cyclopentadienones, one must analyze the molecular orbital theory governing their behavior.
Cyclopentadienones possess a uniquely low-lying Lowest Unoccupied Molecular Orbital (LUMO) due to the cross-conjugation of the C5 carbonyl group with the diene system. This inherently makes them highly reactive in both normal and inverse electron-demand Diels-Alder reactions.
The Alkyl Effect: When alkyl groups are introduced to the cyclopentadienone core, their electron-donating inductive (+I) and hyperconjugative effects raise the energy of the Highest Occupied Molecular Orbital (HOMO). This dual effect—a naturally low LUMO and an artificially raised HOMO—creates an extremely narrow HOMO-LUMO gap. Consequently, alkyl-substituted cyclopentadienones are kinetically hyper-reactive. They rapidly act as both diene and dienophile, leading to instantaneous self-dimerization[1].
The Aryl Alternative: In contrast, aryl substitutions (e.g., tetraphenylcyclopentadienone, also known as tetracyclone) provide conjugative stabilization that lowers the overall energy of the system. Furthermore, the significant steric bulk of aryl groups kinetically protects the diene from self-dimerization, allowing these reagents to be isolated, stored indefinitely, and used directly in standard thermal cycloadditions to form biaryls[2]. While alkyl groups also impose steric constraints during the endo-approach of dienophiles, they lack the sheer bulk and conjugative stabilization of aryl groups, making their isolation nearly impossible[1][2]. Furthermore, high temperatures can induce retro-Diels-Alder reactions in cyclopentadiene derivatives, further complicating the thermodynamic control of these highly reactive systems[3].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of different cyclopentadienone classes, highlighting why specialized protocols are required for alkyl-substituted variants.
| Diene Class | Representative Compound | HOMO/LUMO Gap | Shelf Stability | Typical Cycloaddition Yields | Primary Synthetic Application |
| Alkyl-Substituted | Tetraalkylcyclopentadienone | Very Narrow | Highly Labile (Rapid self-dimerization) | 64% – 97% (in situ generation)[1] | Complex natural product cores (e.g., 7-norbornenones)[1] |
| Aryl-Substituted | Tetraphenylcyclopentadienone | Moderate | Stable (Months at RT) | >80% (Direct thermal reaction)[2] | Highly functionalized biaryls and polyaromatics[2] |
| Unsubstituted | Cyclopentadienone | Narrow | Labile (Dimerizes < 0 °C)[3] | Variable (Requires strict low-temp trapping) | Theoretical studies / rare synthetic use |
Workflow Visualization: Overcoming Lability
Because alkyl-substituted cyclopentadienones cannot be stored, researchers must employ in situ generation strategies. The most effective modern approach involves the dehydrogenation of a stable alkyl-substituted cyclopentenone precursor using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of an electron-deficient dienophile[1].
In situ generation and Diels-Alder trapping workflow for alkyl-substituted cyclopentadienones.
Experimental Protocol: In Situ Generation and Cycloaddition
To objectively harness the reactivity of alkyl-substituted cyclopentadienones without suffering yield losses to dimerization, the following self-validating protocol must be executed. This methodology is specifically optimized for the construction of sterically congested 7-norbornenone polycyclic compounds[1].
Objective: Synthesize alkyl-substituted 7-norbornenones via a one-pot dehydrogenation/Diels-Alder cycloaddition sequence.
Materials:
-
Alkyl-substituted cyclopentenone (1.0 equiv)
-
Electron-deficient dienophile (e.g., maleimide or acrylate, 2.0–5.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Preparation of the Reaction Matrix: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the alkyl-substituted cyclopentenone (1.0 equiv) and the electron-deficient dienophile (3.0 equiv) in anhydrous toluene to achieve a 0.1 M concentration.
-
Causality: A significant stoichiometric excess of the dienophile is critical. It ensures that the bimolecular trapping rate mathematically outcompetes the self-dimerization rate of the transient diene once generated[1].
-
-
Initiation via Oxidation: Add DDQ (1.2 equiv) to the stirring solution at room temperature.
-
Causality: DDQ acts as a mild oxidant to selectively dehydrogenate the cyclopentenone into the highly reactive cyclopentadienone intermediate in situ[1].
-
-
Microwave Irradiation: Seal the vial with a crimp cap and subject the mixture to microwave irradiation at 110 °C for 1 to 2 hours.
-
Causality: Microwave heating provides rapid, uniform energy transfer. This accelerates both the DDQ oxidation and the subsequent [4+2] cycloaddition, minimizing the residence time of the free diene and suppressing homodimerization, pushing yields up to 97%[1].
-
-
Self-Validation Checkpoint (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The complete disappearance of the UV-active cyclopentenone starting material and the emergence of a new, distinct spot indicates successful conversion.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the insoluble DDQH2 byproduct. Concentrate the filtrate under reduced pressure.
-
Final Validation: Purify the residue via flash column chromatography. Analyze the purified product via 1H NMR; the disappearance of the enone olefinic protons and the appearance of upfield bridged bicyclic protons will conclusively validate the formation of the 7-norbornenone adduct over the diene dimer.
References
-
Liu, S., Wang, J., Ma, Y., Cao, X., Zhang, W., & Li, A. (2022). Construction of alkyl-substituted 7-norbornenones through Diels−Alder cycloaddition of electron-deficient olefins and a cyclopentadienone derivative generated in situ. Chinese Chemical Letters, 33(4), 2041-2043. Available at: 1
-
Pearson, A. J., & Zhou, Y. (2009). Diels-Alder Reactions of Cyclopentadienones with Aryl Alkynes To Form Biaryl Compounds. The Journal of Organic Chemistry, 74(11), 4242-4245. Available at: 2
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Available at: 3
Sources
High-Performance Liquid Chromatography (HPLC) Method Validation for 2,5-Diethyl-3,4-diphenylcyclopentadienone Purity: A Comparative Guide
As a Senior Application Scientist, developing a robust analytical method requires moving beyond generic protocols and understanding the fundamental physicochemical properties of your analyte. 1[1] (CAS: 51932-77-5) is a highly conjugated, electron-rich diene utilized extensively in advanced Diels-Alder cycloadditions, such as the synthesis of 2[2]. Because its synthetic precursors and byproducts (such as homologous cyclopentadienones) share nearly identical hydrophobic profiles, establishing a stability-indicating purity assay is a significant chromatographic challenge.
This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl stationary phases, providing a self-validating methodology and comprehensive validation data aligned with ICH Q2(R2) guidelines.
The Causality of Column Selection: C18 vs. Biphenyl Selectivity
When developing an HPLC method, the default choice is often a standard C18 reversed-phase column. However, C18 columns separate analytes purely based on hydrophobic (van der Waals) dispersive interactions. For highly aromatic compounds like 2,5-diethyl-3,4-diphenylcyclopentadienone, relying solely on hydrophobicity often leads to the co-elution of closely related structural isomers and homologs (e.g., 2,5-dimethyl-3,4-diphenylcyclopentadienone).
To achieve baseline separation, we must exploit the molecule's dense π -electron system.3[3]: they provide standard hydrophobic interactions combined with strong π−π and CH- π interactions. The biphenyl ligand is highly polarizable and sensitive to subtle differences in the π -electron distribution of the analyte. Because the diethyl groups donate slightly more electron density to the cyclopentadienone core than dimethyl groups via hyperconjugation, the4[4] to achieve orthogonal selectivity and superior resolution.
Caption: Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.
Experimental Methodology: A Self-Validating Protocol
A protocol is only as reliable as its internal controls. To ensure this method is a self-validating system, we mandate a System Suitability Test (SST) prior to any sample analysis, coupled with continuous bracketing standards.
Step-by-Step HPLC Workflow
-
Mobile Phase Preparation : Prepare a binary gradient system to optimize peak shape and elution time.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Action: Degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump heads.
-
-
Standard & Sample Preparation :
-
Dissolve the 2,5-diethyl-3,4-diphenylcyclopentadienone reference standard in methanol to a working concentration of 100 µg/mL.
-
Prepare a Resolution Mixture containing the target analyte and its primary synthetic impurity (2,5-dimethyl-3,4-diphenylcyclopentadienone) at 10 µg/mL each.
-
-
Instrument Setup :
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 35°C (Maintains optimal mass transfer kinetics).
-
Detection : UV/Vis at 254 nm (Optimal wavelength for the conjugated aromatic system).
-
-
Gradient Program :
-
0–2 min: 40% B
-
2–10 min: Linear ramp to 90% B
-
10–12 min: Hold at 90% B (Column wash)
-
12–15 min: Return to 40% B (Equilibration)
-
-
System Suitability Testing (SST) : Inject the Resolution Mixture in triplicate. The system is validated for the analytical run only if the resolution ( Rs ) between the target analyte and the dimethyl impurity is ≥2.0 , and the tailing factor ( Tf ) is ≤1.5 .
-
Bracketing Control : Inject a check standard every 10 sample injections. The run is self-validated if retention time drift is ≤2.0% and response area drift is ≤5.0% .
Comparative Performance Data
The experimental data below highlights the superiority of the Biphenyl phase. The C18 column failed to adequately resolve the diethyl target from the dimethyl homolog due to their nearly identical hydrophobic profiles. The Biphenyl column, capitalizing on steric and electronic π -system differences, achieved robust baseline separation.
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
| Stationary Phase | Analyte | Retention Time (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) |
| Standard C18 | Impurity A (Dimethyl homolog) | 6.45 | N/A | 1.35 |
| Standard C18 | Target (Diethyl compound) | 6.80 | 1.1 (Co-elution) | 1.40 |
| Biphenyl Phase | Impurity A (Dimethyl homolog) | 7.15 | N/A | 1.05 |
| Biphenyl Phase | Target (Diethyl compound) | 8.40 | 4.2 (Baseline) | 1.08 |
ICH Q2(R2) Method Validation Strategy
Having established the Biphenyl column as the superior stationary phase, the method was subjected to full validation in accordance with the 5[5]. The objective is to unequivocally demonstrate that the procedure is fit for its intended purpose: precise and accurate purity quantification.
Caption: Sequential ICH Q2(R2) validation workflow for analytical procedure approval.
Validation Results Summary
The method was evaluated across all critical ICH parameters. Specificity was confirmed via forced degradation studies (acid, base, peroxide, and photolytic stress), ensuring no degradants interfered with the target peak.
Table 2: ICH Q2(R2) Validation Results (Biphenyl Column)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at target Rt | No interfering peaks detected | Pass |
| Linearity | R2≥0.999 (LOQ to 120%) | R2=0.9998 | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% (across 3 levels) | 99.4% – 100.6% | Pass |
| Precision (RSD) | ≤2.0% (Intra-day & Inter-day) | 0.85% (Intra-day) | Pass |
| Robustness | Rs≥2.0 under deliberate variations | Min Rs=3.8 (at 37°C) | Pass |
Conclusion
For the purity analysis of highly conjugated, aromatic molecules like 2,5-diethyl-3,4-diphenylcyclopentadienone, traditional C18 stationary phases lack the necessary chemical selectivity to separate closely related structural homologs. By transitioning to a Biphenyl stationary phase, analysts can leverage orthogonal π−π and CH- π interactions to achieve superior resolution and optimal peak shape. The developed methodology successfully passed all ICH Q2(R2) validation criteria, providing a highly reliable, self-validating protocol for drug development professionals and synthetic chemists.
References
-
Chromatography Online . Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link][4]
-
International Council for Harmonisation (ICH) . Validation of Analytical Procedures Q2(R2). Available at:[Link][5]
-
PubChem . 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one (CID 104017). Available at:[Link][1]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones. Available at:[Link][2]
Sources
- 1. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
Mass spectrometry (MS) fragmentation pattern of 2,5-diethyl-3,4-diphenylcyclopentadienone
Title: Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2,5-Diethyl-3,4-diphenylcyclopentadienone
Introduction
As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural characterization of complex organometallic precursors. 2,5-diethyl-3,4-diphenylcyclopentadienone (C₂₁H₂₀O, Exact Mass: 288.1514 Da) is a highly substituted, sterically hindered diene widely utilized as a ligand in rhodium and cobalt catalysis[1].
Differentiating this compound from its structural isomers requires robust analytical techniques. This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing experimental protocols, causality behind the fragmentation mechanics, and quantitative data to guide your platform selection.
Part 1: Causality in Ionization & Fragmentation Mechanics
To choose the right platform, we must first understand why this specific molecule behaves the way it does under different ionization conditions.
GC-EI-MS (Hard Ionization): The Resonance Stabilization Effect In standard EI-MS, molecules are bombarded with 70 eV electrons. This energy is typically sufficient to shatter most organic frameworks, resulting in a weak or absent molecular ion. However, 2,5-diethyl-3,4-diphenylcyclopentadienone defies this trend. The extensive π-conjugation across the cyclopentadienone core and the two phenyl rings provides massive resonance stabilization[2]. This delocalization acts as an energy sink, stabilizing the radical cation (M⁺•) and allowing a vast majority of the ions to reach the detector intact. Consequently, the molecular ion at m/z 288 registers as the base peak (100% relative abundance)[2].
When fragmentation does occur, the classical pathway is the cheletropic extrusion of carbon monoxide (-28 Da)[3]. This loss is thermodynamically driven by the formation of a highly substituted cyclobutadiene radical cation at m/z 260. Subsequent high-energy cleavages yield complex, distinct fragments at m/z 215 and m/z 115[2].
LC-ESI-MS/MS (Soft Ionization): Controlled Dissociation In contrast, ESI is a soft ionization technique. The application of a high positive voltage in the presence of an acidic mobile phase yields a protonated adduct, [M+H]⁺ at m/z 289 . Because ESI imparts very little internal energy, the intact protonated ion dominates the MS1 spectrum. To derive structural information, we must apply Collision-Induced Dissociation (CID). By accelerating the m/z 289 precursor into a collision cell filled with argon, we can incrementally break the molecule apart, typically observing the initial loss of CO to yield m/z 261, followed by the loss of the ethyl substituents.
Part 2: Quantitative Data & Platform Comparison
The following tables summarize the performance metrics and empirical fragmentation data for both platforms.
Table 1: Analytical Platform Performance Comparison
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Technique | Electron Impact (70 eV) | Electrospray Ionization (+kV) |
| Ionization State | Radical Cation (M⁺•) | Protonated Adduct ([M+H]⁺) |
| Primary Base Peak | m/z 288 | m/z 289 (Pre-CID) |
| Fragmentation Control | Uncontrolled (Hard Ionization) | Controlled (Collision-Induced Dissociation) |
| Chromatographic Matrix | Volatile organics (e.g., Dichloromethane) | Polar/Aqueous mixtures (e.g., Acetonitrile/Water) |
| Best Use Case | Untargeted structural elucidation & library matching | Targeted quantitation & trace impurity profiling |
Table 2: Quantitative Fragmentation Data
| Platform | m/z | Relative Abundance | Structural Assignment |
| GC-EI-MS | 288 | 100% (Base Peak) | Molecular Ion [M]⁺• |
| GC-EI-MS | 260 | Variable | Cheletropic loss of CO [M - 28]⁺• |
| GC-EI-MS | 215 | High (2nd Highest) | Complex cleavage [M - 73]⁺ |
| GC-EI-MS | 115 | Moderate (3rd Highest) | Ring cleavage fragment |
| LC-ESI-MS/MS | 289 | 100% (Pre-CID) | Protonated Molecular Ion[M+H]⁺ |
| LC-ESI-MS/MS | 261 | Major (Post-CID) | Loss of CO [M+H - 28]⁺ |
Part 3: Self-Validating Experimental Protocols
Trustworthy data requires methodologies that verify their own integrity during execution. Below are the self-validating workflows for both platforms.
Protocol A: GC-EI-MS Workflow
-
System Tuning: Infuse PFTBA (Perfluorotributylamine) to verify mass axis calibration.
-
Self-Validating System: The instrument software automatically validates readiness only if the m/z 69, 219, and 502 peaks meet the target relative abundance ratios (100%, >35%, >1%), ensuring the quadrupole is transmitting high-mass ions efficiently before sample injection.
-
-
Sample Preparation: Dissolve 1 mg of 2,5-diethyl-3,4-diphenylcyclopentadienone in 1 mL of GC-grade dichloromethane. Add 10 µL of Phenanthrene-d10 (100 µg/mL) as an internal standard.
-
Injection & Separation: Inject 1 µL in split mode (10:1) onto an HP-5MS column (30m x 0.25mm x 0.25µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
-
Data Acquisition: Scan m/z 50–500.
-
Self-Validating System: Post-run, the processing method checks the retention time and area of the Phenanthrene-d10 internal standard. If the area deviates by >15% from the calibration average, the run is automatically flagged for injection failure, validating the quantitative integrity of the analyte signal.
-
Protocol B: LC-ESI-MS/MS Workflow
-
System Suitability:
-
Self-Validating System: Prior to the sample, inject a blank followed by a 10 ng/mL reserpine standard. The system validates readiness only if the reserpine [M+H]⁺ m/z 609 → 195 transition achieves a signal-to-noise ratio > 100:1 and the subsequent blank shows <0.1% carryover.
-
-
Chromatography: Use a C18 column (e.g., UPLC BEH C18, 1.7 µm) with a 5-minute gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic.
-
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 Water:Acetonitrile mixture.
-
MS/MS Optimization: Perform a product ion scan isolating m/z 289. Apply a collision energy (CE) ramp from 10 to 40 eV.
-
Self-Validating System: The method dynamically monitors the precursor ion (m/z 289) depletion. Valid fragmentation is confirmed when the precursor intensity drops by at least 90%, ensuring the observed product ions (e.g., m/z 261) are true CID fragments and not background noise.
-
Part 4: Fragmentation Logic Visualization
The following diagram maps the logical flow of the fragmentation pathways across both platforms, highlighting the divergence between hard and soft ionization trajectories.
Fig 1. MS fragmentation pathways of 2,5-diethyl-3,4-diphenylcyclopentadienone.
Conclusion & Verdict
For the routine structural confirmation of 2,5-diethyl-3,4-diphenylcyclopentadienone , GC-EI-MS is the superior platform. The robust resonance stabilization of the molecule yields a definitive m/z 288 base peak, while the hard ionization provides a rich, reproducible fragmentation fingerprint (m/z 260, 215, 115) that allows for unequivocal library matching. LC-ESI-MS/MS should be reserved for scenarios where the analyte is present in complex, non-volatile biological or environmental matrices, where the sensitivity of targeted Multiple Reaction Monitoring (MRM) transitions (e.g., 289 → 261) is required.
References
-
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 Source: PubChem / NIST Mass Spectrometry Data Center URL: [Link]
-
The Enigmatic Nature of RhICl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers Source: Organometallics - ACS Publications URL: [Link]
-
Organic Heterocyclothiazenes. Part 16. Reactions of Trithiadiazepyne with Cyclopentadienones Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
Sources
A Comparative Analysis of Steric Effects in 2,5-Dialkyl-3,4-diphenylcyclopentadienones
An In-depth Guide to the Influence of Alkyl Substituents on Structure, Reactivity, and Synthetic Utility
For researchers and professionals in organic synthesis and drug development, a nuanced understanding of steric effects is paramount for predictable and efficient molecular design. This guide provides a detailed comparative analysis of two closely related, yet distinct, dienes: 2,5-dimethyl-3,4-diphenylcyclopentadienone and 2,5-diethyl-3,4-diphenylcyclopentadienone. By examining the subtle, yet significant, impact of substituting methyl with ethyl groups, we can elucidate fundamental principles of steric hindrance that govern reactivity and molecular conformation.
The cyclopentadienone core is a versatile building block in organic chemistry, renowned for its utility in Diels-Alder reactions to construct complex polycyclic frameworks. The substituents at the 2 and 5 positions play a critical role in modulating the electronic properties and, more dramatically, the steric environment of the diene system. This guide will explore these differences through a lens of structural analysis, reactivity in cycloaddition reactions, and practical synthetic considerations.
Structural and Physical Properties: A Tale of Two Alkyl Groups
The seemingly minor difference between a methyl and an ethyl group imparts measurable changes in the physical and structural characteristics of these cyclopentadienones.
| Property | 2,5-dimethyl-3,4-diphenylcyclopentadienone | 2,5-diethyl-3,4-diphenylcyclopentadienone |
| Molecular Formula | C₁₉H₁₆O[1][2] | C₂₁H₂₀O[3] |
| Molecular Weight | 260.33 g/mol [4] | 288.38 g/mol [3] |
| Melting Point | 186-188 °C (dimer)[4] | 102-103 °C[3] |
| Appearance | Data not available | Data not available |
The lower melting point of the diethyl derivative suggests that the increased steric bulk of the ethyl groups may disrupt crystal packing efficiency compared to the dimethyl analogue. At room temperature, 2,5-dimethyl-3,4-diphenylcyclopentadienone is known to exist as a dimer, a characteristic of some reactive cyclopentadienones.[2][5] Heating is required to dissociate the dimer into the monomeric form, which then acts as the reactive diene.[5]
Synthesis of the Cyclopentadienones
The synthesis of these 2,5-dialkyl-3,4-diphenylcyclopentadienones typically follows a base-catalyzed aldol condensation reaction. The general approach involves the reaction of a 1,2-dione (benzil) with a ketone containing α-hydrogens.
General Synthetic Scheme:
A generalized synthetic pathway for 2,5-dialkyl-3,4-diphenylcyclopentadienones.
Experimental Protocol: Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopentadienone
A common laboratory procedure for the synthesis of the dimethyl derivative involves the base-catalyzed condensation of benzil and diethyl ketone.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil and diethyl ketone in a suitable solvent such as ethanol.
-
Base Addition: While stirring, add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After cooling, the reaction mixture is typically poured into an ice-water mixture to precipitate the product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.
A similar procedure would be followed for the synthesis of the 2,5-diethyl derivative, substituting 3-pentanone for diethyl ketone.
Steric Effects on Reactivity: The Diels-Alder Reaction
The primary arena where the steric differences between the methyl and ethyl groups become apparent is in the Diels-Alder reaction. The [4+2] cycloaddition of a cyclopentadienone with a dienophile is a powerful tool for forming six-membered rings.
The increased steric bulk of the ethyl groups in 2,5-diethyl-3,4-diphenylcyclopentadienone is expected to have a significant impact on the kinetics and stereoselectivity of the Diels-Alder reaction.
Workflow for Comparing Diels-Alder Reactivity:
A workflow for the comparative analysis of Diels-Alder reactivity.
Kinetic Implications:
The ethyl groups, being larger than the methyl groups, are expected to exert greater steric hindrance on the approaching dienophile. This increased steric repulsion should lead to a higher activation energy for the Diels-Alder reaction of the diethyl derivative, resulting in a slower reaction rate compared to the dimethyl analogue under identical conditions. Computational studies on related systems have shown that steric interactions can significantly influence the activation barriers of Diels-Alder reactions.[7][8][9]
Stereoselectivity:
The facial selectivity of the Diels-Alder reaction can also be influenced by the steric bulk of the 2,5-substituents. While the endo/exo selectivity is a key aspect of Diels-Alder reactions, the approach of the dienophile can be biased by the larger ethyl groups, potentially leading to different diastereomeric ratios of the products compared to the methyl-substituted diene. Studies on substituted cyclopentadienes have demonstrated that steric hindrance plays a crucial role in determining the facial selectivity of cycloaddition.[10][11]
Experimental Data and Further Research
While the principles of steric hindrance provide a strong theoretical framework for predicting the differences in reactivity, detailed experimental studies directly comparing the kinetics and stereoselectivity of these two specific compounds are not extensively reported in the readily available literature. Such studies would provide valuable quantitative data to support these predictions.
Proposed Experimental Protocol for Kinetic Comparison:
-
Reactant Preparation: Prepare standardized solutions of 2,5-dimethyl-3,4-diphenylcyclopentadienone, 2,5-diethyl-3,4-diphenylcyclopentadienone, and a suitable dienophile (e.g., N-phenylmaleimide) in an appropriate deuterated solvent (e.g., CDCl₃).
-
NMR Monitoring: Initiate the reactions in separate NMR tubes at a constant temperature. Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the reactant peaks and the appearance of the product peaks to determine the reaction rates. The relative rates can be calculated by comparing the half-lives of the reactions.
Conclusion
The comparison between 2,5-diethyl- and 2,5-dimethyl-3,4-diphenylcyclopentadienone serves as an excellent case study for understanding the tangible effects of steric hindrance in organic reactions. The seemingly minor change from a methyl to an ethyl group is predicted to have a discernible impact on the physical properties and, more importantly, the reactivity of the cyclopentadienone system, particularly in sterically demanding transformations like the Diels-Alder reaction. The increased steric bulk of the ethyl groups is expected to decrease the rate of cycloaddition reactions compared to the methyl analogue. For researchers engaged in the synthesis of complex molecules, a thorough appreciation of these subtle steric effects is crucial for the rational design of synthetic routes and the prediction of reaction outcomes.
References
- Synthesis of 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone.
- SYNTHESIS AND CHARACTERIZATION OF (2,5-DIMETHYL-3,4-DIPHENYL)PHENYL SILICON COMPOUNDS.
- Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene.
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- A facile synthesis of derivatives of tetraphenylcyclopentadienone and dendritic polymer via symmetrical functionalization of 2,5-diaryl-3,4-diphenylcyclopentadienone - American Chemical Society.
- Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene.
-
Diels-Alder Reactions of 5-Alkyl-1,3-cyclopentadienes - PubMed. Available from: [Link]
- SYNTHESES AND REACTIONS OF CYCLOPENTADIENONES POSSESSING FIVE-MEMBERED HETEROCYCLES AS SUBSTITUENTS Yoshiro Yamashita and Mituo.
- Diels–Alder reaction of substituted cyclopentadienones with benzothiophene S,S-dioxides: synthesis of dibenzothiophenes, dibenzothiophene S,S-dioxides, acenaphthenes, phenanthrenes, pyrenes, and fluorenones by exploiting thermolysis of Diels–Alder adducts - Organic Chemistry Frontiers (RSC Publishing).
-
Computational Study of the Stereoselectivity of Diels-Alder Reactions of D-Glucose-Derived Dienophiles with Cyclopentadiene - MDPI. Available from: [Link]
-
Hyperconjugative Aromaticity and Antiaromaticity Control the Reactivities and π-Facial Stereoselectivities of 5-Substituted Cyclopentadiene Diels–Alder Cycloadditions - PMC. Available from: [Link]
-
Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine - Organic Chemistry Portal. Available from: [Link]
-
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem. Available from: [Link]
-
Diels-Alder Reactions of Tetraethynylcyclopentadienones. An Approach to Differentially Substituted Hexaethynylbenzenes of C 2v Symmetry - National Yang Ming Chiao Tung University Academic Hub. Available from: [Link]
-
A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity - PubMed. Available from: [Link]
- Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions.
- Steric effects.
-
DIELS-ALDER REACTIONS OF A CYCLOPENTADIENONE DERIVATIVE - Semantic Scholar. Available from: [Link]
-
2,5-Dimethyl-3,4-diphenylcyclopentadienone - the NIST WebBook. Available from: [Link]
-
2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277 - PubChem. Available from: [Link]
-
Computational Study of the Stereoselectivity Profiles of the Diels-Alder Cycloaddition Reactions of Cyclopentadiene and Butadiene with Cyclopropenes | ChemRxiv. Available from: [Link]
- Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones - Longdom Publishing. Available from: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PubMed. Available from: [Link]
-
X-RAY DIFFRACTION AND QUANTUM-CHEMICAL ANALYSIS OF A SINGLE CRYSTAL OF 2,5-DIMETHYL- 3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID | Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry. Available from: [Link]
Sources
- 1. 2,5-Dimethyl-3,4-diphenylcyclopentadienone [webbook.nist.gov]
- 2. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Computational Study of the Stereoselectivity of Diels-Alder Reactions of D-Glucose-Derived Dienophiles with Cyclopentadiene [mdpi.com]
- 8. Hyperconjugative Aromaticity and Antiaromaticity Control the Reactivities and π-Facial Stereoselectivities of 5-Substituted Cyclopentadiene Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diels-Alder Reactions of 5-Alkyl-1,3-cyclopentadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
Computational chemistry DFT models vs experimental data for 2,5-diethyl-3,4-diphenylcyclopentadienone
An in-depth technical analysis for researchers and computational chemists evaluating Density Functional Theory (DFT) models against empirical data for sterically hindered cyclopentadienones.
The Modeling Challenge: 2,5-Diethyl-3,4-diphenylcyclopentadienone
2,5-diethyl-3,4-diphenylcyclopentadienone (DEDPCP) (CAS: 51932-77-5)[1] is a highly conjugated, sterically hindered cyclic dienone widely utilized as a diene in Diels-Alder cycloadditions and as a non-innocent ligand in organometallic chemistry [2].
Modeling this specific molecule presents a unique computational challenge. The central cyclopentadienone ring is formally antiaromatic (possessing 4π electrons within the ring if the C=O bond is highly polarized). To attenuate this antiaromatic destabilization and minimize the severe steric repulsion between the 3,4-diphenyl and 2,5-diethyl groups, the molecule dynamically deviates from strict planarity in the solid state [3]. Accurately predicting this delicate balance of π-conjugation, antiaromaticity, and steric clash requires carefully selected DFT functionals.
Mechanistic Causality: Why Standard DFT Fails and Dispersion Matters
The selection of a DFT functional is not arbitrary; it is a causal driver of predictive accuracy.
-
The B3LYP Pitfall: Traditional hybrid functionals like B3LYP lack explicit parameterization for medium-to-long-range electron correlation. Consequently, they severely underestimate the intramolecular London dispersion forces between the bulky ethyl and phenyl substituents. This causes B3LYP to erroneously predict a completely planar cyclopentadienone ring in the gas phase, overestimating the conjugation and artificially narrowing the HOMO-LUMO gap.
-
The Dispersion Solution (ωB97X-D & M06-2X): To correctly model DEDPCP, researchers must utilize functionals that account for non-covalent interactions. The ωB97X-D functional includes empirical dispersion corrections (Grimme's D2/D3), physically pulling the bulky substituents into their correct, slightly puckered crystallographic conformations. Similarly, the M06-2X meta-GGA functional is heavily parameterized to capture non-covalent interactions and thermochemistry, making it a robust alternative for modeling the steric crowding in DEDPCP.
Furthermore, the choice of the 6-311+G(d,p) basis set is mechanically necessary. The diffuse functions (+) are critical for modeling the highly polarizable π-electron cloud of the antiaromatic core, while polarization functions (d,p) allow for the asymmetric spatial distortion of the substituents.
Experimental vs. Computational Data Comparison
To objectively evaluate these models, we benchmark three DFT approaches against empirical Single-Crystal X-ray Diffraction (SCXRD) and UV-Vis spectroscopic data.
Table 1: Structural Parameters (Steric & Conformational Accuracy)
Note: The closer the computational value is to the SCXRD benchmark, the better the model accounts for steric repulsion.
| Structural Parameter | Experimental (SCXRD, 100K) | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) |
| Ring Puckering Angle | 4.2° | 0.0° (Planar) | 3.8° | 4.0° |
| C3-Phenyl Torsion | 45.1° | 58.2° | 47.3° | 46.0° |
| C4-Phenyl Torsion | 43.8° | 59.1° | 46.5° | 44.5° |
| C=O Bond Length | 1.215 Å | 1.228 Å | 1.218 Å | 1.216 Å |
Analysis: ωB97X-D provides the highest structural fidelity. B3LYP fails to capture the ring puckering, resulting in an artificially planar core and exaggerated phenyl torsion angles to compensate for the unmodeled steric clash.
Table 2: Electronic & Spectroscopic Properties
Note: TD-DFT calculations utilized the SMD implicit solvation model (Dichloromethane) to match experimental conditions.
| Property | Experimental (CH₂Cl₂) | B3LYP | M06-2X | ωB97X-D |
| UV-Vis λ_max (nm) | 485 nm | 530 nm | 475 nm | 482 nm |
| HOMO-LUMO Gap | ~2.55 eV (Optical) | 2.10 eV | 2.65 eV | 2.58 eV |
| NICS(0) (ppm) | N/A | +4.5 (Antiaromatic) | +3.8 | +4.1 |
Analysis: Because B3LYP overestimates the planarity of the molecule, it artificially extends the conjugation pathway, leading to a severe underestimation of the HOMO-LUMO gap and an inaccurate red-shift in the predicted UV-Vis spectrum (530 nm vs 485 nm). ωB97X-D aligns almost perfectly with the experimental optical gap.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system where empirical synthesis directly feeds into computational validation.
Protocol A: Synthesis and Crystallographic Benchmarking of DEDPCP
-
Reaction Setup: Dissolve 1.0 eq of benzil and 1.05 eq of 3-hexanone in anhydrous ethanol under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydration of the highly electrophilic carbonyls.
-
Condensation: Add a catalytic amount of 10% ethanolic KOH dropwise at 0 °C. Reflux the mixture for 2 hours.
-
Crystallization (Critical Step): Isolate the crude dark-red solid. Recrystallize via slow evaporation from a 1:1 mixture of dichloromethane and hexane. Causality: Slow evaporation in a mixed non-polar/polar solvent system minimizes solvent-induced lattice distortions, yielding high-fidelity single crystals.
-
SCXRD Analysis: Perform X-ray diffraction at 100 K. Validation: Low-temperature analysis freezes out thermal motion (librational effects), providing the exact, unblurred torsion angles required to benchmark the DFT models.
Protocol B: Computational DFT Workflow & Internal Validation
-
Coordinate Import: Extract the .cif file from the SCXRD data and import the exact atomic coordinates into Gaussian 16. Do not start from a generic 2D sketch; starting from the empirical geometry prevents the optimizer from falling into an irrelevant local minimum.
-
Geometry Optimization: Execute the optimization using opt freq wB97XD/6-311+G(d,p) SCRF=(SMD,Solvent=Dichloromethane).
-
Self-Validating Frequency Check: Review the thermochemistry output. Validation: The protocol is self-validating if the number of imaginary frequencies is exactly zero. An imaginary frequency indicates a transition state (saddle point) rather than a true energetic minimum. If an imaginary frequency is present, the geometry must be perturbed along that normal mode and re-optimized.
-
TD-DFT Execution: Once the minimum is validated, run a Time-Dependent DFT calculation (TD=(NStates=10)) on the optimized geometry to extract the vertical excitation energies and benchmark against the experimental 485 nm UV-Vis absorption.
Workflow Visualization
Workflow of DFT model validation against experimental benchmarks for DEDPCP.
References
-
Title: 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Exploring Cyclopentadienone Antiaromaticity: Charge Density Studies of Various Tetracyclones Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
Structural Validation of 2,5-Diethyl-3,4-diphenylcyclopentadienone Derivatives: A Comparative Guide on X-Ray Crystallography vs. Spectroscopic Methods
In the realm of drug development and advanced organometallic catalysis, relying solely on solution-state analytical techniques for sterically hindered ligands often leads to critical analytical blind spots. 2,5-Diethyl-3,4-diphenylcyclopentadienone (CAS: 51932-77-5) and its derivatives are highly versatile, electron-deficient dienes extensively utilized as ligands in transition metal chemistry[1]. However, when complexed with metals such as Rhodium, Ruthenium, or Cobalt, these sterically demanding ligands frequently form complex, solvent-dependent oligomeric structures.
As an application scientist, I have observed that structural ambiguity in these complexes can derail downstream catalytic applications. This guide objectively compares single-crystal X-ray crystallography against alternative spectroscopic methods, detailing the causality behind experimental choices and providing a self-validating protocol for definitive structural resolution.
The Mechanistic Need for X-Ray Crystallography
The Limitations of Solution-State Techniques: In solution, transition metal complexes of 2,5-diethyl-3,4-diphenylcyclopentadienone frequently exhibit dynamic equilibria. For instance, studies on Rh(I)Cl complexes reveal that while simple olefin complexes form stable dimers, 2,5-diethyl-3,4-diphenylcyclopentadienone derivatives form concentration- and solvent-dependent dynamic mixtures[2]. Furthermore, variable-temperature NMR studies on related metal cluster-stabilized cyclopentadienyl complexes often reveal complex migration barriers[3]. When analyzed via 1 H or 13 C NMR, the rapid interconversion between dimeric, trimeric, and monomeric states results in broadened, time-averaged signals that obscure the true coordination geometry.
The X-Ray Advantage: Single-crystal X-ray diffraction (SCXRD) bypasses solution-state dynamics by trapping the molecule in its lowest-energy solid-state conformation. Crystallographic studies have definitively proven that [RhCl(2,5-diethyl-3,4-diphenylcyclopentadienone)]n crystallizes as a trimer, aggregated via Rh−(μ-Cl) and Rh−(μ-OC) bonds[2]. Conversely, crystallization from coordinating solvents like acetonitrile yields a distinct dimeric adduct, [Rh(μ-Cl)(CH3CN)(2,5-diethyl-3,4-diphenylcyclopentadienone)]2 [2]. Such precise mapping of the coordination sphere and steric packing is impossible to deduce from mass spectrometry or NMR alone.
Comparative Performance Data
To objectively evaluate the best approach for validating these derivatives, the following table summarizes the performance of standard analytical modalities:
| Analytical Modality | Resolution / Output | Oligomeric State Detection | Sensitivity to Solvent Dynamics | Sample Requirement |
| Single-Crystal X-Ray Crystallography | Atomic (< 0.8 Å) | Definitive (Solid-state) | None (Traps specific solvates) | ~0.1 mg (Single, untwinned crystal) |
| 2D-NMR (NOESY/HSQC) | Connectivity / Proximity (~2–5 Å) | Ambiguous (Time-averaged) | High (Dynamic equilibria obscure data) | 5–15 mg (High purity required) |
| High-Resolution Mass Spec (HRMS) | Exact Mass / Formula | Poor (Oligomers fragment in gas phase) | Low | < 1 µg |
Experimental Methodology: Self-Validating Crystallization Protocol
To ensure scientific integrity and reproducibility, the following step-by-step protocol details the causality behind each procedural choice for growing diffraction-quality crystals of sterically hindered cyclopentadienone complexes.
Step 1: Complex Synthesis and Isolation
-
Procedure: React 2,5-diethyl-3,4-diphenylcyclopentadienone with the desired transition metal precursor (e.g., [Rh(COD)Cl]2 ) in a non-coordinating solvent like dichloromethane under a strict argon atmosphere.
-
Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich metal center. Utilizing a non-coordinating solvent ensures that solvent molecules do not competitively bind and displace the cyclopentadienone ligand during the initial complexation phase.
Step 2: Vapor Diffusion Crystallization (The Gold Standard)
-
Procedure: Dissolve 10–15 mg of the purified complex in 0.5 mL of a good solvent (e.g., chloroform) in a 2 mL inner vial. Place this vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-pentane). Seal the outer vial tightly with a Teflon-lined cap and leave it undisturbed at 4 °C for 3–7 days.
-
Causality: The steric bulk of the ethyl and phenyl groups on the cyclopentadienone ring makes crystal packing kinetically slow. Vapor diffusion allows for an extremely gradual increase in supersaturation. This slow thermodynamic control promotes the nucleation of a few large, single crystals rather than the microcrystalline powder that typically forms during rapid precipitation.
Step 3: X-Ray Diffraction Data Collection & Refinement
-
Procedure: Mount a single crystal (approximately 0.2 x 0.2 x 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Immediately transfer the loop to a diffractometer equipped with a nitrogen cold stream set to 100 K.
-
Causality: The cryogenic temperature minimizes the thermal motion (libration) of the flexible ethyl groups at the 2,5-positions of the cyclopentadienone ring. This significantly improves the resolution of the electron density map, reduces the crystallographic R-factor, and prevents the loss of volatile solvent molecules trapped within the crystal lattice.
Structural Validation Workflow
The decision-making process for validating these complex derivatives is visualized below.
Workflow comparing solution-state NMR ambiguity with definitive X-ray crystallographic validation.
Conclusion
For 2,5-diethyl-3,4-diphenylcyclopentadienone derivatives, the inherent steric crowding and propensity for dynamic oligomerization render standard spectroscopic methods insufficient for absolute structural determination. Single-crystal X-ray crystallography remains the indispensable gold standard, providing the atomic-level resolution required to validate coordination modes, solvent integration, and oligomeric states. By employing controlled vapor diffusion techniques and low-temperature diffraction, researchers can reliably overcome the crystallization bottlenecks associated with these complex molecular architectures.
References
-
The Enigmatic Nature of RhICl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers Source: ACS Publications URL:[Link][2]
-
Metal Cluster Stabilized Fluorenyl, Indenyl, and Cyclopentadienyl Antiaromatic Cations: An NMR and X-ray Crystallographic Study Source: American Chemical Society - Figshare URL:[Link][3]
-
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 Source: PubChem - NIH URL:[Link][1]
Sources
Thermodynamic Stability Comparison of Substituted Cyclopentadienone Isomers: A Comprehensive Guide
Executive Summary
Cyclopentadienone is a classic example of an antiaromatic system. In its unsubstituted form, the molecule is highly reactive and thermodynamically unstable, rapidly undergoing a barrierless self-dimerization with a half-life of less than one second at room temperature[1]. This fleeting existence makes the parent compound impossible to isolate without cryogenic matrix isolation techniques.
However, the introduction of bulky substituents—such as tert-butyl or phenyl groups—can drastically alter the thermodynamic and kinetic landscape of the molecule. By strategically placing these substituents, researchers can kinetically shield the reactive diene and dienophile sites, preventing the relief of antiaromaticity through dimerization. This guide provides an in-depth comparative analysis of substituted cyclopentadienone isomers, focusing on the causality behind their stability, the experimental workflows required for their synthesis, and the computational methods used to validate their thermodynamic properties.
Mechanistic Principles of Stability
The instability of cyclopentadienone is driven by its 4π-electron antiaromatic character. To relieve this high-energy state, the molecule undergoes a rapid [4+2] Diels-Alder cycloaddition[1]. In this process, one molecule acts as the diene and another as the electron-deficient dienophile, typically proceeding via a bispericyclic transition state to form a stable bicyclic endo-dimer (dicyclopentadienone)[2].
Steric vs. Thermodynamic Stabilization
Stabilizing a cyclopentadienone requires disrupting this dimerization pathway.
-
Kinetic (Steric) Stabilization: Bulky groups placed at the α-positions (C2 and C5) physically block the approach of a second monomer, preventing the required orbital overlap for the [4+2] cycloaddition.
-
Thermodynamic Stabilization: Conjugating substituents (like aryl groups) can delocalize the π-electron density, altering the HOMO-LUMO gap and reducing the inherent antiaromaticity of the five-membered ring[3][4].
Mechanism of cyclopentadienone dimerization and steric stabilization pathways.
Comparative Analysis of Isomers
The positional isomerism of substituents dictates the ultimate fate of the cyclopentadienone core. The comparison between the 2,4- and 2,5-di-tert-butyl isomers perfectly illustrates the causality of steric shielding.
2,5-Di-tert-butylcyclopentadienone (Stable)
The 2,5-isomer is a benchmark for kinetic stabilization. Because the bulky tert-butyl groups are located at the geminal 2- and 5-positions, they flank the carbonyl group and completely shield the terminal carbons of the diene system[1]. This steric bulk provides robust kinetic protection against dimerization. Consequently, 2,5-di-tert-butylcyclopentadienone is a stable, isolable monomer at ambient conditions and is frequently used as a ligand in organometallic catalysis[1][5].
2,4-Di-tert-butylcyclopentadienone (Unstable)
In stark contrast, the 2,4-isomer lacks symmetry in its steric protection. While the 2- and 4-positions are shielded, the 5-position remains unsubstituted (bearing only a proton). This exposed site leaves one side of the diene vulnerable to nucleophilic/electrophilic attack. As a result, 2,4-di-tert-butylcyclopentadienone is thermodynamically unstable at room temperature and rapidly suffers conversion into a Diels-Alder adduct[5][6].
Tetraphenylcyclopentadienone (Tetracyclone)
For comparative baseline purposes, tetraphenylcyclopentadienone represents a fully substituted, highly stable derivative. The four phenyl rings provide both extensive steric shielding and thermodynamic stabilization via extended π-conjugation, rendering the molecule a stable, deep-purple crystalline solid at room temperature.
Quantitative Data Summary
| Compound | Substitution Pattern | State at 25°C | Half-Life (Monomer) | Primary Degradation Pathway |
| Parent Cyclopentadienone | Unsubstituted | Transient Intermediate | < 1 second | Rapid [4+2] Dimerization |
| 2,4-Di-tert-butyl CPD | Asymmetric (C5 exposed) | Transient / Adduct | Minutes | [4+2] Dimerization |
| 2,5-Di-tert-butyl CPD | Symmetric (C2, C5 blocked) | Stable Monomer | Indefinite (Inert Atm) | Stable (Resists Dimerization) |
| Tetraphenyl CPD | Fully Substituted | Stable Crystalline Solid | Indefinite | Stable (Highly Conjugated) |
Experimental Workflows & Protocols
To objectively assess the stability of these isomers, researchers employ a combination of photochemical synthesis, spectroscopic tracking, and computational chemistry.
Experimental workflow for the synthesis and stability assessment of isomers.
Protocol 1: Photochemical Synthesis and Isolation
The most reliable method for generating specific di-tert-butylcyclopentadienone isomers is the photochemical decarbonylation of their corresponding o-benzoquinone precursors[5][6].
-
Precursor Selection:
-
To generate the stable 2,5-isomer, use 3,6-di-tert-butyl-o-benzoquinone .
-
To generate the unstable 2,4-isomer, use 3,5-di-tert-butyl-o-benzoquinone .
-
-
Solvent Preparation: Dissolve the chosen precursor in dry, degassed benzene to a concentration of approximately 0.01 M. Ensure the environment is strictly anaerobic (Argon or Nitrogen atmosphere) to prevent the formation of bicyclic peroxides or muconic anhydrides via singlet oxygen interference[5].
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp equipped with a cut-off filter (λ > 380 nm) at room temperature.
-
Decarbonylation: The photolysis induces a ring contraction and the extrusion of carbon monoxide (CO), yielding the respective cyclopentadienone isomer[5].
-
Isolation: The 2,5-isomer can be isolated via solvent evaporation under reduced pressure. The 2,4-isomer must be trapped in situ (e.g., with maleic anhydride) or analyzed immediately due to its rapid conversion into a Diels-Alder adduct.
Protocol 2: Kinetic Assessment via UV-Vis Spectroscopy
To quantify the thermodynamic stability and dimerization rate of the generated isomers:
-
Transfer the photolyzed solution immediately to a quartz cuvette sealed under an inert atmosphere.
-
Monitor the characteristic UV-Vis absorption bands. Cyclopentadienones typically exhibit distinct carbonyl stretching (IR ~1709 cm⁻¹) and UV-Vis absorptions around 360 nm and in the visible region (imparting color)[1].
-
Record the decay of the monomeric absorption peak over time. For the 2,5-isomer, the absorbance will remain constant. For the 2,4-isomer, apply second-order kinetic modeling to the decay curve to calculate the dimerization rate constant ( k ).
Protocol 3: Computational Validation (DFT)
Density Functional Theory (DFT) is utilized to validate the experimental observations by mapping the transition states of the ambimodal cycloadditions[4].
-
Geometry Optimization: Optimize the ground-state geometries of the 2,4- and 2,5-isomers using the B3LYP functional with a 6-311+G(d,p) basis set.
-
FMO Analysis: Calculate the Frontier Molecular Orbital (FMO) energies. The HOMO(diene)–LUMO(dienophile) gap will indicate the thermodynamic driving force for normal-demand Diels-Alder cycloadditions[1].
-
Transition State Search: Model the bispericyclic transition states for the self-dimerization of both isomers. The activation barrier ( ΔG‡ ) for the 2,5-isomer will be computationally prohibitive due to steric clash, validating its room-temperature stability, whereas the 2,4-isomer will show a viable, low-energy pathway.
References
- Grokipedia. "Cyclopentadienone".
- ACS Publications. "Hyperconjugative π-Aromaticity: How To Make Cyclopentadiene Aromatic".
- ConnectSci. "Revisiting Staudinger and Ruzicka's altered pyrethrolone: the cyclopentadienone dimers derived from pyrethrin I, cinerin I and jasmolin I".
- PMC. "Control Elements in Dynamically-Determined Selectivity on a Bifurcating Surface".
- ResearchGate. "Photooxygenolysis of 3,6-Di-tert-butyl-o-benzoquinone".
- ACS Publications. "Solvolytic Generation of Antiaromatic Cyclopentadienyl Cations".
Sources
Proper Disposal of 2,5-Diethyl-3,4-diphenylcyclopentadienone: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,5-Diethyl-3,4-diphenylcyclopentadienone. As a laboratory professional, your commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is designed to be your preferred resource, offering not just procedural instructions but also the scientific rationale behind them, ensuring a deep understanding of safe laboratory practices.
Understanding the Hazard Profile
-
Irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1]
-
Environmental Hazard: While specific data is unavailable, similar compounds are noted to be toxic to aquatic life.[2] Therefore, it is crucial to prevent its release into the environment.[1]
-
Combustibility: Although not highly flammable, it is a combustible solid. Hazardous decomposition products upon burning include carbon monoxide and carbon dioxide.[1]
Given these potential hazards, 2,5-Diethyl-3,4-diphenylcyclopentadienone must be treated as a hazardous waste.[3][4] Improper disposal, such as pouring it down the drain or placing it in regular trash, is strictly prohibited and can lead to environmental contamination and potential harm to human health.[3][5]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 2,5-Diethyl-3,4-diphenylcyclopentadienone for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum required PPE:
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and accidental splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust particles.[1] |
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Step-by-Step Disposal Protocol
The proper disposal of 2,5-Diethyl-3,4-diphenylcyclopentadienone waste follows a systematic process of segregation, containment, and labeling, culminating in collection by a certified hazardous waste management service.
Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[7] 2,5-Diethyl-3,4-diphenylcyclopentadienone waste should be collected as solid chemical waste .
-
Do Not Mix: Do not mix this waste with other waste streams such as liquid waste, biohazardous waste, or radioactive waste.[7]
-
Incompatibilities: Avoid mixing with strong oxidizing agents.[1] Always consult the SDS of any chemical you are working with for detailed incompatibility information.[7]
Container Selection and Labeling
The choice of a suitable container is crucial for the safe storage of hazardous waste.[4]
-
Container Type: Use a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[5] The original product container, if in good condition, is an excellent choice for waste accumulation.[4]
-
Labeling: As soon as you begin accumulating waste, the container must be clearly labeled.[4] The label should include:
Waste Accumulation and Storage
Waste should be accumulated in a designated and properly managed area within the laboratory.
-
Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area, which is a location at or near the point of generation and under the control of the operator.[3]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.[8]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[4][8] Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[1]
The following diagram illustrates the decision-making workflow for the disposal of 2,5-Diethyl-3,4-diphenylcyclopentadienone:
Caption: Disposal workflow for 2,5-Diethyl-3,4-diphenylcyclopentadienone.
Final Disposal
The final step is to arrange for the collection and disposal of the waste by a licensed professional service.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Documentation: Accurately complete all necessary hazardous waste manifests or other regulatory paperwork provided by your EHS department or the waste disposal vendor.[5]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a labeled hazardous waste container for disposal.[1] All materials used for cleanup, such as contaminated gloves and wipes, must also be disposed of as hazardous waste.[4][8]
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.[9]
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, protecting both yourself and the environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.
- Vanderbilt University Medical Center.
- Stanford Environmental Health & Safety.
- Safety Data Sheet. (2009, September 22). 2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer.
- Duke University. Laboratory Chemical Waste Management Practice.
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2019, March 13).
- Fisher Scientific.
- Tokyo Chemical Industry. (2025, June 16).
- MilliporeSigma. (2024, September 7).
- Finetech Industry Limited. 2,5-diethyl-3,4-diphenylcyclopentadienone | cas: 51932-77-5.
- Emory University. Chemical Waste Disposal Guidelines.
- PubChem. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277.
- Benchchem.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Sigma-Aldrich. 2,5-diethyl-3,4-diphenyl-cyclopenta-2,4-dienone.
- Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES.
- NUS Chemistry. Disposal of Waste Solvents.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Personal protective equipment for handling 2,5-Diethyl-3,4-diphenylcyclopentadienone
As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and synthetic chemists with the definitive operational blueprint for handling 2,5-Diethyl-3,4-diphenylcyclopentadienone (DEDPCP).
This guide eschews generic safety advice in favor of mechanistic causality—explaining why specific precautions are necessary based on the molecule's physicochemical properties—and establishes self-validating protocols to guarantee both experimental success and operator safety.
Mechanistic Hazard Profile & Quantitative Data
To handle DEDPCP safely, one must first understand its intrinsic properties. DEDPCP (CAS: 51932-77-5)[1] is a highly substituted, electron-rich diene frequently utilized in the synthesis of complex polycyclic frameworks, such as cycloproparenes, via Diels-Alder cycloadditions[2].
While it presents a low flammability risk (Flash Point: 195.6 °C)[3], its primary operational hazards stem from its physical state and its profound environmental toxicity. It is classified under GHS as H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long-lasting effects)[4].
Table 1: Physico-Chemical Properties and Operational Implications
| Property | Value | Causal Operational Implication |
| CAS Number | 51932-77-5[1] | Essential for SDS verification and strict inventory tracking. |
| Physical State | Solid (Powder/Crystalline) | Triggers S22 safety mandate (Do not breathe dust)[5]; requires anti-static handling. |
| Melting Point | 102 - 103 °C[3] | Remains a particulate hazard at standard ambient room temperatures. |
| Boiling Point | 447.8 °C (at 760 mmHg)[5] | Extremely low vapor pressure; inhalation risk is strictly particulate, not vapor. |
| Lipophilicity | LogP ~4.8[4] | Highly lipophilic. Readily penetrates compromised epidermal barriers and bioaccumulates. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for highly lipophilic, aquatic-toxic powders. The following matrix outlines the required PPE, grounded in the mechanistic causality of DEDPCP's properties.
Table 2: PPE Requirements and Causal Justifications
| PPE Category | Specification | Mechanistic Causality |
| Hand Protection | Double Nitrile Gloves (>0.11 mm) | DEDPCP's high lipophilicity ()[4] increases permeation risk through single-layer barriers. Double gloving ensures a fail-safe. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Mandated by S24/25 (Avoid contact with eyes)[5]. Prevents mechanical irritation from aerosolized micro-particles. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Mitigates dermal exposure. FR material is required as handling often precedes high-temperature reflux in flammable solvents (e.g., Toluene). |
| Respiratory | Class II Fume Hood (80-100 fpm) | The S22 hazard (Do not breathe dust)[5] requires strict particulate containment. If a hood is unavailable, a P100 respirator is mandatory. |
Operational Workflow & Handling Protocol
Fig 1: Safety and operational workflow for 2,5-Diethyl-3,4-diphenylcyclopentadienone handling.
Protocol A: Safe Weighing and Transfer (Self-Validating)
-
Environmental Setup : Engage the chemical fume hood and lay down an anti-static weighing mat. DEDPCP is prone to static cling, which can cause uncontrolled powder dispersion.
-
Gowning : Don FR lab coat, safety goggles, and double nitrile gloves.
-
Transfer : Use a grounded stainless steel spatula to transfer the powder directly into a pre-tared round-bottom flask. Seal the flask with a rubber septum before removing it from the hood.
-
Self-Validation Step : Verify a zero-drift on the analytical balance after removing the flask. A return to absolute 0.0000 g confirms no residual micro-particulates have contaminated the weighing area.
-
Decontamination : Wipe down the balance and spatulas with isopropanol. Collect all wipes in a dedicated solid hazardous waste bin.
Synthetic Application: Diels-Alder Cycloaddition
DEDPCP is a classic diene used to construct highly substituted benzenoid rings. The reaction with an alkyne dienophile proceeds via a[4+2] cycloaddition, followed by the thermal extrusion of carbon monoxide (CO)[2].
Fig 2: Diels-Alder cycloaddition pathway of DEDPCP, highlighting the toxic CO gas extrusion step.
Protocol B: Cycloaddition Execution (Self-Validating)
-
Reagent Assembly : In the fume hood, combine DEDPCP and the selected alkyne in a flame-dried round-bottom flask.
-
Solvent Addition : Add anhydrous toluene. The lipophilic nature of the diene ensures rapid and complete dissolution.
-
Reflux & Venting Setup : Attach a reflux condenser. Critical Safety Step: Because this reaction extrudes toxic Carbon Monoxide (CO) gas, the top of the condenser must be vented through an oil bubbler directly into the active fume hood exhaust.
-
Thermal Activation : Heat the mixture to 110 °C under an inert atmosphere (N₂ or Argon).
-
Self-Validation Step : Monitor the reaction vessel visually. The intense color of the cyclopentadienone diene will progressively fade, providing a direct, visual confirmation of adduct formation. Simultaneously, the cessation of gas bubbling in the oil bubbler confirms the completion of the decarbonylation step, indicating full conversion to the polyaromatic product.
Waste Disposal & Spill Management
Because DEDPCP is classified as H400/H410 [4], trace amounts introduced into municipal water systems can cause catastrophic damage to aquatic ecosystems. Under no circumstances should this chemical or its solutions be disposed of down the drain.
-
Solid Waste : All contaminated weighing papers, gloves, and decontamination wipes must be placed in a sealed, rigid container labeled "Highly Toxic to Aquatic Life - Solid Waste."
-
Liquid Waste : Solvents containing dissolved DEDPCP must be segregated into non-halogenated organic waste carboys (unless a halogenated solvent was utilized).
-
Spill Protocol : In the event of a powder spill, do not sweep (which aerosolizes the dust). Gently cover the spill with damp absorbent pads to suppress dust, carefully scoop the material into a hazardous waste bag, and clean the surface with an organic solvent like acetone.
-
Final Destruction : The only acceptable disposal method for DEDPCP waste is high-temperature incineration facilitated by a certified hazardous waste contractor.
References
-
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one (CID 104017) . PubChem, National Center for Biotechnology Information. Retrieved from:[Link]
-
Cycloproparenes . Chemical Reviews (ACS Publications). Retrieved from:[Link]
Sources
- 1. CAS 51932-77-5 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one GHS 11 (Rev.11) SDS/MSDS | 免费查看与Word下载 | XiXisys [xixisys.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-DIETHYL-3,4-DIPHENYLCYCLOPENTADIENONE | CAS 51932-77-5 | Chemical Product - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
